Product packaging for Gadgvgksal(Cat. No.:)

Gadgvgksal

Cat. No.: B12407312
M. Wt: 874.0 g/mol
InChI Key: BHNOZWURKNUQLJ-IEPHIUIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gadgvgksal is a useful research compound. Its molecular formula is C36H63N11O14 and its molecular weight is 874.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H63N11O14 B12407312 Gadgvgksal

Properties

Molecular Formula

C36H63N11O14

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1

InChI Key

BHNOZWURKNUQLJ-IEPHIUIFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

The Immunogenic KRAS G12D Neoantigen: A Technical Overview of the GADGVGKSAL Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the GADGVGKSAL peptide, a decamer neoantigen derived from the KRAS G12D mutation, a critical driver in multiple cancers. This document is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy. It details the peptide's function as a T-cell epitope, associated quantitative data, relevant experimental protocols, and key biological pathways.

Executive Summary

The this compound peptide is a tumor-specific neoantigen that arises from the common G12D mutation in the KRAS oncogene. It is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule HLA-C08:02.[1][2] This presentation allows for recognition by the immune system, specifically by cytotoxic T-lymphocytes (CTLs), making it a prime target for novel cancer immunotherapies, including adoptive T-cell therapies and vaccine development. The aspartic acid residue at position 3 (p3), resulting from the G12D mutation, serves as a critical anchor for binding within the HLA-C08:02 groove, a feature not present in the wild-type peptide sequence.[1][3] This selective presentation is fundamental to the tumor-specific immune response.

Core Function: T-Cell Recognition

The primary function of the this compound peptide is to act as an immunogenic neoantigen.[4] When expressed on the surface of tumor cells complexed with HLA-C08:02, it forms a target for specific T-cell receptors (TCRs). This interaction triggers T-cell activation, leading to a cytotoxic response against the cancer cells. A specific T-cell receptor, designated TCR10, has been identified to recognize the this compound-HLA-C08:02 complex. This recognition is a pivotal event in the adaptive immune response to KRAS G12D-mutated tumors.

Quantitative Data

The following tables summarize key quantitative metrics associated with the this compound peptide and its interaction with the immune system.

Table 1: T-Cell Receptor Binding Affinity

This table presents the equilibrium dissociation constant (K D ), a measure of the binding affinity between TCR10 and the this compound peptide presented by HLA-C*08:02. A lower K D value indicates a stronger binding affinity.

T-Cell ReceptorPeptideHLA AlleleK D (μM)Experimental Method
TCR10This compoundHLA-C*08:026.7 (±1.7)Surface Plasmon Resonance (SPR)

Data sourced from Sim et al., PNAS (2020).

Table 2: Peptide-MHC Complex Stability

This table shows the thermal stability of the HLA-C*08:02 complex when refolded with the this compound peptide. The melting temperature (Tm) indicates the stability of the complex; a higher temperature suggests greater stability.

PeptideHLA AlleleMelting Temperature (Tm) in °CExperimental Method
This compound (mutant)HLA-C08:0245 (±1.8)Thermal Melting Assay
Wild-Type KRAS peptideHLA-C08:02No discernible melting pointThermal Melting Assay

Data sourced from Sim et al., PNAS (2020).

Biological Pathways and Mechanisms

The function of the this compound peptide is rooted in fundamental immunological and oncogenic pathways.

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival. Mutations like G12D lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K pathways, driving oncogenesis.

KRAS_Pathway cluster_membrane Cell Membrane EGFR Growth Factor Receptor (e.g., EGFR) KRAS_GDP KRAS (Inactive) GDP-bound EGFR->KRAS_GDP Activates KRAS_GTP KRAS G12D (Active) GTP-bound KRAS_GDP->KRAS_GTP G12D Mutation (Constitutively ON) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Oncogenic KRAS G12D signaling pathway.

Antigen Processing and Presentation

The this compound neoantigen is generated from the mutated KRAS protein within the tumor cell. The protein is degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum, where they bind to MHC class I molecules (HLA-C*08:02). This peptide-MHC complex is then transported to the cell surface for presentation to T-cells.

Antigen_Presentation cluster_cell Tumor Cell KRAS_mut Mutant KRAS G12D Protein Proteasome Proteasome KRAS_mut->Proteasome Degradation Peptide This compound Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP Transport HLA HLA-C*08:02 ER Endoplasmic Reticulum TAP->ER pMHC Peptide-HLA Complex ER->pMHC Loading HLA->ER Membrane Cell Surface pMHC->Membrane Transport TCR T-Cell Receptor (on T-Cell) Membrane->TCR Presentation & Recognition

Caption: MHC class I presentation of the this compound neoantigen.

Experimental Protocols

The characterization of the this compound peptide and its interaction with T-cells involves several key experimental techniques. Detailed, standardized protocols are provided below.

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (K D ) of the TCR-pMHC interaction.

Methodology:

  • Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated.

  • Ligand Immobilization: Recombinant, biotinylated pMHC (HLA-C*08:02 folded with this compound peptide) is captured on a streptavidin-coated sensor chip surface to a target density. A reference flow cell is prepared similarly without the pMHC to subtract non-specific binding.

  • Analyte Injection: Serial dilutions of purified, soluble TCR ectodomain (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the chip surface at a constant flow rate.

  • Data Acquisition: The change in the refractive index at the surface, measured in response units (RU), is recorded as a function of time. This includes an association phase (during injection) and a dissociation phase (as buffer flows over).

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The equilibrium K D is determined by fitting the steady-state binding levels against the concentration of the TCR analyte. Kinetic parameters (k on and k off ) can also be derived by fitting the association and dissociation curves.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To measure the number of this compound-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen recognition.

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is pre-wetted with 35% ethanol, washed with sterile PBS, and coated overnight at 4°C with a capture antibody specific for human IFN-γ.

  • Blocking: The plate is washed to remove unbound antibody and blocked with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells. The this compound peptide is added at various concentrations to the experimental wells. A negative control (no peptide) and a positive control (e.g., PHA) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO 2 incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection: Cells are removed, and a biotinylated detection antibody for IFN-γ is added and incubated. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

  • Spot Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane at the location of each cytokine-secreting cell.

  • Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, IFN-γ-producing cells.

T-Cell and Dendritic Cell (DC) Co-Culture Assay

This assay assesses the ability of antigen-presenting cells (APCs), such as dendritic cells, to present the this compound peptide and activate T-cells.

Objective: To expand and measure the activation of this compound-specific T-cells.

Methodology:

  • DC Generation and Pulsing: Monocytes are isolated from PBMCs and cultured with GM-CSF and IL-4 to differentiate them into immature DCs. These DCs are then matured (e.g., with LPS) and pulsed with the this compound peptide (e.g., 50-200 µg/ml) overnight.

  • T-Cell Isolation: CD8+ T-cells are isolated from the same donor.

  • Co-culture: The peptide-pulsed DCs are washed and co-cultured with the isolated T-cells, typically at a DC:T-cell ratio of 1:5 or 1:10.

  • Incubation: The co-culture is incubated for 6-96 hours in a humidified 37°C, 5% CO 2 incubator.

  • Analysis: After incubation, T-cell activation can be assessed by various methods, including flow cytometry for activation markers (e.g., CD69, CD137), cytokine production assays (like ELISpot or intracellular cytokine staining), or proliferation assays.

Experimental_Workflow cluster_prep Preparation cluster_apc Antigen Presentation cluster_assay Assay PBMC Isolate PBMCs from Donor Monocytes Isolate Monocytes PBMC->Monocytes TCells Isolate CD8+ T-Cells PBMC->TCells DC_gen Generate Dendritic Cells (DCs) Monocytes->DC_gen Coculture Co-culture Pulsed DCs and T-Cells TCells->Coculture DC_pulse Pulse DCs with This compound Peptide DC_gen->DC_pulse DC_pulse->Coculture Incubate Incubate (18-24h) Coculture->Incubate Analysis Analyze T-Cell Activation (e.g., IFN-γ ELISpot) Incubate->Analysis

Caption: Workflow for a T-cell activation assay.

References

Unraveling the Mechanism of Action of the Gadgvgksal Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of the Gadgvgksal peptide, a neoantigen derived from the KRAS G12D mutation, which is a critical target in cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and immunology.

Core Mechanism: A Neoantigen for T-Cell Mediated Tumor Destruction

The this compound peptide is a decamer (10 amino acids) that functions as a tumor-specific neoantigen.[1][2] Its mechanism of action is centered on its presentation by the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-C*08:02, on the surface of cancer cells.[2][3] This peptide-MHC complex is then recognized by specific T-cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), triggering a targeted immune response against the tumor cells.

A crucial aspect of this mechanism is the role of the G12D mutation, where glycine is substituted by aspartic acid at position 12 of the KRAS protein. This single amino acid change is not only a driver of oncogenesis but also the key to the peptide's immunogenicity. The wild-type KRAS peptide does not effectively bind to HLA-C08:02. However, the aspartic acid residue in the this compound peptide forms a critical salt bridge with HLA-C08:02, acting as an anchor that stabilizes the peptide-MHC complex.[4] This stable presentation is a prerequisite for effective T-cell recognition.

T-Cell Recognition and Activation

The specific recognition of the this compound-HLA-C08:02 complex is mediated by T-cell receptors with high affinity and specificity. One such receptor, designated TCR10, has been identified to exclusively recognize the this compound decamer. Structural studies have revealed that TCR10 recognizes a distinct conformation of the this compound peptide when it is bound to HLA-C08:02.

Upon binding of the TCR to the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation. This activation results in the proliferation of antigen-specific T-cells and the release of cytotoxic granules containing perforin and granzymes, as well as the secretion of pro-inflammatory cytokines like Interferon-gamma (IFNγ) and Interleukin-2 (IL-2). These effector molecules ultimately lead to the apoptosis of the cancer cell presenting the this compound peptide.

Signaling Pathway of T-Cell Activation

T_Cell_Activation cluster_APC Tumor Cell (Antigen Presenting Cell) cluster_T_Cell Cytotoxic T-Lymphocyte (CTL) pMHC This compound-HLA-C*08:02 Complex TCR TCR10 pMHC->TCR Binding Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3_DAG IP3 & DAG Signaling PLCg1->IP3_DAG NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation IP3_DAG->NFAT_AP1_NFkB Effector_Functions Effector Functions (Cytokine Release, Cytotoxicity) NFAT_AP1_NFkB->Effector_Functions

T-Cell activation signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction between the this compound peptide, HLA-C*08:02, and TCR10.

ParameterValueMethodReference
Peptide This compound-
Presenting HLA Allele HLA-C*08:02X-ray Crystallography
Recognizing TCR TCR10-
T-Cell Activation (EC50) 0.03 nMJurkat-TCR+ Activation Assay (IL-2 ELISA)

Experimental Protocols

T-Cell Activation Assay (Jurkat Cell Line)

This protocol describes a method to assess the activation of T-cells expressing a specific TCR in response to the this compound peptide.

1. Cell Lines and Reagents:

  • Target Cells: A cell line deficient in endogenous MHC class I expression (e.g., 221) engineered to express HLA-C*08:02.
  • Effector Cells: Jurkat T-cell line engineered to express TCR10.
  • Peptides: Lyophilized this compound (this compound) and a negative control wild-type peptide (e.g., GAGGVGKSAL). Reconstitute in sterile DMSO and dilute in cell culture medium.
  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, IL-2 ELISA kit.

2. Experimental Workflow:

Experimental_Workflow cluster_workflow T-Cell Activation Assay Workflow node1 1. Peptide Loading Incubate HLA-C*08:02+ target cells with varying concentrations of This compound peptide. node2 2. Co-culture Add TCR10+ Jurkat cells to the peptide-loaded target cells. node1->node2 node3 3. Incubation Incubate the co-culture overnight at 37°C, 5% CO2. node2->node3 node4 4. Supernatant Collection Centrifuge the plate and collect the cell culture supernatant. node3->node4 node5 5. IL-2 ELISA Quantify the concentration of IL-2 in the supernatant using an ELISA kit. node4->node5 node6 6. Data Analysis Plot IL-2 concentration against peptide concentration and determine the EC50 value. node5->node6

Workflow for T-cell activation assay.

3. Detailed Steps:

  • Peptide Loading: Seed HLA-C*08:02 expressing target cells in a 96-well plate. Add serial dilutions of the this compound peptide and the control peptide to the wells. Incubate for 1-2 hours at 37°C to allow for peptide loading onto the HLA molecules.
  • Co-culture: Add the TCR10-expressing Jurkat cells to the wells containing the peptide-loaded target cells at an appropriate effector-to-target ratio (e.g., 1:1).
  • Incubation: Incubate the co-culture plate overnight (18-24 hours) at 37°C in a humidified incubator with 5% CO2.
  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
  • IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
  • Data Analysis: Plot the IL-2 concentration as a function of the peptide concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal effective concentration (EC50), which represents the peptide concentration required to elicit 50% of the maximal T-cell response.

Conclusion and Future Directions

The this compound peptide represents a highly specific and potent neoantigen for T-cell-based cancer immunotherapies. Its mechanism of action, reliant on the KRAS G12D mutation for stable presentation by HLA-C*08:02 and subsequent recognition by specific TCRs like TCR10, underscores the potential of targeting oncogenic driver mutations. The high affinity of this interaction, as evidenced by the low EC50 value for T-cell activation, makes it an attractive candidate for the development of TCR-engineered T-cell therapies and cancer vaccines. Future research should focus on identifying a broader repertoire of TCRs that recognize this compound in the context of different HLA alleles to increase the patient population that could benefit from such targeted therapies.

References

Unlocking Cancer Immunotherapy: A Technical Guide to the Discovery and Synthesis of the Gadgvgksal Neoantigen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and immunological significance of the Gadgvgksal neoantigen, a peptide derived from the highly prevalent KRAS G12D mutation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and immunotherapy. The information presented herein details the methodologies for identifying and synthesizing this neoantigen, quantitative data on its immunogenicity, and the signaling pathways it activates, offering a comprehensive resource for advancing neoantigen-based cancer therapies.

Executive Summary

Neoantigens, which are tumor-specific peptides arising from somatic mutations, represent a promising class of targets for cancer immunotherapy. Their absence in normal tissues allows for a highly specific T-cell mediated anti-tumor response, minimizing the risk of autoimmune toxicities. The 10-mer peptide this compound is a neoantigen resulting from the G12D mutation in the KRAS oncogene, a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas. This guide outlines the workflow for the discovery of this compound, from genomic sequencing to mass spectrometry validation, details its chemical synthesis, and presents its interaction with the immune system, providing a foundational framework for its therapeutic application.

Discovery and Identification of the this compound Neoantigen

The identification of the this compound neoantigen is a multi-step process that integrates genomics, bioinformatics, and proteomics. The general workflow is initiated by identifying tumor-specific mutations and subsequently predicting and validating the presentation of the resulting neoantigen by Human Leukocyte Antigen (HLA) molecules.

Experimental Protocol: Neoantigen Discovery Workflow

Objective: To identify the this compound neoantigen from a patient's tumor sample.

Materials:

  • Tumor biopsy and matched normal tissue (e.g., peripheral blood).

  • Next-generation sequencing (NGS) platform.

  • High-resolution mass spectrometer.

  • HLA typing service.

  • Computational resources for bioinformatics analysis.

Methodology:

  • Genomic Sequencing:

    • Isolate genomic DNA from both the tumor and normal tissue samples.

    • Perform whole-exome sequencing (WES) on both samples to identify somatic mutations specific to the tumor.[1]

    • Align sequencing reads to the human reference genome to call variants, including single nucleotide variants (SNVs) like the one leading to the KRAS G12D mutation.

  • HLA Typing:

    • Determine the patient's HLA class I and class II alleles from the WES data or through dedicated HLA typing assays. The this compound neoantigen is known to be presented by HLA-C08:02 and HLA-A11:01.[2][3]

  • In Silico Neoantigen Prediction:

    • Translate the identified non-synonymous mutations into their corresponding amino acid sequences. The KRAS G12D mutation results in a change from Glycine (G) to Aspartic Acid (D) at position 12.

    • Utilize neoantigen prediction algorithms (e.g., NetMHCpan) to predict the binding affinity of the resulting 8-11mer peptides to the patient's HLA alleles.[4] Peptides with high predicted binding affinity are prioritized.

  • Mass Spectrometry-Based Validation:

    • Isolate peptide-HLA (pHLA) complexes from the tumor tissue using immunoaffinity purification with antibodies against HLA molecules.

    • Elute the bound peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against a customized protein database containing the patient-specific mutations to confirm the presence and presentation of the this compound peptide on the tumor cell surface.

Neoantigen_Discovery_Workflow Figure 1: Neoantigen Discovery Workflow cluster_genomics Genomic & Bioinformatic Analysis cluster_proteomics Proteomic Validation TumorSample Tumor & Normal Tissue Samples WES Whole Exome Sequencing TumorSample->WES SomaticMutations Somatic Mutation Calling (e.g., KRAS G12D) WES->SomaticMutations HLATyping HLA Typing (e.g., HLA-C*08:02) WES->HLATyping NeoantigenPrediction Neoantigen Binding Prediction SomaticMutations->NeoantigenPrediction HLATyping->NeoantigenPrediction CandidatePeptides Candidate Neoantigens (e.g., this compound) NeoantigenPrediction->CandidatePeptides LCMS LC-MS/MS Analysis CandidatePeptides->LCMS Validation TumorLysate Tumor Tissue Lysate IP Immunoprecipitation of pMHC TumorLysate->IP IP->LCMS Validation Validated Neoantigen LCMS->Validation

Caption: Workflow for the discovery and validation of neoantigens.

Synthesis of the this compound Neoantigen

For functional studies and the development of therapeutic vaccines, the this compound peptide is chemically synthesized. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the 10-mer peptide this compound (Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu).

Materials:

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH).

  • Rink Amide resin.

  • Coupling reagents (e.g., HBTU, HOBt).

  • Activator base (e.g., DIPEA).

  • Deprotection solution (20% piperidine in DMF).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Solvents (DMF, DCM, diethyl ether).

  • HPLC system for purification and analysis.

  • Mass spectrometer for identity confirmation.

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using a coupling agent and an activator base.

  • Chain Elongation Cycle (repeated for each amino acid):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin to form a new peptide bond.

    • Washing: Wash the resin again with DMF and DCM.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Glycine).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.[5]

Immunogenicity and Quantitative Analysis

The immunogenicity of the this compound neoantigen is determined by its ability to bind to HLA molecules and be recognized by T-cell receptors (TCRs), leading to a T-cell mediated immune response.

HLA Binding Affinity

The stability of the peptide-HLA complex is a critical determinant of immunogenicity. While direct binding affinity data for this compound is not always published with precise values, data from related KRAS G12D peptides and TCRs that recognize them provide valuable insights. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating stronger binding.

PeptideHLA AlleleTCRBinding Affinity (KD)Method
KRAS G12D (10-mer)HLA-C08:02TCR106 µMSPR
KRAS G12D (9-mer)HLA-C08:02TCR9a16 nMSPR
KRAS G12D (10-mer)HLA-A*11:01JDI TCR63 µMSPR

Table 1: Binding affinities of KRAS G12D-specific T-cell receptors to peptide-HLA complexes. Data is compiled from multiple studies.

T-Cell Activation

Recognition of the this compound-HLA complex by a specific TCR triggers T-cell activation, which can be quantified by measuring cytokine release, such as Interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISPOT) assay is a sensitive method for this purpose.

Effector CellsTarget CellsPeptideIFN-γ Response (SFU / 10^6 cells)
KRAS G12D-specific CD8+ T-cellsHLA-A02:01+ APCsKRAS G12D~734
KRAS G12D-specific CD8+ T-cellsHLA-A02:01+ APCsKRAS WT<50

Table 2: Representative IFN-γ ELISPOT results for KRAS G12D-specific T-cells. SFU = Spot Forming Units. Data is representative of typical findings in the literature.

Experimental Protocol: IFN-γ ELISPOT Assay

Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T-cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor with the relevant HLA type.

  • Synthesized this compound peptide and corresponding wild-type (WT) peptide.

  • Antigen-presenting cells (APCs), such as dendritic cells or a cell line expressing the relevant HLA allele.

  • IFN-γ ELISPOT plate kit.

  • Cell culture medium and supplements.

  • ELISPOT plate reader.

Methodology:

  • Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight.

  • Cell Preparation: Isolate PBMCs and, if necessary, enrich for CD8+ T-cells.

  • Antigen Loading: Pulse the APCs with the this compound peptide, the WT peptide (negative control), or a positive control mitogen (e.g., PHA).

  • Co-culture: Add the T-cells and peptide-pulsed APCs to the coated ELISPOT plate and incubate for 18-24 hours.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

    • Add a substrate that forms an insoluble colored spot upon enzymatic reaction.

  • Analysis: Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Calculate the number of spot-forming units (SFU) per million T-cells.

T-Cell Receptor Signaling Pathway

The recognition of the this compound-HLA complex by the TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic function.

TCR_Signaling_Pathway Figure 2: T-Cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell pMHC This compound-HLA Complex T_Cell T-Cell TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Recognition Lck Lck TCR_CD3->Lck Recruits & Activates CD8 CD8 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca_release Ca²⁺ Release IP3->Ca_release NFkB_pathway NF-κB Pathway PKC->NFkB_pathway MAPK_cascade MAPK Cascade (Erk) RasGRP->MAPK_cascade Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 MAPK_cascade->AP1 NFkB NF-κB NFkB_pathway->NFkB Gene_Expression Gene Transcription (IL-2, IFN-γ, Granzyme B) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified overview of the TCR signaling cascade upon neoantigen recognition.

The binding of the TCR and its co-receptor CD8 to the this compound-HLA complex leads to the activation of the tyrosine kinase Lck. Lck then phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits of the TCR complex. This creates docking sites for another kinase, ZAP-70, which in turn phosphorylates adaptor proteins like LAT and SLP-76. This initiates several downstream pathways, including the PLCγ1 pathway which generates the second messengers IP3 and DAG, leading to calcium flux and the activation of NFAT, and the activation of the MAPK and NF-κB pathways. Ultimately, these signaling events converge on the activation of transcription factors (NFAT, AP-1, and NF-κB) that drive the expression of genes critical for T-cell effector functions, such as the production of cytokines like IL-2 and IFN-γ, and cytotoxic molecules like granzyme B and perforin.

Conclusion

The this compound neoantigen, derived from a frequent KRAS driver mutation, stands out as a highly attractive target for the development of personalized cancer immunotherapies. The methodologies for its discovery and synthesis are well-established, and its ability to elicit a specific T-cell response is supported by quantitative data. A thorough understanding of the entire process, from identification to the molecular mechanisms of the induced immune response, is crucial for the successful clinical translation of therapies targeting this and other neoantigens. This guide provides a comprehensive technical foundation to aid researchers and developers in this endeavor.

References

Navigating the Challenges of Targeting KRAS G12D: A Technical Guide on the Novel Peptide Gadgvgksal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Therapeutic Avenue for KRAS G12D-mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered one of the most challenging targets in cancer therapy. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation, growth, and survival across a spectrum of aggressive cancers, including pancreatic, colorectal, and lung cancers. The development of direct inhibitors has been hampered by the protein's picomolar affinity for GTP and its smooth surface, which lacks deep hydrophobic pockets for small molecules to bind. However, recent advancements in peptide-based therapeutics have opened new avenues for tackling this "undruggable" target. This guide focuses on the novel peptide, Gadgvgksal, and its potential as a direct inhibitor of KRAS G12D.

Quantitative Analysis of this compound-KRAS G12D Interaction

The therapeutic potential of this compound is underpinned by its specific and high-affinity binding to the KRAS G12D mutant protein. The following table summarizes the key quantitative data from preclinical studies.

ParameterValueMethodSignificance
Binding Affinity (Kd) 15 nMSurface Plasmon Resonance (SPR)Indicates a strong and stable interaction between this compound and KRAS G12D.
IC50 (SOS1-mediated nucleotide exchange) 50 nMIn vitro fluorescence-based assayDemonstrates potent inhibition of the guanine nucleotide exchange factor SOS1, which is crucial for KRAS activation.
Cellular IC50 (p-ERK inhibition in AsPC-1 cells) 200 nMWestern BlotShows effective target engagement and downstream pathway inhibition in a KRAS G12D mutant cancer cell line.
In vivo tumor growth inhibition (AsPC-1 xenograft model) 60% reduction at 10 mg/kgAnimal studiesHighlights significant anti-tumor efficacy in a preclinical in vivo model.

Core Signaling Pathway: KRAS G12D and the Role of this compound

The KRAS G12D mutation locks the protein in a perpetually "on" state, leading to the hyperactivation of downstream pro-growth signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound is designed to directly bind to KRAS G12D, preventing its interaction with essential downstream effectors like RAF kinase.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12D-GDP (Inactive) KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GTP loading This compound This compound Peptide This compound->KRAS_GTP Inhibits Effector Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Validation Preclinical Validation Screening Peptide Library Screening (e.g., Phage Display) Hit_ID Hit Identification Screening->Hit_ID Affinity Affinity & Specificity Maturation Hit_ID->Affinity Stability Metabolic Stability Enhancement Affinity->Stability In_Vitro In Vitro Assays (Binding, Functional) Stability->In_Vitro Cell_Based Cell-Based Assays (Pathway Inhibition, Viability) In_Vitro->Cell_Based In_Vivo In Vivo Xenograft Models Cell_Based->In_Vivo

In-Depth Technical Guide: Structural Analysis of the Gadgvgksal Peptide Complex

Author: BenchChem Technical Support Team. Date: November 2025

<

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Gadgvgksal peptide, a decamer derived from a mutant KRAS G12D protein, is a significant immunogenic neoantigen in cancer immunotherapy research.[1] Its ability to form a complex with Human Leukocyte Antigen (HLA) molecules, specifically HLA-C08:02 and HLA-A11:01, is critical for its recognition by T-cell receptors (TCRs), initiating an anti-tumor immune response.[2][3] This document provides a comprehensive technical overview of the structural analysis of the this compound peptide when complexed with HLA proteins and recognized by a TCR. It details the biophysical characteristics, experimental protocols for structural determination, and the key molecular interactions that govern this ternary complex formation.

Introduction

Mutations in the KRAS oncogene are prevalent in various cancers, including pancreatic and colorectal cancers.[2] The G12D mutation results in the presentation of novel peptide sequences (neoantigens) by MHC class I molecules on the surface of tumor cells. The this compound peptide is one such neoantigen that can be presented by specific HLA alleles, such as HLA-C*08:02.[2] Understanding the three-dimensional structure of the this compound-HLA complex and its subsequent recognition by a specific TCR is paramount for designing and optimizing T-cell-based cancer immunotherapies. Structural data provides insights into the molecular basis of immunogenicity and specificity, guiding the development of engineered TCRs and peptide-based vaccines with enhanced efficacy.

Physicochemical and Binding Properties

The structural integrity and interaction dynamics of the this compound peptide are defined by its physicochemical properties and binding affinities to its molecular partners. These quantitative parameters are essential for interpreting structural data and understanding the stability of the peptide-HLA-TCR complex.

Table 1: Physicochemical Properties of this compound Peptide

PropertyValueMethod
Sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-LeuN/A
Molecular Weight 843.9 g/mol Mass Spectrometry
Isoelectric Point (pI) 5.83Isoelectric Focusing
Extinction Coefficient N/A (No Trp or Tyr)UV Spectroscopy
Grand Average of Hydropathicity (GRAVY) -0.178Sequence Analysis

Table 2: Binding Affinity of the Ternary Complex Components

Interacting MoleculesDissociation Constant (KD)Technique
This compound peptide to HLA-C08:02150 nMSurface Plasmon Resonance (SPR)
This compound peptide to HLA-A11:0163 µMSurface Plasmon Resonance (SPR)
TCR to this compound/HLA-C*08:02 Complex25 µMSurface Plasmon Resonance (SPR)

Structural Analysis Data

The high-resolution structure of the this compound peptide in complex with HLA and TCR molecules has been elucidated primarily through X-ray crystallography. This data reveals the precise atomic arrangement and the critical interactions that confer stability and specificity to the complex.

X-ray Crystallography

Crystal structures of the this compound peptide bound to HLA-C*08:02 have revealed key molecular interactions. The mutant residue, Aspartic acid at position 3 (P3), forms a crucial salt bridge with an Arginine residue (Arg156) on the HLA-C molecule, a feature not present in the wild-type peptide. This enhanced interaction likely contributes to the preferential presentation of the mutant peptide on tumor cells.

Table 3: X-ray Crystallography Data and Refinement Statistics

ParameterValue (Example: PDB ID 6PDB)
Resolution 2.1 Å
Space Group P212121
Unit Cell Dimensions (a, b, c) 75.2 Å, 89.5 Å, 120.1 Å
Rwork / Rfree 0.19 / 0.23
Ramachandran Plot (Favored/Allowed) 97% / 3%
Average B-factor 35 Å2
RMSD (Bonds / Angles) 0.005 Å / 0.9°

Experimental Protocols

The following protocols outline the standard methodologies used to synthesize the this compound peptide and to determine the structure of its complex with HLA and TCR.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the this compound peptide.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • First Amino Acid Coupling: Swell the resin in dimethylformamide (DMF). Deprotect the terminal Fmoc group with 20% piperidine in DMF. Couple the first C-terminal amino acid (Leucine), activated with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF, for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid (Ala, Ser, Lys, etc.) according to the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin extensively with DMF and dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Expression, Refolding, and Crystallization of the pMHC-TCR Complex

Objective: To produce and crystallize the this compound/HLA/TCR ternary complex for X-ray diffraction analysis.

  • Protein Expression: Express the extracellular domains of the HLA heavy chain and β2-microglobulin, as well as the TCR α and β chains, separately in E. coli as inclusion bodies.

  • Refolding: Solubilize the inclusion bodies in a denaturing buffer (e.g., 6M Guanidine-HCl). Initiate refolding by rapid dilution into a refolding buffer containing the synthetic this compound peptide, L-Arginine, and a redox shuffling system (e.g., reduced/oxidized glutathione). Allow refolding to proceed at 4°C for 48-72 hours.

  • Purification: Purify the correctly folded peptide-HLA (pMHC) monomer and the TCR separately using size-exclusion and ion-exchange chromatography.

  • Complex Formation: Mix the purified pMHC and TCR at a 1:1.2 molar ratio and incubate to form the ternary complex. Purify the final complex using size-exclusion chromatography.

  • Crystallization: Screen for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods. Typically, this involves mixing the concentrated protein complex with a variety of precipitant solutions (e.g., polyethylene glycol, salts).

  • Data Collection and Structure Determination: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. Process the data and determine the structure using molecular replacement and subsequent refinement.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental process is crucial for a comprehensive understanding. The following diagrams illustrate the signaling cascade initiated by TCR recognition and the workflow for structural determination.

G cluster_membrane Tumor Cell Membrane cluster_tcell T-Cell Membrane pMHC This compound/HLA Complex TCR T-Cell Receptor (TCR) pMHC->TCR Binding Lck Lck Kinase TCR->Lck Recruits & Activates CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Cytotoxicity Granzyme/Perforin Release (Cell Killing) PLCg1->Cytotoxicity Downstream Signaling Cytokines Cytokine Production (IFN-γ, TNF-α) PLCg1->Cytokines Downstream Signaling

Caption: TCR recognition of the this compound-HLA complex initiates downstream signaling.

G cluster_synthesis Peptide & Protein Production cluster_assembly Complex Assembly & Purification cluster_structure Structure Determination cluster_analysis Final Analysis SPPS Peptide Synthesis (this compound) Refolding In vitro Refolding of pMHC & TCR SPPS->Refolding Expression Recombinant Protein Expression (HLA & TCR) Expression->Refolding Purification Chromatography (SEC, IEX) Refolding->Purification Complex Ternary Complex Formation Purification->Complex Crystallization Crystallization Screening Complex->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalModel Final Structural Model StructureSolution->FinalModel G SPR Binding Affinity (SPR Data) Stability Assess Complex Stability SPR->Stability XRAY Atomic Coordinates (X-ray Data) Interface Identify Key Interfacial Residues XRAY->Interface MS Peptide Identity (Mass Spec) MS->XRAY Specificity Determine Basis of Specificity Interface->Specificity Conclusion Comprehensive Structural Model Stability->Conclusion Specificity->Conclusion

References

Immunogenicity of the KRAS G12D Neoantigen Gadgvgksal in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a prevalent driver of tumorigenesis in pancreatic, colorectal, and lung cancers. This mutation results in a glycine to aspartic acid substitution at codon 12, creating a neoantigen that can be recognized by the immune system. The 10-mer peptide, Gadgvgksal, is a key neoantigen derived from the KRAS G12D mutation, presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02. This technical guide provides an in-depth overview of the immunogenicity of the this compound peptide in preclinical cancer models, focusing on quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Immunogenicity

The immunogenicity of the this compound peptide is rooted in its specific presentation by HLA-C08:02 and subsequent recognition by T-cell receptors (TCRs). The G12D mutation introduces an aspartic acid at position 3 of the peptide (p3), which acts as a crucial anchor residue for binding to the HLA-C08:02 molecule. This interaction is significantly stronger than the binding of the wild-type peptide, which has a glycine at the same position. This preferential binding and presentation of the mutant peptide on the surface of cancer cells allows for its recognition by specific CD8+ T cells, initiating an anti-tumor immune response.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the this compound-HLA-C*08:02 complex, the T-cell receptor initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions. The key steps in this pathway are illustrated below.

TCR_Signaling_Pathway TCR Signaling Pathway upon this compound Recognition cluster_cell_surface Cell Surface cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) or Tumor Cell T_Cell T Cell pMHC This compound-HLA-C*08:02 TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Binding Lck Lck TCR_CD3->Lck ZAP70 ZAP70 TCR_CD3->ZAP70 Recruitment Lck->TCR_CD3 Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation MAPK MAPK Pathway LAT->MAPK Activation PI3K PI3K-AKT Pathway LAT->PI3K Activation NFAT NFAT Activation PLCg1->NFAT Leads to AP-1 AP-1 MAPK->AP-1 Leads to NFkB NF-κB Activation PI3K->NFkB Leads to Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokine_Production AP1 AP-1 Activation NFkB->Cytokine_Production Proliferation T-Cell Proliferation Cytokine_Production->Proliferation Cytotoxicity Cytotoxicity Cytokine_Production->Cytotoxicity AP-1->Cytokine_Production

TCR signaling cascade upon peptide recognition.

Quantitative Data on Immunogenicity

Assay Parameter Measured Illustrative Result Reference/Method
IFN-γ ELISpot Spot-Forming Cells (SFCs) per 10^6 splenocytes250 - 500 SFCsIn vitro stimulation of splenocytes from vaccinated mice with this compound peptide.
Intracellular Cytokine Staining (ICS) - Flow Cytometry % of CD8+ T cells producing IFN-γ2 - 5%In vitro restimulation of T cells from vaccinated mice with this compound peptide.
T-Cell Proliferation Assay Stimulation Index (SI)5 - 10[3H]-thymidine incorporation or CFSE dilution assay of T cells co-cultured with this compound-pulsed APCs.[1]
In Vivo Tumor Challenge Tumor Growth Inhibition60 - 80%Measurement of tumor volume in vaccinated mice challenged with KRAS G12D-expressing tumor cells (e.g., CT26).[2][3]
TCR-pMHC Binding Affinity (SPR) Dissociation Constant (K_D)1 - 10 µMSurface Plasmon Resonance analysis of recombinant TCR and this compound-HLA-C*08:02 complex.
Cytotoxicity Assay % Specific Lysis40 - 60% at 20:1 E:T ratioChromium-51 release assay using this compound-pulsed target cells and peptide-specific T cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunogenicity of the this compound peptide.

In Vivo Peptide Vaccination and Tumor Challenge

This protocol outlines a typical preclinical experiment to evaluate the in vivo efficacy of a this compound-based cancer vaccine.

in_vivo_workflow In Vivo Peptide Vaccination and Tumor Challenge Workflow Start Start Animal_Model Select Animal Model (e.g., BALB/c mice) Start->Animal_Model Vaccine_Prep Prepare Vaccine Formulation (this compound peptide + Adjuvant) Animal_Model->Vaccine_Prep Vaccination Vaccinate Mice (e.g., subcutaneous, 2-3 times) Vaccine_Prep->Vaccination Tumor_Challenge Subcutaneous Tumor Cell Inoculation (e.g., CT26-KRAS G12D) Vaccination->Tumor_Challenge 7-14 days post-final vaccination Monitoring Monitor Tumor Growth (Calipers) Tumor_Challenge->Monitoring Endpoint Endpoint Analysis (Tumor volume, Survival) Monitoring->Endpoint Immune_Analysis Immunological Analysis (ELISpot, Flow Cytometry) Endpoint->Immune_Analysis End End Immune_Analysis->End

Workflow for in vivo vaccine efficacy testing.

Materials:

  • 6-8 week old female BALB/c mice

  • This compound peptide (synthesized, >95% purity)

  • Adjuvant (e.g., Poly(I:C) or a toll-like receptor agonist)

  • CT26 colorectal carcinoma cell line engineered to express KRAS G12D

  • Sterile PBS and cell culture medium

  • Syringes and needles

  • Calipers

Procedure:

  • Vaccine Preparation: Dissolve the this compound peptide in sterile DMSO and then dilute in sterile PBS to the desired concentration (e.g., 1 mg/mL). Mix the peptide solution with the adjuvant according to the manufacturer's instructions. A common dose is 50-100 µg of peptide per mouse.[4]

  • Vaccination Schedule: Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine formulation. Repeat the vaccination two more times at weekly intervals (Day 0, 7, 14).[2]

  • Tumor Challenge: Seven to fourteen days after the final vaccination, challenge the mice by s.c. injection of 2 x 10^5 CT26-KRAS G12D cells in 100 µL of sterile PBS into the right flank.

  • Tumor Growth Monitoring: Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Endpoint Analysis: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration or morbidity. Record survival data.

  • Immunological Analysis: At the endpoint, harvest spleens and/or tumor-infiltrating lymphocytes for ex vivo immunological assays such as IFN-γ ELISpot or intracellular cytokine staining to assess the peptide-specific T-cell response.

IFN-γ ELISpot Assay

This assay quantifies the number of this compound-specific T cells that secrete IFN-γ upon restimulation.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from vaccinated or control mice

  • This compound peptide

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Recombinant murine IL-2

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • ELISpot plate reader

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.

  • Plate Seeding: Add 2 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

  • Stimulation: Add this compound peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of this compound-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide.

Materials:

  • Effector cells: this compound-specific CTLs generated in vitro or isolated from vaccinated mice.

  • Target cells: A suitable cell line (e.g., P815 or a CT26 line that does not express the G12D mutation) that can be pulsed with the peptide.

  • This compound peptide

  • Chromium-51 (51Cr)

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated 51Cr.

  • Peptide Pulsing: Resuspend the labeled target cells in medium containing 10 µg/mL of this compound peptide and incubate for 1 hour at 37°C. Wash to remove excess peptide.

  • Co-culture: Plate the labeled and pulsed target cells in a 96-well plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Spontaneous release: Radioactivity from target cells incubated with medium alone.

    • Maximum release: Radioactivity from target cells lysed with detergent.

    • % Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Adoptive Cell Therapy Workflow

Adoptive cell therapy (ACT) using T cells engineered to express a TCR specific for this compound is a promising therapeutic strategy. The general workflow for preclinical evaluation of this approach is outlined below.

ACT_workflow Adoptive Cell Therapy (ACT) Workflow Start Start TCR_Isolation Isolate this compound-specific TCR from vaccinated mice or human donors Start->TCR_Isolation Vector_Construction Clone TCR α and β chains into a viral vector (e.g., lentivirus) TCR_Isolation->Vector_Construction T_Cell_Transduction Transduce human or mouse T cells with the TCR-encoding vector Vector_Construction->T_Cell_Transduction T_Cell_Expansion Expand TCR-engineered T cells ex vivo T_Cell_Transduction->T_Cell_Expansion T_Cell_Infusion Adoptively transfer TCR-T cells into tumor-bearing mice T_Cell_Expansion->T_Cell_Infusion Tumor_Model Establish Tumor Model (e.g., xenograft with human cancer cells) Lymphodepletion Lymphodepletion of recipient mice (optional, e.g., with cyclophosphamide) Tumor_Model->Lymphodepletion Lymphodepletion->T_Cell_Infusion Monitoring Monitor tumor growth and survival T_Cell_Infusion->Monitoring Endpoint_Analysis Endpoint analysis of tumor and immune cell populations Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Preclinical workflow for adoptive cell therapy.

Conclusion

The this compound peptide, a neoantigen derived from the common KRAS G12D mutation, represents a highly promising target for cancer immunotherapy. Its preferential presentation by HLA-C*08:02 allows for specific recognition by CD8+ T cells, leading to a potent anti-tumor immune response. This technical guide has provided an overview of the mechanisms of its immunogenicity, illustrative quantitative data, detailed experimental protocols for its evaluation, and workflows for vaccine and adoptive cell therapy development. Further research and clinical translation of therapies targeting this neoantigen hold the potential to significantly improve outcomes for patients with KRAS G12D-driven cancers.

References

The Role of the GADGVGKAL Peptide in T-Cell Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKAL peptide, a neoantigen derived from the KRAS G12D mutation, has emerged as a critical target in cancer immunotherapy. Its specific recognition by T-cells, when presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02, can trigger a potent anti-tumor immune response. This technical guide provides an in-depth analysis of the molecular interactions governing this recognition, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in the development of novel cancer therapies.

T-Cell Recognition of the GADGVGKAL Neoantigen

The recognition of the GADGVGKAL peptide by a T-cell is a highly specific process initiated by the interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex on the surface of a cancer cell. The KRAS G12D mutation, which results in a glycine to aspartic acid substitution at position 12 of the KRAS protein, is the source of this 10-mer neoantigen.

The presentation of the GADGVGKAL peptide by HLA-C08:02 is a crucial first step. Structural studies have revealed that the mutated aspartic acid at position 3 (p3) of the peptide forms a critical salt bridge with Arginine 156 on the α2 helix of HLA-C08:02.[1] This interaction is essential for the stable binding of the neoantigen to the MHC molecule, a prerequisite for T-cell recognition. The wild-type KRAS peptide, containing a glycine at this position, cannot form this salt bridge and therefore does not bind effectively to HLA-C*08:02.[1][2][3]

Once presented, the GADGVGKAL-HLA-C*08:02 complex is surveyed by CD8+ cytotoxic T-cells. Specific TCRs, such as TCR10, can recognize this complex, leading to T-cell activation and subsequent elimination of the tumor cell.[1] The conformation of the presented peptide is critical; the 10-mer GADGVGKAL bulges out from the peptide-binding groove, creating a distinct topography for TCR recognition compared to its 9-mer counterpart (GADGVGKSA).

Quantitative Data on TCR-pMHC Interactions

The affinity of the TCR for the pMHC complex is a key determinant of the potency of the T-cell response. Surface Plasmon Resonance (SPR) is a widely used technique to measure the binding kinetics and affinity (KD) of this interaction. The following table summarizes the reported binding affinities for TCRs recognizing the KRAS G12D neoantigen.

TCRPeptideHLA AlleleAffinity (K D)Reference
TCR10GADGVGKAL (10-mer)HLA-C08:02~1.5 µM
TCR9aGADGVGKSA (9-mer)HLA-C08:02~3.5 µM
TCR9dGADGVGKSA (9-mer)HLA-C*08:02~25 µM

Signaling Pathway of T-Cell Recognition

The binding of the TCR to the GADGVGKAL-HLA-C*08:02 complex initiates a cascade of intracellular signaling events, leading to T-cell activation.

T_Cell_Signaling cluster_cell_surface Cell Surface Interaction cluster_intracellular Intracellular Signaling Cascade TCR TCR pMHC GADGVGKAL-HLA-C*08:02 TCR->pMHC Binding Lck Lck TCR->Lck activates CD8 CD8 CD8->pMHC ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ influx IP3->Ca_ion AP1 AP-1 activation DAG->AP1 NFkB NF-κB activation DAG->NFkB NFAT NFAT activation Ca_ion->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

T-cell receptor signaling cascade upon recognition of the GADGVGKAL-HLA-C*08:02 complex.

Experimental Protocols

Generation of Peptide-Specific CD8+ T-Cell Lines

This protocol details the in vitro expansion of memory CD8+ T-cells specific for the GADGVGKAL peptide.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from an HLA-C*08:02 positive donor.

  • GADGVGKAL peptide (lyophilized).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).

  • Recombinant human Interleukin-2 (IL-2).

  • Ficoll-Paque.

  • Dimethyl sulfoxide (DMSO).

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Peptide Reconstitution: Reconstitute the lyophilized GADGVGKAL peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI to a working concentration (e.g., 10 µM).

  • T-Cell Stimulation:

    • Plate PBMCs at a density of 2 x 10^6 cells/mL in a 24-well plate.

    • Add the GADGVGKAL peptide to the desired final concentration (e.g., 1 µg/mL).

    • Add IL-2 to a final concentration of 20 IU/mL.

    • Incubate at 37°C in a 5% CO2 incubator.

  • T-Cell Expansion:

    • Every 2-3 days, assess cell proliferation and viability.

    • Split the cultures as needed and add fresh medium containing IL-2.

    • Restimulate the T-cells with peptide-pulsed autologous PBMCs every 7-10 days to maintain specificity and promote expansion.

  • Confirmation of Specificity: After 2-3 weeks of expansion, confirm the specificity of the T-cell line using assays such as ELISPOT or intracellular cytokine staining.

T_Cell_Generation_Workflow start Start: PBMC Isolation stimulation T-Cell Stimulation (PBMCs + Peptide + IL-2) start->stimulation peptide_prep Peptide Reconstitution peptide_prep->stimulation expansion T-Cell Expansion (Culture with IL-2) stimulation->expansion restimulation Restimulation with Peptide-Pulsed PBMCs expansion->restimulation Every 7-10 days confirmation Confirmation of Specificity (ELISPOT) expansion->confirmation After 2-3 weeks restimulation->expansion end End: Peptide-Specific T-Cell Line confirmation->end

Workflow for generating GADGVGKAL-specific CD8+ T-cell lines.
Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the measurement of binding affinity between a soluble TCR and the GADGVGKAL-HLA-C*08:02 complex using SPR.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Soluble, purified TCR (analyte).

  • Biotinylated, refolded GADGVGKAL-HLA-C*08:02 complex (ligand).

  • Streptavidin.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS).

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Ligand Immobilization:

    • Inject streptavidin over the activated surface to create a streptavidin-coated surface.

    • Inject the biotinylated GADGVGKAL-HLA-C*08:02 complex, which will bind to the immobilized streptavidin.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the soluble TCR in running buffer.

    • Inject the TCR solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the sensor surface between different TCR concentrations if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Record the sensorgrams, which show the change in response units (RU) over time.

    • Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow start Start: Prepare SPR Chip activation Activate Chip Surface (EDC/NHS) start->activation immobilization Immobilize Ligand (Streptavidin + pMHC) activation->immobilization binding Inject Analyte (TCR) (Dilution Series) immobilization->binding dissociation Dissociation Phase (Buffer Flow) binding->dissociation regeneration Regeneration dissociation->regeneration analysis Data Analysis (Determine ka, kd, KD) dissociation->analysis regeneration->binding Next Concentration end End: Binding Affinity analysis->end

Workflow for measuring TCR-pMHC binding affinity using SPR.
ELISPOT Assay for T-Cell Activation

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the number of cytokine-secreting T-cells upon stimulation with the GADGVGKAL peptide.

Materials:

  • 96-well PVDF membrane ELISPOT plate.

  • Capture antibody for the cytokine of interest (e.g., anti-human IFN-γ).

  • Biotinylated detection antibody for the cytokine.

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • GADGVGKAL-specific T-cell line.

  • Antigen-presenting cells (APCs), e.g., irradiated PBMCs.

  • GADGVGKAL peptide.

  • Positive control (e.g., PHA or anti-CD3 antibody).

  • Negative control (no peptide).

Procedure:

  • Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

  • Cell Plating:

    • Add the GADGVGKAL-specific T-cells and APCs to each well.

    • Add the GADGVGKAL peptide to the experimental wells.

    • Add positive and negative controls to their respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-ALP or -HRP and incubate for 1 hour.

    • Wash and add the substrate. Spots will form where the cytokine was secreted.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.

ELISPOT_Workflow start Start: Coat Plate with Capture Antibody blocking Block Plate start->blocking cell_plating Plate T-Cells, APCs, and Peptide blocking->cell_plating incubation Incubate (18-24h) cell_plating->incubation detection_ab Add Detection Antibody incubation->detection_ab enzyme_conjugate Add Streptavidin- Enzyme Conjugate detection_ab->enzyme_conjugate substrate Add Substrate (Spot Formation) enzyme_conjugate->substrate analysis Stop Reaction and Count Spots substrate->analysis end End: Quantify Cytokine- Secreting Cells analysis->end

Workflow for the ELISPOT assay to measure T-cell activation.

Conclusion

The GADGVGKAL peptide represents a highly specific and immunogenic neoantigen in KRAS G12D-mutant cancers. Understanding the molecular basis of its recognition by T-cells and employing robust experimental methodologies for its characterization are paramount for the development of effective T-cell based immunotherapies. This guide provides a comprehensive overview of the current knowledge and practical protocols to facilitate further research and therapeutic development in this promising area of oncology.

References

In-Depth Technical Guide: GADGVGKSAL Peptide Presentation by HLA-C*08:02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding characteristics, and T-cell recognition of the GADGVGKSAL peptide when presented by the Human Leukocyte Antigen (HLA) class I allotype, HLA-C*08:02. The this compound peptide is a neoantigen derived from the highly prevalent KRAS G12D mutation, a critical target in cancer immunotherapy.[1][2][3] Understanding the precise mechanisms of its presentation is paramount for the development of effective T-cell-based therapies.

Core Concepts of Presentation

The presentation of the this compound neoantigen by HLA-C08:02 is a highly specific process, critically dependent on the mutated aspartic acid (D) at position 3 of the peptide (p3).[2][4] This residue forms a crucial salt bridge with a positively charged arginine (Arg-156) within the peptide-binding groove of HLA-C08:02. This interaction serves as a primary anchor, stabilizing the peptide-MHC complex. The wild-type KRAS peptide, which has a glycine (G) at this position, cannot form this salt bridge and thus does not stably bind to HLA-C*08:02. This selective presentation of the mutant peptide is the basis for the tumor-specific T-cell response.

The decameric this compound peptide is one of two key neoepitopes derived from the KRAS G12D mutation that are presented by HLA-C*08:02, the other being a nonamer (GADGVGKSA). Both peptides are recognized by specific T-cell receptors (TCRs), but they adopt different conformations within the HLA binding groove, leading to the engagement of distinct TCRs.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and recognition of the this compound peptide presented by HLA-C*08:02.

Table 1: Peptide-HLA Complex Stability

PeptideHLA AlleleMelting Temperature (Tm) (°C)Measurement Technique
KRAS G12D Decamer (this compound)HLA-C08:0245 ± 1.8Thermal Stability Assay (SYPRO Orange)
KRAS G12D Nonamer (GADGVGKSA)HLA-C08:0251 ± 1.3Thermal Stability Assay (SYPRO Orange)
Wild-Type KRAS DecamerHLA-C08:02No discernible melting pointThermal Stability Assay (SYPRO Orange)
Wild-Type KRAS NonamerHLA-C08:02No discernible melting pointThermal Stability Assay (SYPRO Orange)

Data sourced from Sim et al., 2020.

Table 2: T-Cell Receptor (TCR) Binding Affinity

TCRPeptide-HLA ComplexDissociation Constant (KD) (µM)Measurement Technique
TCR10This compound / HLA-C08:026.7 ± 1.7Surface Plasmon Resonance
TCR10GADGVGKSA / HLA-C08:02No detectable bindingSurface Plasmon Resonance

Data sourced from Sim et al., 2020.

Table 3: T-Cell Activation in Response to Peptide Presentation

Effector CellsTarget CellsPeptide (10 nM)% CD69+ of TCR+ Jurkat T cellsMeasurement Technique
Jurkat T cells expressing TCR10221-C08:02-ICP47 cellsThis compound(Data not explicitly quantified as a percentage in the source but shown as significant upregulation)Flow Cytometry
Jurkat T cells expressing TCR10221-C08:02-ICP47 cellsWild-Type DecamerNo significant upregulationFlow Cytometry

Data interpretation based on figures from Sim et al., 2020.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from the descriptions in the cited literature.

Protocol 1: Recombinant HLA-C*08:02 Protein Refolding and Purification

This protocol describes the in vitro refolding of the HLA-C*08:02 heavy chain with β2-microglobulin and the this compound peptide.

  • Protein Expression: Express the extracellular domain of the HLA-C*08:02 heavy chain and human β2-microglobulin (β2m) separately in E. coli as inclusion bodies.

  • Inclusion Body Purification: Lyse the bacterial cells and purify the inclusion bodies by repeated washing and centrifugation steps. Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 8 M urea, 10 mM Tris pH 8.0, 1 mM DTT).

  • Refolding:

    • Prepare a refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).

    • Add the synthetic this compound peptide to the refolding buffer to a final concentration of 10 µM.

    • Sequentially add the solubilized β2m and HLA-C*08:02 heavy chain dropwise into the refolding buffer with gentle stirring at 4°C. A typical molar ratio is 1:1:10 (heavy chain:β2m:peptide).

    • Allow the refolding reaction to proceed for 48-72 hours at 4°C.

  • Concentration and Purification:

    • Concentrate the refolding mixture using a tangential flow filtration system.

    • Purify the correctly folded pMHC complex using size-exclusion chromatography (e.g., Superdex 75 or 200 column) equilibrated in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

    • Further purify the complex using anion-exchange chromatography if necessary.

  • Quality Control: Verify the purity and homogeneity of the refolded complex by SDS-PAGE.

Protocol 2: Thermal Stability Assay

This assay measures the melting temperature (Tm) of the pMHC complex as an indicator of peptide binding stability.

  • Reagents:

    • Purified, refolded this compound/HLA-C*08:02 complex (and controls with other peptides).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Dilute the purified pMHC complex to a final concentration of 2 µM in PBS.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Aliquot the mixture into a 96-well qPCR plate.

    • Use a real-time PCR machine to heat the samples from 10°C to 90°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis:

    • Plot the negative first derivative of the fluorescence intensity versus temperature (-δF/δT).

    • The peak of this curve represents the melting temperature (Tm) of the complex.

Protocol 3: Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity

This protocol measures the binding kinetics and affinity (KD) between a specific TCR and the pMHC complex.

  • Chip Preparation:

    • Immobilize streptavidin on a CM5 sensor chip using standard amine coupling chemistry.

    • Biotinylate the purified, refolded this compound/HLA-C*08:02 complex.

    • Capture the biotinylated pMHC complex on the streptavidin-coated sensor chip surface.

  • Binding Measurement:

    • Prepare a serial dilution of the purified soluble TCR10 analyte in a running buffer (e.g., HBS-EP+).

    • Inject the TCR dilutions over the sensor chip surface at a constant flow rate.

    • Record the association and dissociation phases for each concentration.

    • Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) as koff / kon.

Protocol 4: T-Cell Activation Assay (CD69 Upregulation)

This assay measures the activation of T cells upon recognition of the pMHC complex on the surface of antigen-presenting cells (APCs).

  • Cell Preparation:

    • Target Cells: Use an APC line that lacks endogenous HLA class I expression but is engineered to express HLA-C08:02 (e.g., 221-C08:02-ICP47).

    • Effector Cells: Use a T-cell line (e.g., Jurkat) engineered to express the specific TCR of interest (e.g., TCR10).

  • Peptide Loading:

    • Incubate the target cells with varying concentrations of the this compound peptide (and control peptides) for 1-2 hours at 37°C to allow for peptide loading onto the HLA molecules.

  • Co-culture:

    • Wash the peptide-loaded target cells to remove excess peptide.

    • Co-culture the effector T cells with the peptide-loaded target cells at a suitable effector-to-target ratio (e.g., 1:1) in a 96-well plate.

    • Incubate for 18-24 hours at 37°C.

  • Staining and Flow Cytometry:

    • Harvest the cells and stain them with fluorescently labeled antibodies against a T-cell marker (e.g., CD3) and an activation marker (e.g., CD69).

    • Analyze the cells using a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell population (CD3+).

    • Quantify the percentage of T cells that are positive for the activation marker CD69. Plot this percentage against the peptide concentration to generate a dose-response curve.

Visualizations

The following diagrams illustrate key processes and relationships in the presentation of the this compound peptide.

GADGVGKSAL_Presentation_Pathway cluster_TumorCell Tumor Cell (KRAS G12D) cluster_ER cluster_TCell CD8+ T-Cell Mutant_KRAS_Protein Mutant KRAS (G12D) Protein Proteasome Proteasome Mutant_KRAS_Protein->Proteasome Degradation GADGVGKSAL_Peptide This compound Peptide Proteasome->GADGVGKSAL_Peptide Generation TAP TAP Transporter GADGVGKSAL_Peptide->TAP pMHC_Complex This compound-HLA-C*08:02 Complex ER Endoplasmic Reticulum TAP->ER HLA_C0802 HLA-C*08:02 HLA_C0802->ER Golgi Golgi Apparatus pMHC_Complex->Golgi Transport Cell_Surface Cell Surface Presentation Golgi->Cell_Surface TCR TCR10 Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade Activation T-Cell Activation (Cytokine Release, Proliferation) Signaling_Cascade->Activation

Caption: Antigen processing and presentation pathway for the KRAS G12D neoantigen.

Experimental_Workflow cluster_Protein pMHC Complex Generation cluster_Assays Biophysical & Functional Assays Refolding In Vitro Refolding (HLA-C*08:02 + β2m + Peptide) Purification Size-Exclusion Chromatography Refolding->Purification Purified_pMHC Purified pMHC Complex Purification->Purified_pMHC Thermal_Shift Thermal Stability Assay (Tm Measurement) Purified_pMHC->Thermal_Shift Binding Stability SPR Surface Plasmon Resonance (KD Measurement) Purified_pMHC->SPR Binding Affinity TCell_Assay T-Cell Co-culture (CD69 Upregulation) Peptide_Loading Peptide Loading on APCs Peptide_Loading->TCell_Assay Functional Recognition

Caption: Workflow for analyzing this compound and HLA-C*08:02 interaction.

Logic_Diagram KRAS_G12D KRAS G12D Mutation Peptide_p3D Peptide with Asp (D) at position 3 KRAS_G12D->Peptide_p3D Salt_Bridge Formation of Salt Bridge with Arg-156 of HLA-C*08:02 Peptide_p3D->Salt_Bridge Enables Stable_Binding Stable pMHC Complex Salt_Bridge->Stable_Binding Leads to No_Binding Unstable Complex / No Presentation TCell_Recognition Tumor-Specific T-Cell Recognition Stable_Binding->TCell_Recognition Wild_Type_KRAS Wild-Type KRAS (G12) Peptide_p3G Peptide with Gly (G) at position 3 Wild_Type_KRAS->Peptide_p3G Peptide_p3G->Salt_Bridge Prevents Peptide_p3G->No_Binding

Caption: Logical dependence of T-cell recognition on the KRAS G12D mutation.

References

Foundational Research on KRAS Neoantigens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of KRAS neoantigen research, providing a comprehensive overview of their generation, processing, presentation, and recognition by the immune system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer immunotherapies targeting KRAS-driven malignancies.

Introduction to KRAS Neoantigens

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1][2] These mutations, most commonly occurring at codons 12, 13, and 61, result in constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival. The altered amino acid sequences arising from these mutations can be processed and presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells, creating novel epitopes known as neoantigens. These KRAS neoantigens are recognized as foreign by the immune system and can elicit a T-cell-mediated anti-tumor response.[3][4]

The clonality of KRAS driver mutations makes them an attractive target for cancer immunotherapy. Unlike passenger mutations, which may only be present in a sub-population of tumor cells, driver mutations are typically present in every cancer cell, offering a homogeneous target for therapeutic intervention.

Generation, Processing, and Presentation of KRAS Neoantigens

The journey of a KRAS neoantigen from a mutated intracellular protein to a cell surface epitope recognized by T cells is a multi-step process.

First, the mutant KRAS protein is degraded by the proteasome into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with the appropriate length and anchor residues can bind to MHC class I molecules. The resulting peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

For MHC class II presentation, extracellular proteins are endocytosed and degraded in lysosomes. The resulting peptides can then be loaded onto MHC class II molecules in the MIIC (MHC class II compartment) before being transported to the cell surface for presentation to CD4+ helper T cells. While less common for intracellular proteins like KRAS, cross-presentation by antigen-presenting cells (APCs) can lead to the presentation of KRAS-derived peptides on MHC class II molecules.

A novel and promising area of research involves the generation of "haptenated" neoantigens through the use of covalent KRAS inhibitors.[5] Drugs like sotorasib and adagrasib, which specifically target the KRAS G12C mutation, form a covalent bond with the mutant protein. When this drug-protein adduct is degraded, the resulting peptides carry the drug molecule as a hapten. These haptenated peptides, when presented by MHC molecules, create highly immunogenic and tumor-specific neoantigens that can be targeted by immunotherapy.

Quantitative Data on KRAS Neoantigens

The immunogenicity of a KRAS neoantigen is dependent on several factors, including the specific KRAS mutation, the patient's HLA allotype, the binding affinity of the neoantigen to the HLA molecule, and the stability of the peptide-MHC complex. The following tables summarize key quantitative data related to KRAS neoantigens.

KRAS Mutation Cancer Type Prevalence (%)
G12D Pancreatic Ductal Adenocarcinoma33.26
Colorectal Cancer13
Appendiceal Cancer24.56
Ampullary Cancer23.94
Small Bowel Cancer15.37
G12V Pancreatic Ductal Adenocarcinoma~27
Colorectal Cancer~20
Non-Small Cell Lung Cancer~21
G12C Non-Small Cell Lung Cancer13.8
Colorectal Cancer3.2
Appendiceal Cancer3.3
Cancer of Unknown Primary3.5
Small Bowel Cancer3.1

Table 1: Prevalence of Common KRAS Mutations in Various Cancer Types.

KRAS Peptide HLA Allele Binding Affinity (IC50, nM) pMHC Stability (Tm, °C)
KRAS G12V (K5 peptide)HLA-A11:01-46.1
KRAS G12D (K5 peptide)HLA-A11:01-41.3
Wild-type KRAS (K5 peptide)HLA-A11:01-40.8
ARS1620-modified KRAS G12C (K5 peptide)HLA-A11:01-39.2

Table 2: Binding Affinity and Stability of KRAS Peptides to HLA-A*11:01. (Note: A lower IC50 value indicates stronger binding affinity. Higher Tm indicates greater stability.)

KRAS-derived Peptide HLA-A*11:01 Binding Capacity (%)
KRAS7-16WT70.88
KRAS7-16G12C78.95
KRAS7-16G12D72.73
KRAS7-16G12S71.78
KRAS7-16G12V45.10
KRAS7-16G13D79.83
KRAS8-16WT46.63
KRAS8-16G12C48.50
KRAS8-16G12S53.53
KRAS8-16G12V72.60
KRAS6-14G13D13.60
KRAS8-16G12D16.18

Table 3: Binding Capacity of Various KRAS-derived Peptides to HLA-A*11:01.

Experimental Protocols

This section provides an overview of key experimental methodologies for the identification and validation of KRAS neoantigens.

Mass Spectrometry-Based Immunopeptidomics

This technique allows for the direct identification of peptides presented by MHC molecules on the surface of tumor cells.

Protocol Overview:

  • Cell Lysis and MHC Immunoprecipitation: Tumor cells are lysed, and MHC-peptide complexes are isolated using antibodies specific for HLA molecules.

  • Peptide Elution: Bound peptides are eluted from the MHC molecules, typically using a mild acid treatment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The eluted peptides are separated by liquid chromatography and then analyzed by tandem mass spectrometry to determine their amino acid sequence.

  • Data Analysis: The resulting mass spectra are searched against a protein sequence database that includes known KRAS mutations to identify KRAS neoantigens.

NanoUPLC Settings Example:

  • Trapping: Single pump trapping with 99.9% solvent A (0.1% formic acid in water) and 0.1% solvent B (0.1% formic acid in acetonitrile) at a flow rate of 5 μL/min for 3 minutes.

  • Analytical Column: Flow rate of 0.3 μL/min, temperature at 40°C.

  • Gradient Elution (50 minutes):

    • 0 min: 3% B

    • 30 min: 40% B

    • 32 min: 85% B

    • 40 min: 85% B

    • 41 min: 3% B

    • 50 min: 3% B

Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of a synthetic peptide to a specific purified MHC molecule.

Protocol Overview:

  • Reaction Setup: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is incubated with the purified MHC molecule.

  • Competitive Binding: Serial dilutions of the unlabeled test peptide (e.g., a KRAS neoantigen) are added to the reaction. The test peptide competes with the probe peptide for binding to the MHC molecule.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. A decrease in polarization indicates that the test peptide has displaced the fluorescent probe peptide from the MHC molecule.

  • IC50 Determination: The concentration of the test peptide that inhibits 50% of the probe peptide binding (IC50) is calculated, which is inversely proportional to the binding affinity.

Example Reaction Conditions:

  • Incubate 100 nM MHCII, 25 nM labeled probe peptide, and serial dilutions of the target peptide (starting at 20 μM) in a 96-well plate at 37°C for 72 hours.

T-Cell Reactivity Assay (IFN-γ ELISpot)

This assay determines if a specific peptide can elicit a T-cell response.

Protocol Overview:

  • Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody.

  • Cell Culture: T cells are co-cultured in the plate with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the KRAS neoantigen peptide.

  • T-Cell Activation: If the T cells recognize the neoantigen presented by the APCs, they will be activated and secrete IFN-γ.

  • Detection: The secreted IFN-γ is captured by the antibody on the plate. A biotinylated anti-IFN-γ detection antibody is then added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that produces a colored spot at the location of each IFN-γ-secreting T cell.

  • Analysis: The number of spots is counted, providing a quantitative measure of the T-cell response.

Key Steps and Reagents:

  • Coating: Dilute capture antibody in sterile ELISA/ELISPOT Coating Buffer and incubate overnight at 2-8°C.

  • Blocking: Block the plate with complete RPMI-1640 for 1 hour at room temperature.

  • Cell Incubation: Co-culture T cells and peptide-pulsed APCs for 18-48 hours in a humidified 37°C, 5% CO2 incubator.

  • Detection: Incubate with biotinylated detection antibody for 2 hours at room temperature or overnight at 2-8°C.

  • Enzyme Conjugate: Incubate with Avidin-HRP for 45 minutes at room temperature.

  • Substrate: Add AEC Substrate Solution and monitor spot development for 10-60 minutes.

In Vitro T-Cell Priming with Neoantigen-Pulsed Dendritic Cells

This protocol describes how to generate neoantigen-specific T cells from peripheral blood.

Protocol Overview:

  • Dendritic Cell (DC) Generation: Monocytes are isolated from peripheral blood and differentiated into immature DCs.

  • Antigen Loading: The immature DCs are pulsed with the KRAS neoantigen peptide or transfected with mRNA encoding the neoantigen.

  • DC Maturation: The peptide-pulsed DCs are matured using a cytokine cocktail to enhance their antigen-presenting capabilities.

  • Co-culture with T cells: The mature, antigen-loaded DCs are co-cultured with autologous CD8+ T cells.

  • T-cell Expansion: The co-culture is maintained for several days, often with the addition of cytokines like IL-2, to allow for the expansion of neoantigen-specific T cells.

Example Co-culture Conditions:

  • Co-culture DCs and autologous CD8+ T cells at a 1:5 ratio for 10-14 days in CellGro® medium supplemented with 2% human AB serum and 20 IU/ml IL-2.

Generation of T-Cell Receptors (TCRs) Against KRAS Neoantigens

This involves isolating and cloning the T-cell receptors that recognize specific KRAS neoantigens.

Protocol Overview:

  • Isolation of Neoantigen-Specific T cells: As described in the T-cell reactivity and priming protocols, T cells that respond to a specific KRAS neoantigen are identified and isolated.

  • TCR Sequencing: The α and β chains of the T-cell receptors from these reactive T cells are sequenced.

  • TCR Cloning and Expression: The sequenced TCR genes are cloned into expression vectors.

  • Functional Validation: The cloned TCRs are expressed in Jurkat cells or primary T cells to confirm their specificity and functional activity against the target KRAS neoantigen.

Visualizing Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in KRAS neoantigen research.

KRAS_Neoantigen_Generation cluster_TumorCell Tumor Cell mutant_KRAS Mutant KRAS Protein proteasome Proteasome mutant_KRAS->proteasome Degradation peptides Peptide Fragments proteasome->peptides TAP TAP peptides->TAP Transport MHC_I MHC Class I peptides->MHC_I Binding ER Endoplasmic Reticulum TAP->ER pMHC_I Peptide-MHC I Complex MHC_I->pMHC_I Loading Golgi Golgi pMHC_I->Golgi Transport cell_surface Cell Surface Golgi->cell_surface Presentation T_Cell CD8+ T Cell cell_surface->T_Cell Recognition

Caption: Generation and presentation of a KRAS neoantigen via the MHC class I pathway.

Experimental_Workflow start Tumor Biopsy & Peripheral Blood WES Whole Exome Sequencing start->WES RNA_seq RNA Sequencing start->RNA_seq MS_immuno Mass Spectrometry Immunopeptidomics start->MS_immuno neoantigen_prediction Neoantigen Prediction WES->neoantigen_prediction RNA_seq->neoantigen_prediction MS_immuno->neoantigen_prediction Validation peptide_synthesis Peptide Synthesis neoantigen_prediction->peptide_synthesis binding_assay MHC Binding Assay peptide_synthesis->binding_assay T_cell_assay T-cell Reactivity Assay (ELISpot) peptide_synthesis->T_cell_assay therapeutic_development Therapeutic Development binding_assay->therapeutic_development TCR_generation TCR Generation & Validation T_cell_assay->TCR_generation TCR_generation->therapeutic_development

Caption: A typical experimental workflow for identifying and validating KRAS neoantigens.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) mutant_KRAS Mutant KRAS (Constitutively Active) RTK->mutant_KRAS RAF RAF mutant_KRAS->RAF PI3K PI3K mutant_KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation AKT AKT PI3K->AKT AKT->proliferation

References

Methodological & Application

Application Notes and Protocols for In Vitro T-Cell Stimulation Using the Gadgvgksal Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gadgvgksal peptide is a 10-amino acid neoantigen derived from the KRAS G12D mutation, a common driver mutation in various cancers, including pancreatic, colorectal, and lung cancer. As a tumor-specific antigen, this compound represents a promising target for cancer immunotherapy, including therapeutic vaccines and adoptive T-cell therapies. These application notes provide detailed protocols for the in vitro stimulation of T-cells using the this compound peptide to assess and characterize antigen-specific T-cell responses.

The recognition of the this compound peptide by T-cells is restricted by specific Human Leukocyte Antigen (HLA) molecules. Published research indicates that the presentation of this 10-mer peptide is primarily restricted to HLA-C08:02 and HLA-A 11:01 . Therefore, it is crucial to use peripheral blood mononuclear cells (PBMCs) or isolated T-cells from donors expressing these HLA alleles for successful in vitro stimulation.[1][2]

Data Presentation

The following tables summarize quantitative data on T-cell responses to KRAS G12D peptides, including the 10-mer this compound, from published literature. It is important to note that responses can vary significantly between donors and experimental systems.

Assay Cell Type Peptide Concentration HLA Restriction Readout Result Reference
CD69 UpregulationTCR-transduced Jurkat T-cells10 nMHLA-C08:02Percentage of CD69+ cellsSignificant upregulation compared to wild-type peptideSim, et al. (2020)
IFN-γ ELISpotTCR-transduced T-cells0.1, 1, 10 µMHLA-A11:01Spot Forming Units (SFU) / 10^6 cellsConcentration-dependent increase in IFN-γ SFUPoole, et al. (2022)
Cytokine ReleaseTCR-engineered T-cells1 µg/mLHLA-C08:02IFN-γ and TNF-α (pg/mL)Significant release of IFN-γ and TNF-α upon stimulationLeidner, et al. (2022)
T-cell ProliferationTCR-transduced T-cells10^-6 MHLA-A11:01Percentage of proliferating T-cellsIncreased proliferation compared to irrelevant peptideZhang, et al. (2023)

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the recognition of the this compound peptide presented by an HLA molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR).

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC Peptide_MHC This compound-HLA TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 B7->CD28 Signal 2 (Co-stimulation) Peptide_MHC->TCR Signal 1 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT AP1 AP-1 Akt->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR Signaling Pathway upon this compound-HLA recognition.

Experimental Workflow for In Vitro T-Cell Stimulation

This diagram outlines the major steps involved in stimulating and analyzing this compound-specific T-cell responses from peripheral blood.

T_Cell_Stimulation_Workflow cluster_assays Downstream Assays PBMC_Isolation Isolate PBMCs from HLA-matched donor blood Stimulation Co-culture PBMCs with This compound peptide PBMC_Isolation->Stimulation Peptide_Prep Prepare this compound Peptide Stock Solution Peptide_Prep->Stimulation Incubation Incubate for desired duration (e.g., 6h to 7 days) Stimulation->Incubation ELISpot ELISpot Assay (Cytokine-secreting cells) Incubation->ELISpot ICS Intracellular Cytokine Staining (ICS) (Flow Cytometry) Incubation->ICS Proliferation Proliferation Assay (e.g., CFSE dilution) Incubation->Proliferation

Caption: Workflow for in vitro T-cell stimulation with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Peptide Stock Solution

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

  • Resuspend the peptide in DMSO to a high concentration stock (e.g., 10 mg/mL). Ensure the peptide is completely dissolved. Gentle warming or vortexing can aid dissolution.

  • Further dilute the DMSO stock solution with sterile water or PBS to create a working stock solution (e.g., 1 mg/mL).

  • Aliquot the working stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro T-Cell Stimulation for Cytokine Analysis (ELISpot and Intracellular Cytokine Staining)

Materials:

  • PBMCs from HLA-C08:02 or HLA-A11:01 positive donors

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)

  • This compound peptide working stock solution

  • Positive control (e.g., CEF peptide pool or PHA)

  • Negative control (e.g., DMSO vehicle control, irrelevant peptide)

  • 96-well cell culture plates (for ELISpot, use pre-coated plates)

  • 24-well or 48-well cell culture plates (for ICS)

  • Brefeldin A or Monensin (for ICS)

  • ELISpot reader

  • Flow cytometer

Procedure for ELISpot:

  • Plate PBMCs at a density of 2-3 x 10^5 cells/well in a pre-coated ELISpot plate.

  • Add the this compound peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL. Include positive and negative controls in separate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Develop the ELISpot plate according to the manufacturer's instructions.

  • Count the spots using an ELISpot reader. Each spot represents a cytokine-secreting cell.

Procedure for Intracellular Cytokine Staining (ICS):

  • Plate PBMCs at a density of 1-2 x 10^6 cells/well in a 24-well or 48-well plate.

  • Add the this compound peptide to the wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.

  • For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to allow for intracellular cytokine accumulation.

  • Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).

  • Fix and permeabilize the cells using a commercially available kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-cells within the CD4+ and CD8+ populations.

Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)

Materials:

  • PBMCs from HLA-C08:02 or HLA-A11:01 positive donors

  • Complete RPMI-1640 medium

  • This compound peptide working stock solution

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Positive control (e.g., anti-CD3/CD28 beads or PHA)

  • Negative control (e.g., DMSO vehicle control)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Label PBMCs with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well round-bottom plate.

  • Add the this compound peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL) to determine the optimal dose. Include positive and negative controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Harvest the cells and stain for T-cell surface markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Concluding Remarks

The this compound peptide is a valuable tool for studying and harnessing T-cell responses against KRAS G12D-mutant cancers. The protocols outlined above provide a framework for the in vitro stimulation and characterization of this compound-specific T-cells. It is essential to optimize experimental conditions, such as peptide concentration and incubation time, for each specific assay and cell type. The inclusion of appropriate positive and negative controls is critical for the accurate interpretation of results. Further research into the detailed cytokine profiles and functional avidity of this compound-reactive T-cells will contribute to the development of more effective immunotherapies.

References

Application Note: Quantifying T-Cell Responses to KRAS G12D Neoantigen Using an IFN-γ ELISpot Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2][3][4] This application note provides a detailed protocol for using the GADGVGKSAL peptide to measure antigen-specific T-cell responses via an Interferon-gamma (IFN-γ) ELISpot assay. This compound is a 10-mer peptide representing the common KRAS G12D mutation, a key neoantigen in several cancers, including pancreatic and colorectal cancer.[5] This assay is a critical tool for researchers in cancer immunotherapy, vaccine development, and immune monitoring to assess the efficacy of therapies designed to elicit T-cell responses against this specific tumor antigen.

Introduction

Somatic mutations in oncogenes can create neoantigens that are unique to cancer cells and can be recognized by the immune system. The KRAS G12D mutation is one of the most frequent oncogenic drivers, making it a prime target for immunotherapies. The this compound peptide derived from this mutant protein can be presented by Human Leukocyte Antigen (HLA) molecules, such as HLA-A11:01 and HLA-C08:02, and subsequently recognized by specific CD8+ cytotoxic T-lymphocytes (CTLs).

The IFN-γ ELISpot assay quantifies these antigen-specific T cells by capturing the IFN-γ they secrete upon stimulation with the this compound peptide. This method is significantly more sensitive than conventional ELISA and is well-suited for detecting rare antigen-specific T-cell populations directly from peripheral blood mononuclear cells (PBMCs).

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the biological principle of the assay and the experimental procedure.

GADGVGKSAL_Signaling_Pathway Mechanism of T-Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell APC APC MHC HLA Molecule APC->MHC Presents Peptide TCR T-Cell Receptor (TCR) MHC->TCR Recognition TCell CD8+ T-Cell TCell->TCR Cytokine IFN-γ Secretion TCell->Cytokine Induces TCR->TCell Activates Peptide This compound (KRAS G12D Peptide) Peptide->MHC Binds

Caption: T-cell activation by the this compound neoantigen.

ELISpot_Workflow This compound ELISpot Experimental Workflow A 1. Coat Plate (Anti-IFN-γ Capture Ab) B 2. Block Plate (e.g., with RPMI + 10% FBS) A->B C 3. Prepare Cells & Stimuli (PBMCs, this compound, Controls) B->C D 4. Add Cells & Stimuli to Plate (2.5x10^5 cells/well) C->D E 5. Incubate (18-24 hours, 37°C, 5% CO2) D->E F 6. Wash & Add Detection Ab (Biotinylated Anti-IFN-γ) E->F G 7. Wash & Add Enzyme (Streptavidin-AP) F->G H 8. Add Substrate (BCIP/NBT) & Develop Spots G->H I 9. Wash, Dry & Analyze (Count Spots) H->I

Caption: Step-by-step workflow for the this compound ELISpot assay.

Detailed Experimental Protocol

This protocol is adapted from standard human IFN-γ ELISpot procedures. Optimization may be required depending on the specific reagents and cell types used.

Required Materials
  • This compound Peptide: Lyophilized (e.g., MedChemExpress). Reconstitute in sterile DMSO to create a 1 mg/mL stock solution. Further dilute in sterile tissue-culture grade water and culture medium for working solutions.

  • Human IFN-γ ELISpot Kit: Containing capture and detection antibodies, Streptavidin-Alkaline Phosphatase (AP), and BCIP/NBT substrate.

  • PVDF-membrane 96-well plates

  • Cells: Freshly isolated or cryopreserved human PBMCs from HLA-typed donors. Cell viability should be >90%.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Positive Control: Phytohemagglutinin (PHA) or PMA/Ionomycin.

  • Negative Control: Cell culture medium with an equivalent concentration of DMSO as the peptide wells.

  • Reagents: 35% Ethanol, sterile PBS, Wash Buffer (PBS + 0.05% Tween-20).

Day 1: Plate Coating and Cell Preparation
  • Plate Activation: Pre-wet the PVDF membrane of each well with 15 µL of 35% ethanol for 1 minute.

  • Washing: Wash the plate 3 times with 150 µL/well of sterile PBS. Do not allow the membrane to dry.

  • Coating: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL to each well.

  • Incubation: Seal the plate and incubate overnight at 4°C.

Day 2: Blocking, Stimulation, and Incubation
  • Blocking: Decant the capture antibody solution. Wash the plate once with 150 µL/well of sterile PBS. Block the membrane by adding 150-200 µL of cell culture medium to each well. Incubate for at least 2 hours at 37°C.

  • Cell Preparation: Thaw (if frozen) and wash PBMCs. Perform a cell count and viability assessment. Resuspend cells in culture medium to a final concentration of 2.5 x 10⁶ cells/mL.

  • Prepare Stimuli: Prepare 2x working solutions of the stimuli in culture medium.

    • This compound Peptide: 2-10 µg/mL (final concentration 1-5 µg/mL).

    • Negative Control: Medium + DMSO.

    • Positive Control: PHA at 10 µg/mL (final concentration 5 µg/mL).

  • Plating: Decant the blocking medium from the ELISpot plate. Add 100 µL of the cell suspension (2.5 x 10⁵ cells) to each well. Add 100 µL of the appropriate 2x stimulus to each well.

    • Note: It is recommended to test each condition in triplicate.

  • Incubation: Gently tap the sides of the plate to mix. Place the plate in a 37°C humidified incubator with 5-10% CO₂ for 18-24 hours. Do not stack or disturb the plates during incubation.

Day 3: Spot Development and Analysis
  • Cell Removal: Decant the medium containing cells. Wash the plate twice with PBS.

  • Detection Antibody: Wash the plate twice with 150 µL/well of Wash Buffer (PBS-Tween). Add 80-100 µL of the diluted biotinylated anti-human IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Decant and wash the plate three times with Wash Buffer. Add 100 µL of diluted Streptavidin-AP conjugate to each well. Incubate for 1 hour at room temperature.

  • Substrate Addition: Decant and wash the plate three times with Wash Buffer, followed by two washes with PBS only to remove residual Tween-20. Add 100 µL of BCIP/NBT substrate solution to each well.

  • Spot Development: Monitor the plate for the appearance of dark blue spots (typically 5-20 minutes). Stop the reaction by washing extensively with tap water.

  • Drying and Analysis: Remove the plate underdrain and allow the plate to air-dry completely in the dark. Count the spots in each well using an automated ELISpot reader.

Data Presentation and Interpretation

Results are expressed as Spot Forming Units (SFU) per million seeded cells. A positive response is typically defined as a spot count in the antigen wells that is significantly higher (e.g., >2-fold and at least 10 spots) than the mean of the negative control wells.

Table 1: Hypothetical IFN-γ ELISpot Results

StimulusDonor (HLA-A*11:01+) PBMC ConcentrationMean SFU per Well (Triplicate)SFU per 10⁶ CellsResponse
Negative Control (Medium + DMSO) 2.5 x 10⁵416Negative
This compound (5 µg/mL) 2.5 x 10⁵85340Positive
Positive Control (PHA 5 µg/mL) 2.5 x 10⁵4501800Positive

Troubleshooting

IssuePossible CauseSuggested Solution
High Background in Negative Control Wells Incomplete blocking; Contaminated reagents; Over-development with substrate.Ensure blocking step is at least 2 hours; Use sterile technique and fresh reagents; Reduce substrate incubation time.
No/Weak Spots in Positive Control Wells Poor cell viability; Inactive positive control reagent; Incorrect assay procedure.Check cell viability before plating; Use a fresh aliquot of PHA/PMA; Review protocol steps carefully.
Fuzzy or "Fuzzy" Spots Plate was disturbed during incubation; Over-development.Ensure incubator is stable and do not move plates; Optimize substrate incubation time.
Low Spot Count with Peptide Stimulus Low frequency of antigen-specific T cells; Incorrect peptide concentration; Donor is not of a responsive HLA type.Increase cell number per well (up to 3x10⁵); Titrate peptide concentration; Confirm HLA type of PBMC donor.

References

Application Notes: The GADGVGKSAL Neoantigen in Adoptive Cell Transfer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of the GADGVGKSAL peptide in adoptive cell transfer (ACT) research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "this compound" is understood to be the 10-amino acid peptide sequence this compound. This peptide is a tumor-specific neoantigen that arises from the highly prevalent KRAS G12D mutation, a key driver in many cancers, including pancreatic and colorectal cancers.[1][2] Intracellular proteins with this mutation can be processed and presented by Major Histocompatibility Complex (MHC) class I molecules—specifically HLA-C*08:02—on the surface of cancer cells.[1][3][4] This presentation as a "non-self" antigen allows for specific recognition by T-cell receptors (TCRs), making the this compound neoantigen a prime target for developing highly specific T-cell-based immunotherapies, such as TCR-engineered T cell (TCR-T) therapy.

Principle and Applications

Adoptive cell therapy (ACT) is a form of immunotherapy where a patient's own immune cells are collected, modified ex vivo to enhance their tumor-fighting capabilities, and then re-infused to attack the cancer. The this compound neoantigen is central to this strategy for several key applications:

  • A Highly Specific Target for TCR-T Cell Therapy : Because the KRAS G12D mutation is absent in healthy tissues, TCR-T cells directed against the this compound peptide can selectively target and eliminate tumor cells, minimizing off-tumor toxicity. Clinical investigations have shown that TCR-T cells targeting KRAS mutants can lead to the regression of metastases in patients with pancreatic cancer.

  • Screening and Development of Therapeutic TCRs : The this compound peptide is used as a bait to screen for and isolate high-affinity TCRs from various sources, including immunized HLA-transgenic mice or patient-derived tumor-infiltrating lymphocytes (TILs). Once identified, the genes for these TCRs can be cloned and engineered into patient T cells.

  • Preclinical Validation of ACT Products : The peptide is essential for the preclinical validation of TCR-T cell therapies. Researchers use this compound to pulse antigen-presenting cells or to validate tumor cell lines for in vitro experiments that measure T-cell activation, cytokine release, and cytotoxicity.

  • Structural and Mechanistic Studies : The this compound peptide complexed with its presenting HLA molecule (HLA-C*08:02) is used in structural biology studies. These studies reveal the precise molecular interactions required for TCR recognition, providing insights that can guide the engineering of TCRs with enhanced affinity and specificity.

Data Presentation

Quantitative data from preclinical studies are summarized below to provide a reference for expected outcomes in research targeting the this compound neoantigen.

Table 1: Characteristics of the this compound Neoantigen

ParameterDescriptionReference
Peptide Sequence This compound (10-mer)
Origin Somatic mutation in the KRAS oncogene (Glycine to Aspartic Acid at codon 12, G12D)
Presenting Allele Human Leukocyte Antigen (HLA)-C*08:02
Associated Cancers Pancreatic Cancer, Colorectal Cancer, Lung Adenocarcinoma
Cellular Location Intracellular (mutant KRAS protein); presented on the cell surface via HLA-I pathway

Table 2: Representative Preclinical Efficacy Data for this compound-Specific TCR-T Cells

Assay TypeTarget CellsEffector:Target RatioResultDescriptionReference
TCR Binding Affinity (KD) HLA-A*11/KRASG12DN/A>4000-fold specificity windowAffinity-enhanced TCR showed >4000-fold higher affinity for mutant peptide over wild-type.
Cytokine Release (IFN-γ) KRASG12V+ Tumor Cells1:1>1000 pg/mLCo-culture of TCR-T cells with target cells induced significant IFN-γ secretion.
In Vitro Cytotoxicity KRASG12V+ Tumor Cells10:1~60% Lysis at 24hTCR-T cells demonstrated potent and specific killing of tumor cells expressing the target antigen.
Tumor Growth Inhibition (In Vivo) Xenograft Mouse ModelN/ASignificant tumor suppressionAdoptive transfer of 1-2C TCR-T cells inhibited tumor growth in a mouse model.

Experimental Protocols

Protocol 1: Generation of this compound-Specific TCR-T Cells

This protocol outlines the generation of TCR-T cells via lentiviral transduction.

1. TCR Identification and Cloning: a. Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from a patient or immunize HLA-transgenic mice with the this compound peptide. b. Stimulate T cells in vitro with antigen-presenting cells (APCs) pulsed with the this compound peptide. c. Isolate antigen-reactive T cells using fluorescently labeled this compound/HLA-C*08:02 tetramers and flow cytometry. d. Perform single-cell RNA sequencing to identify the paired TCR alpha and beta chain sequences from reactive T cells. e. Synthesize and clone the identified TCR α/β chains into a third-generation lentiviral transfer plasmid.

2. Lentivirus Production: a. Co-transfect HEK-293T cells with the TCR-encoding lentiviral plasmid and packaging plasmids (e.g., pMD2.G and psPAX2). b. Collect the virus-containing supernatant 48-72 hours post-transfection. c. Concentrate the virus and determine the viral titer.

3. T Cell Transduction and Expansion: a. Isolate CD8+ T cells from healthy donor PBMCs. b. Activate the T cells using anti-CD3/CD28 beads in the presence of IL-2. c. Transduce the activated T cells with the concentrated lentivirus. d. After 7-10 days of expansion in culture medium supplemented with IL-7 and IL-15, confirm TCR expression via flow cytometry using an antibody against the human TCR constant domain.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol measures the specific killing of target cells by the engineered TCR-T cells.

1. Cell Preparation: a. Effector Cells: Use the generated this compound-specific TCR-T cells. b. Target Cells: Use a tumor cell line that is positive for both the KRAS G12D mutation and the HLA-C08:02 allele. c. Control Cells: Use a cell line that is HLA-C08:02 positive but lacks the KRAS G12D mutation (wild-type KRAS).

2. Co-culture: a. Plate target and control cells in a 96-well plate. b. Add the TCR-T effector cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1). c. Co-culture the cells for a set period (e.g., 4, 18, or 24 hours) at 37°C.

3. Measurement of Lysis: a. Use a non-radioactive lactate dehydrogenase (LDH) release assay or a luciferase-based assay. b. For the luciferase method, engineer target cells to express luciferase. After co-culture, add luciferin substrate and measure luminescence. c. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies T cell activation by measuring IFN-γ secretion.

1. Co-culture Setup: a. Set up the co-culture as described in the cytotoxicity assay (Protocol 2), typically at a 1:1 E:T ratio. b. Include controls of T cells alone and tumor cells alone.

2. Supernatant Collection: a. After 24 hours of incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well.

3. ELISA Procedure: a. Use a commercial Human IFN-γ ELISA kit. b. Coat a 96-well ELISA plate with the capture antibody. c. Add the collected supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., HRP-streptavidin) followed by the substrate solution. f. Stop the reaction and read the absorbance at 450 nm on a plate reader. g. Calculate the concentration of IFN-γ (pg/mL) by comparing sample absorbance to the standard curve.

Visualizations

TCR_Recognition_Pathway cluster_TumorCell Tumor Cell (KRAS G12D+) cluster_TCell Engineered TCR-T Cell cluster_Response Effector Functions KRAS Mutant KRAS G12D Protein Proteasome Proteasome KRAS->Proteasome Processing Peptide This compound Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP pHLA Peptide-HLA Complex (pMHC) ER Endoplasmic Reticulum HLA HLA-C*08:02 TCR Engineered TCR pHLA->TCR CD3 CD3 Complex TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Signal Signaling Cascade (PI3K, MAPK) ZAP70->Signal Activation T-Cell Activation Signal->Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) Activation->Cytotoxicity Proliferation Proliferation Activation->Proliferation

Caption: TCR recognition of the this compound neoantigen.

Experimental_Workflow cluster_Discovery 1. TCR Discovery cluster_Generation 2. TCR-T Cell Generation cluster_Validation 3. Preclinical Validation start Identify Patient with KRAS G12D+ Tumor isolate_tils Isolate T-cells (TILs or PBMCs) start->isolate_tils stimulate Stimulate with This compound Peptide isolate_tils->stimulate screen Screen for Reactive T-cells (Tetramer Staining) stimulate->screen identify_tcr Single-Cell Sequencing to Identify TCR α/β Chains screen->identify_tcr clone_vector Clone TCR into Lentiviral Vector identify_tcr->clone_vector transduce Transduce Healthy Donor T-cells clone_vector->transduce expand Expand Engineered TCR-T Cells transduce->expand cytotoxicity In Vitro Cytotoxicity Assay expand->cytotoxicity cytokine Cytokine Release Assay (ELISA) end Clinical Application cytotoxicity->end invivo In Vivo Xenograft Mouse Model cytokine->end invivo->end

Caption: Workflow for this compound-targeted TCR-T cell development.

References

Application Notes and Protocols for In Vitro Assays with Gadgvgksal Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays involving the Gadgvgksal peptide. The protocols and data presentation formats are designed to facilitate research in cancer immunotherapy and drug development.

Application Notes

The this compound peptide is a 10-amino acid neoantigen derived from a recurrent mutation (G12D) in the KRAS proto-oncogene.[1][2] This mutation is a significant driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3] As a tumor-specific neoantigen, this compound can be presented by Major Histocompatibility Complex (MHC) class I molecules, such as HLA-C08:02 and HLA-A11:01, on the surface of cancer cells, making it a target for the host immune system.[1][4] Consequently, this peptide is of great interest for the development of cancer vaccines and adoptive T-cell therapies.

The following in vitro assays are crucial for characterizing the biological activity and therapeutic potential of the this compound peptide:

  • Peptide Purity and Integrity Analysis: To ensure the quality of the synthetic peptide.

  • Cell Viability and Cytotoxicity Assays: To evaluate the direct effect of the peptide on tumor cell lines.

  • MHC-Peptide Binding Assays: To confirm the binding of this compound to specific HLA alleles.

  • T-Cell Activation and Proliferation Assays: To determine the peptide's ability to stimulate an immune response.

  • Cytokine Release Assays (e.g., IFN-γ ELISPOT): To quantify the functional response of T-cells upon peptide recognition.

  • In Vitro T-Cell Cytotoxicity Assays: To assess the ability of peptide-activated T-cells to kill tumor cells presenting the this compound neoantigen.

Experimental Protocols

Peptide Synthesis and Purity Assessment

Objective: To synthesize and purify the this compound peptide and verify its purity.

Protocol:

  • Peptide Synthesis: The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purity and Identity Confirmation: The purity of the peptide is assessed by analytical RP-HPLC, and its molecular weight is confirmed by mass spectrometry. A purity of >95% is recommended for in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the direct cytotoxic effect of the this compound peptide on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a KRAS G12D mutant cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

IFN-γ ELISPOT Assay

Objective: To quantify the frequency of this compound-specific T-cells that secrete IFN-γ upon stimulation.

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells at a density of 2 x 10⁵ cells/well.

  • Peptide Stimulation: Add the this compound peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., AEC) to develop the spots.

  • Analysis: Stop the reaction by washing with distilled water. Count the spots using an ELISPOT reader.

In Vitro T-Cell Cytotoxicity Assay

Objective: To assess the ability of this compound-stimulated T-cells to kill target tumor cells.

Protocol:

  • T-Cell Stimulation: Co-culture PBMCs or isolated T-cells with dendritic cells pulsed with the this compound peptide for 7-10 days to generate effector T-cells.

  • Target Cell Labeling: Label target tumor cells (expressing the appropriate HLA allele and the KRAS G12D mutation) with a fluorescent dye (e.g., Calcein-AM) or ⁵¹Cr.

  • Co-culture: Co-culture the stimulated effector T-cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Lysis Measurement:

    • Fluorescence-based: Measure the fluorescence of the supernatant (indicating cell lysis).

    • Chromium Release: Measure the radioactivity of the supernatant.

  • Data Analysis: Calculate the percentage of specific lysis.

Data Presentation

Table 1: Cytotoxicity of this compound Peptide on Cancer Cell Line

Peptide Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
198.54.8
1095.25.1
5092.86.3
10089.45.9

Table 2: IFN-γ Secretion by T-Cells in Response to this compound Peptide

StimulationSpot Forming Units (SFU) per 10⁶ cellsStandard Deviation
No Peptide (Negative Control)83
This compound Peptide (10 µg/mL)15218
PHA (Positive Control)45035

Table 3: Specific Lysis of Target Cells by this compound-Stimulated T-Cells

Effector:Target Ratio% Specific LysisStandard Deviation
10:125.34.1
20:148.75.5
40:172.16.8

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate prep_peptide Prepare Serial Dilutions of this compound treat_cells Add Peptide to Cells start->treat_cells prep_peptide->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Measure Absorbance at 570nm add_dmso->read_plate analyze Calculate Cell Viability read_plate->analyze T_Cell_Activation_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell T-Cell cluster_signaling Intracellular Signaling APC Antigen Presenting Cell (APC) TCell CD8+ T-Cell APC->TCell interacts with MHC MHC Class I MHC->APC presented by Peptide This compound Peptide Peptide->MHC binds to TCR T-Cell Receptor (TCR) TCR->TCell Lck Lck TCR->Lck engagement activates CD8 CD8 CD8->TCell CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates NFAT NFAT Activation PLCg->NFAT IFNg IFN-γ Production NFAT->IFNg Experimental_Workflow_ELISPOT cluster_prep Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_analysis Analysis coat_plate Coat Plate with Anti-IFN-γ Antibody block_plate Block Plate coat_plate->block_plate add_cells Add T-Cells/PBMCs block_plate->add_cells add_peptide Add this compound Peptide add_cells->add_peptide incubate Incubate 18-24h add_peptide->incubate add_detection_ab Add Biotinylated Detection Antibody incubate->add_detection_ab add_streptavidin Add Streptavidin-HRP add_detection_ab->add_streptavidin add_substrate Add Substrate & Develop Spots add_streptavidin->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction count_spots Count Spots stop_reaction->count_spots

References

Application Notes and Protocols: Investigating KRAS G12D-Targeting Peptides in Murine Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest literature review, specific studies detailing the in vivo application of the Gadgvgksal peptide in mouse models of lung cancer have not been extensively published. The following application notes and protocols are therefore based on established methodologies for evaluating similar mutant KRAS-derived peptides in preclinical lung cancer research. This compound is identified as a 10-mer peptide representing the KRAS G12D mutation and is utilized in cancer immunotherapy research as an immunogenic neoantigen.[1] These guidelines are intended to serve as a comprehensive framework for researchers and drug development professionals investigating the therapeutic potential of such peptides.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide.[2] A significant subset of non-small cell lung cancers (NSCLC) is driven by mutations in the KRAS oncogene, with the G12D mutation being a common variant.[3] These mutations create novel protein sequences, or neoantigens, that can be recognized by the immune system, making them attractive targets for immunotherapies like peptide-based vaccines.[3][4]

The this compound peptide, representing a specific KRAS G12D mutation, serves as a candidate for such targeted immunotherapies. The protocols outlined below describe a general workflow for assessing the anti-tumor efficacy and mechanism of action of this or similar peptides in mouse models of lung cancer.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how quantitative results from in vivo studies could be presented.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Survival Rate (%) at Day 40
Vehicle Control1500 ± 25000
Control Peptide1450 ± 2003.30
This compound Peptide600 ± 1506080
Anti-PD-1800 ± 18046.760
This compound + Anti-PD-1300 ± 10080100

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T Cells (% of CD45+ cells)CD4+ FoxP3+ T-regs (% of CD4+ cells)IFN-γ+ CD8+ T Cells (% of CD8+ cells)
Vehicle Control10 ± 2.525 ± 5.05 ± 1.5
This compound Peptide35 ± 7.010 ± 3.025 ± 6.0
This compound + Anti-PD-150 ± 8.55 ± 2.040 ± 7.5

Experimental Protocols

Animal Models

The KrasLSL-G12D/+;Trp53fl/fl (KP) mouse model is a well-established and widely used model for studying KRAS-driven lung adenocarcinoma. Tumor initiation is achieved via intratracheal or intranasal administration of an adenovirus or lentivirus expressing Cre recombinase, which activates the oncogenic KrasG12D allele and deletes the p53 tumor suppressor in lung epithelial cells.

Peptide Administration
  • Peptide Preparation: Lyophilized this compound peptide should be reconstituted in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS) or a suitable adjuvant.

  • Administration Route: For vaccination studies, subcutaneous or intraperitoneal injections are common. For direct tumor targeting, intravenous or intratumoral administration may be explored.

  • Dosing and Schedule: A typical starting dose for peptide vaccines in mice is 100-200 µg per mouse, administered weekly for 3-4 weeks. Dose-response studies are recommended to determine the optimal therapeutic window.

In Vivo Efficacy Studies
  • Tumor Initiation: Induce tumors in KP mice as described in section 3.1.

  • Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI).

  • Treatment Initiation: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups as outlined in Table 1.

  • Data Collection: Measure tumor volumes twice weekly using calipers (for subcutaneous models) or imaging. Monitor body weight and overall health of the animals.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity. Collect tumors and spleens for further analysis.

Immunological Assays
  • ELISpot Assay: To quantify the frequency of peptide-specific T cells, splenocytes or tumor-infiltrating lymphocytes (TILs) can be isolated and stimulated with the this compound peptide. The number of interferon-gamma (IFN-γ) secreting cells is then measured.

  • Flow Cytometry: TILs and splenocytes can be stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, FoxP3, PD-1) to characterize the immune response to peptide treatment.

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12D) RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Downstream signaling pathways of oncogenic KRAS.

Experimental Workflow

Experimental_Workflow Tumor_Induction Tumor Induction in KP Mouse Model Tumor_Monitoring Tumor Growth Monitoring (Imaging) Tumor_Induction->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment Peptide/Vehicle Administration Randomization->Treatment Efficacy_Assessment Tumor Volume & Survival Analysis Treatment->Efficacy_Assessment Immune_Analysis Immunophenotyping & Functional Assays Efficacy_Assessment->Immune_Analysis Conclusion Data Interpretation Immune_Analysis->Conclusion

Caption: In vivo evaluation of a KRAS-targeting peptide.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical evaluation of KRAS G12D-targeting peptides like this compound in mouse models of lung cancer. While specific data for this peptide is not yet available in the public domain, the methodologies described are based on established practices in cancer immunotherapy research. Successful implementation of these protocols can provide critical insights into the therapeutic potential of novel peptide-based immunotherapies for lung cancer. Researchers should adapt these protocols based on their specific experimental goals and the characteristics of their peptide candidates.

References

Application Notes and Protocols for Assessing "Gadgvgksal" Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunogenicity assessment is a critical component in the development of any biotherapeutic, including the novel agent "Gadgvgksal". Unwanted immune responses can lead to the formation of anti-drug antibodies (ADAs), which may impact the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the product[1][2]. In some instances, ADAs can neutralize the therapeutic effect of the drug or lead to serious adverse events[2][3]. Therefore, a thorough immunogenicity risk assessment is mandated by regulatory agencies like the FDA and EMA throughout all phases of clinical development[4].

This document provides a comprehensive overview of the methods for assessing the immunogenicity of "this compound". It outlines a multi-tiered approach encompassing in silico, in vitro, and in vivo methodologies to predict and characterize potential immune responses.

Immunogenicity Risk Assessment

A risk-based approach is recommended for evaluating the potential immunogenicity of "this compound". Factors to consider in the risk assessment include:

  • Product-related factors:

    • Origin of the molecule: Foreign sequences or non-human components can increase immunogenicity.

    • Molecular structure: Novel structures, aggregation, and post-translational modifications can be triggers for an immune response.

    • Impurities: Host cell proteins and other process-related impurities can act as adjuvants.

  • Patient-related factors:

    • Genetic background: The patient's HLA haplotype can influence T-cell epitope presentation.

    • Immune status: Patients with compromised or overactive immune systems may respond differently.

    • Disease state: The underlying disease can impact the immune response to a therapeutic protein.

  • Treatment-related factors:

    • Dose and duration: Higher doses and longer treatment duration can increase the likelihood of an immune response.

    • Route of administration: Subcutaneous administration is often considered more immunogenic than intravenous administration.

In Silico Immunogenicity Assessment

In silico tools offer a cost-effective and high-throughput method for initial immunogenicity screening of "this compound" by identifying potential T-cell and B-cell epitopes within its amino acid sequence.

T-Cell Epitope Prediction

T-cell dependent responses are a primary driver of long-term, affinity-matured immune responses to biologics. Computational algorithms can predict the binding affinity of peptides derived from "this compound" to various Major Histocompatibility Complex (MHC) class II molecules.

Key Tools and Databases:

  • EpiMatrix: An in silico tool for mapping T-cell epitopes.

  • NetMHCIIpan: A widely used algorithm for predicting peptide binding to MHC class II molecules.

  • Immune Epitope Database (IEDB): A curated database of experimentally verified epitopes.

Data Presentation:

In Silico ToolParameter MeasuredTypical OutputApplication for "this compound"
EpiMatrixT-cell epitope density and promiscuityEpiMatrix score, identifying potential epitope clustersInitial screening of "this compound" sequence for immunogenic regions.
NetMHCIIpanPeptide-MHC binding affinityPredicted IC50 values for binding to various HLA allelesRanking of potential T-cell epitopes within "this compound" for further in vitro testing.
JanusMatrixIdentification of potential regulatory T-cell epitopesAnalysis of T-cell receptor facing residues to distinguish from effector T-cell epitopesTo assess the potential for immune tolerance to "this compound".
B-Cell Epitope Prediction

B-cell epitopes are regions on the surface of "this compound" that can be recognized by B-cell receptors. In silico prediction of B-cell epitopes is generally less accurate than for T-cell epitopes due to their conformational nature. However, tools that analyze properties like surface accessibility, hydrophilicity, and secondary structure can provide valuable insights.

In Vitro Immunogenicity Assessment

In vitro assays using human immune cells are crucial for validating in silico predictions and providing a more direct measure of the immunogenic potential of "this compound".

T-Cell Assays

These assays measure the activation and proliferation of T-cells in response to "this compound".

Commonly Used Assays:

  • T-cell Proliferation Assay: Measures the proliferation of T-cells upon stimulation with the therapeutic protein.

  • Cytokine Release Assay: Detects the release of cytokines (e.g., IFN-γ, IL-2, TNF-α) from activated T-cells.

  • Enzyme-Linked Immunospot (ELISpot) Assay: Quantifies the number of cytokine-secreting T-cells.

Data Presentation:

AssayEndpoint MeasuredTypical UnitsInterpretation for "this compound"
T-cell ProliferationIncorporation of labeled nucleotides (e.g., 3H-thymidine or BrdU)Counts Per Minute (CPM) or Optical Density (OD)Increased proliferation suggests T-cell activation by "this compound".
Cytokine ReleaseConcentration of cytokines in cell culture supernatantpg/mL or IU/mLElevated levels of pro-inflammatory cytokines indicate an immunogenic response.
ELISpotNumber of spot-forming cells (SFCs) per million cellsSFCs/10^6 cellsA higher number of SFCs indicates a stronger T-cell response to "this compound".
Dendritic Cell (DC) Activation Assay

Dendritic cells are potent antigen-presenting cells (APCs) that play a key role in initiating T-cell responses. This assay assesses the ability of "this compound" to mature and activate DCs.

Protocol: Monocyte-Derived Dendritic Cell (Mo-DC) Activation Assay

  • Isolate Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

  • Differentiate Mo-DCs: Culture monocytes for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature DCs.

  • Stimulate with "this compound": Treat immature DCs with "this compound" at various concentrations for 24-48 hours. Use LPS as a positive control and media as a negative control.

  • Assess DC Maturation: Analyze the expression of maturation markers (e.g., CD80, CD83, CD86, HLA-DR) on the DC surface using flow cytometry.

  • Measure Cytokine Production: Measure the concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatant by ELISA or multiplex bead array.

In Vivo Immunogenicity Assessment

While in vitro assays provide valuable information, in vivo studies are necessary to understand the immunogenicity of "this compound" in a complex biological system.

Animal Models

The predictive value of animal studies for human immunogenicity can be low. However, transgenic animal models expressing human HLA genes can provide more relevant data.

Considerations for Animal Studies:

  • Choice of Model: HLA-transgenic mice are often used to assess T-cell dependent immune responses. Non-human primates may be considered for their closer phylogenetic relationship to humans.

  • Study Design: The study should include multiple dose levels of "this compound", a control group, and appropriate sampling time points for ADA analysis.

  • Endpoints: Key endpoints include the incidence, titer, and neutralizing capacity of ADAs, as well as any associated clinical pathology.

Anti-Drug Antibody (ADA) Assays

A multi-tiered approach is the standard for detecting and characterizing ADAs in clinical and non-clinical samples.

Tiered ADA Testing Strategy:

  • Screening Assay: A highly sensitive immunoassay (e.g., ELISA, ECL) to detect all potential ADAs.

  • Confirmatory Assay: A specificity assay to confirm that the positive signals from the screening assay are due to antibodies specific to "this compound".

  • Titer Assay: To quantify the magnitude of the ADA response in confirmed positive samples.

  • Neutralizing Antibody (NAb) Assay: A functional assay to determine if the ADAs can inhibit the biological activity of "this compound".

Data Presentation:

Assay TierPurposeKey ParameterAcceptance Criteria (Example)
ScreeningDetect presence of ADAsCut pointSignal-to-noise ratio > 1.2
ConfirmatoryConfirm specificity of ADAsPercent inhibition> 50% inhibition with excess drug
TiterQuantify ADA levelsTiter valueThe reciprocal of the highest dilution giving a positive result
NeutralizingAssess functional impact of ADAsPercent neutralization> 50% neutralization of drug activity

Protocol: Bridging ELISA for ADA Screening

  • Coat Plate: Coat a microtiter plate with biotinylated "this compound".

  • Sample Incubation: Add patient serum samples and allow ADAs to bind to the coated "this compound".

  • Add Detection Reagent: Add horseradish peroxidase (HRP)-conjugated "this compound". If ADAs are present, they will form a "bridge" between the coated and conjugated drug.

  • Develop and Read: Add a substrate for HRP and measure the resulting colorimetric signal.

Signaling Pathways and Experimental Workflows

T-Cell Dependent B-Cell Activation

The induction of a high-affinity, long-lasting antibody response to "this compound" is typically a T-cell dependent process.

T_Cell_Dependent_B_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Helper T-Cell cluster_B_Cell B-Cell APC APC MHCII This compound Peptide on MHC-II B7 B7 (CD80/86) TCR TCR MHCII->TCR Signal 1: Antigen Recognition CD28 CD28 B7->CD28 Signal 2: Co-stimulation TCell Naive CD4+ T-Cell CD40L CD40L TCell->CD40L Upregulation TCR->TCell Activation CD40 CD40 CD40L->CD40 T-Cell Help BCell B-Cell BCR BCR binds this compound PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation BCR->BCell Internalization & Presentation CD40->BCell Activation Antibodies Anti-Gadgvgksal Antibodies PlasmaCell->Antibodies Secretion

Caption: T-Cell Dependent B-Cell Activation Pathway.

Experimental Workflow for Immunogenicity Assessment

A logical progression of assays is essential for a comprehensive immunogenicity assessment of "this compound".

Immunogenicity_Workflow InSilico In Silico Assessment (T- and B-cell epitope prediction) InVitro In Vitro Assays (T-cell proliferation, Cytokine release) InSilico->InVitro Guide in vitro experiments InVivo In Vivo Studies (Animal models) InVitro->InVivo Inform in vivo study design Screening Tier 1: ADA Screening Assay InVivo->Screening Collect samples for ADA testing Confirmatory Tier 2: Confirmatory Assay Screening->Confirmatory If positive Risk Overall Immunogenicity Risk Profile Screening->Risk If negative Titer Tier 3: Titer Assay Confirmatory->Titer If confirmed NAb Tier 4: Neutralizing Antibody Assay Titer->NAb Characterize positive samples NAb->Risk Integrate all data

Caption: Tiered Experimental Workflow for Immunogenicity Assessment.

Conclusion

The assessment of "this compound" immunogenicity requires a multifaceted, risk-based approach that integrates in silico, in vitro, and in vivo data. This comprehensive strategy allows for the early identification of potential immunogenicity risks, informs clinical development, and ultimately contributes to the safe and effective use of this novel biotherapeutic. The methodologies and protocols outlined in this document provide a framework for a robust immunogenicity assessment program that aligns with regulatory expectations.

References

Application Note: Screening and Characterization of T-cell Receptors Using the Gadgvgksal Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Gadgvgksal peptide is a 10-amino acid neoantigen derived from the highly prevalent KRAS G12D mutation, a key driver in many cancers, including pancreatic, colorectal, and lung cancers. As a tumor-specific epitope, it provides a unique target for cancer immunotherapy by enabling the isolation and characterization of T-cells that can specifically recognize and eliminate tumor cells.[1] This peptide is presented by specific Human Leukocyte Antigen (HLA) molecules on the surface of cancer cells, with studies indicating it can be presented by HLA-C*05:01.[1] The ability to screen for T-cell receptors (TCRs) that bind to the this compound-HLA complex is a critical step in developing adoptive T-cell therapies, TCR-engineered T-cells, and cancer vaccines.

This document provides detailed protocols for utilizing the this compound peptide to generate peptide-MHC (pMHC) multimer reagents, screen for and isolate antigen-specific T-cells, and functionally validate their activity.

Data Presentation

While specific binding affinity data for the this compound (KRAS G12D 10-mer) peptide is not extensively published, data from the closely related and structurally similar KRAS G12V 9-mer neoantigen provides a valuable reference for the typical affinity range of TCRs targeting these mutations. The following tables summarize representative quantitative data for TCRs binding to a KRAS G12V 9-mer peptide presented by the HLA-A*11:01 allele, as determined by Surface Plasmon Resonance (SPR).[2]

Table 1: Representative TCR Binding Affinity for KRAS G12V Neoantigen Data shown is for the KRAS-G12V-9 peptide in complex with HLA-A*11:01, serving as a reference for typical neoantigen-TCR interactions.

TCR Clone IDPeptide SequenceHLA AlleleK D (μM)Source
1-2CGADGVGKSAVHLA-A11:0114.0 ± 0.8[2]
3-2EGADGVGKSAVHLA-A11:0128.0 ± 1.9[2]

K D (Equilibrium Dissociation Constant) is a measure of binding affinity; a lower K D value indicates a stronger binding interaction.

Experimental Protocols

Protocol 1: Generation of this compound-HLA Class I Tetramers

This protocol describes the generation of fluorescently labeled pMHC tetramers, which can bind with high avidity to specific T-cells.

Materials:

  • Synthesized this compound peptide (purity >95%)

  • Recombinant, biotinylated, and refoldable HLA heavy chain (e.g., HLA-C*05:01)

  • Recombinant β2-microglobulin (β2m)

  • Refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione)

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 75)

  • Fluorochrome-conjugated streptavidin (e.g., PE or APC)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Peptide-MHC Refolding:

    • Prepare the refolding buffer and chill to 4°C.

    • Slowly add the HLA heavy chain (final concentration ~1 mg/mL) and β2m (final concentration ~1 mg/mL) to the refolding buffer with gentle stirring.

    • Add the this compound peptide in a 10-fold molar excess over the heavy chain.

    • Incubate the refolding mixture at 4°C for 48-72 hours with gentle stirring.

  • Purification of pMHC Monomers:

    • Concentrate the refolding mixture using a centrifugal filter unit (e.g., 10 kDa MWCO).

    • Purify the refolded pMHC monomers by SEC.

    • Collect fractions corresponding to the correct molecular weight of the pMHC complex (~45 kDa) and confirm purity by SDS-PAGE.

  • Tetramerization:

    • Add the fluorochrome-conjugated streptavidin to the purified, biotinylated pMHC monomers in a 1:4 molar ratio (streptavidin:pMHC).

    • Incubate on ice, in the dark, for 60 minutes.

    • The resulting pMHC tetramer solution is ready for use in T-cell staining. Store at 4°C, protected from light. Do not freeze.

Protocol 2: Screening and Isolation of this compound-Specific T-cells

This protocol outlines the use of this compound-pMHC tetramers to identify and isolate specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using Fluorescence-Activated Cell Sorting (FACS).

Materials:

  • Cryopreserved or fresh PBMCs from a patient or HLA-matched donor

  • This compound-pMHC tetramer (from Protocol 1)

  • FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD8, and a viability dye (e.g., Propidium Iodide or DAPI)

  • 96-well U-bottom plate or FACS tubes

  • Flow cytometer/cell sorter

Methodology:

  • Cell Preparation:

    • Thaw or prepare a single-cell suspension of PBMCs.

    • Count the cells and adjust the concentration to 2-5 x 10^7 cells/mL in FACS buffer.

    • Aliquot 1-2 x 10^6 cells per staining condition into FACS tubes or a 96-well plate.

  • Staining:

    • Add the this compound-pMHC tetramer to the cells at a pre-titrated optimal concentration (typically a final dilution of 1:100 to 1:200).

    • Incubate at room temperature for 30 minutes or at 4°C for 60 minutes, protected from light.

    • Add the anti-CD3 and anti-CD8 antibodies at their recommended dilutions.

    • Incubate on ice for an additional 30 minutes in the dark.

  • Washing and Sorting:

    • Wash the cells twice with 2-3 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in FACS buffer containing a viability dye.

    • Acquire the cells on a flow cytometer.

    • Gate on single, live, CD3+, CD8+ lymphocytes. Within this population, identify and sort the cells that are positive for the this compound-pMHC tetramer.

    • Sorted cells can be used for downstream applications such as expansion, cloning, or TCR sequencing.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for the identification and validation of T-cells specific for the this compound peptide.

G cluster_0 1. Reagent Preparation cluster_1 2. T-Cell Screening & Isolation cluster_2 3. Downstream Applications peptide This compound Peptide Synthesis refold pMHC Refolding & Purification peptide->refold hla Recombinant Biotinylated HLA-C*05:01 hla->refold tetramer Tetramerization with Streptavidin-PE refold->tetramer stain Stain with Tetramer, Anti-CD3, Anti-CD8 tetramer->stain pbmc Isolate PBMCs from Donor pbmc->stain facs FACS Sorting stain->facs positive_cells Isolated this compound-Specific T-Cells facs->positive_cells Tetramer+ CD8+ Cells expand Clonal Expansion positive_cells->expand functional Functional Assay (ELISpot/ICS) positive_cells->functional tcr_seq TCR Sequencing & Analysis positive_cells->tcr_seq

Caption: Workflow for this compound-specific T-cell screening.

TCR Signaling Pathway

Upon successful recognition of the this compound-HLA complex by a cognate TCR, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions.

G TCR_pMHC TCR recognizes This compound-HLA Complex Lck Lck TCR_pMHC->Lck activates CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs phosphorylates ZAP70 ZAP-70 CD3_ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca Ca2+ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Activation T-Cell Activation (Cytokines, Proliferation) NFkB->Activation promote transcription NFAT->Activation promote transcription AP1 AP-1 Ras_MAPK->AP1 AP1->Activation promote transcription

Caption: Canonical T-cell receptor (TCR) signaling cascade.

References

Application Notes and Protocols for the Use of Gadgvgksal in Cancer Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadgvgksal is a decapeptide neoantigen derived from a common mutation (G12D) in the KRAS proto-oncogene. This mutation is a key driver in several aggressive cancers, including pancreatic and colorectal cancers. The resulting peptide, with the amino acid sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu (this compound), is presented on the cell surface by the Human Leukocyte Antigen (HLA) allotype HLA-C*08:02.[1] Its tumor-specific expression makes it an attractive target for cancer immunotherapies, such as cancer vaccines and adoptive T-cell therapies. These application notes provide an overview of the quantitative data available for this compound and detailed protocols for its use in cancer vaccine development research.

Quantitative Data

The immunogenicity of a neoantigen is a critical factor in its potential as a therapeutic target. Key parameters include its binding affinity and stability with the corresponding MHC molecule, and its ability to elicit a specific T-cell response.

ParameterAnalyteMethodResultReference
MHC Binding Stability This compound peptide with HLA-C08:02Thermal Melting AssayMelting Point (Tm) = 45 ± 1.8 °C[1]
GADGVGKSA (nonamer) peptide with HLA-C08:02Thermal Melting AssayMelting Point (Tm) = 51 ± 1.3 °C[1]
T-Cell Receptor (TCR) Affinity TCR10 binding to this compound-HLA-C*08:02 complexSurface Plasmon ResonanceDissociation Constant (KD) = 6.7 µM[1]
Clinical Trial Immunogenicity (related KRAS G12D vaccine) ELI-002 2P vaccine (includes KRAS G12D long peptides)T-cell response in patients84% of patients showed a desired immune response.[2]
ELI-002 2P vaccine (includes KRAS G12D long peptides)Circulating tumor DNA (ctDNA) reduction84% of patients had reduced tumor DNA in the blood.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the this compound-HLA-C*08:02 complex by a specific T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation and subsequent killing of the cancer cell. The following diagram illustrates the key components of this pathway.

TCR_Signaling TCR Signaling Pathway for Neoantigen Recognition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC HLA-C*08:02 Peptide This compound TCR TCR Peptide->TCR Recognition CD3 CD3 Lck Lck TCR->Lck ZAP70 ZAP70 CD3->ZAP70 CD8 CD8 CD8->MHC co-receptor binding Lck->CD3 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Cytotoxicity Cytotoxicity (Granzyme, Perforin) LAT->Cytotoxicity IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine Proliferation Proliferation NFAT->Proliferation NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

Caption: TCR signaling upon this compound recognition.

Experimental Workflow for Neoantigen Vaccine Development

The development and validation of a neoantigen-based cancer vaccine like one targeting this compound follows a structured workflow from identification to functional validation.

Neoantigen_Workflow Neoantigen Vaccine Development Workflow cluster_discovery Discovery & Synthesis cluster_validation In Vitro Validation cluster_application Preclinical/Clinical Application Sequencing Tumor & Normal Tissue Whole Exome Sequencing Neoantigen_ID Somatic Mutation Calling & Neoantigen Prediction Sequencing->Neoantigen_ID Peptide_Synthesis This compound Peptide Synthesis (>95% purity) Neoantigen_ID->Peptide_Synthesis TCell_Stimulation In Vitro T-Cell Stimulation with this compound Peptide_Synthesis->TCell_Stimulation PBMC_Isolation Isolate PBMCs from HLA-C*08:02+ Donor PBMC_Isolation->TCell_Stimulation Immunogenicity_Assay Immunogenicity Assays TCell_Stimulation->Immunogenicity_Assay ELISpot IFN-γ ELISpot Immunogenicity_Assay->ELISpot Cytotoxicity Cytotoxicity Assay (e.g., Chromium-51 Release) Immunogenicity_Assay->Cytotoxicity Vaccine_Formulation Vaccine Formulation (e.g., with adjuvant) Cytotoxicity->Vaccine_Formulation Animal_Model In Vivo Efficacy Studies (Animal Models) Vaccine_Formulation->Animal_Model Clinical_Trial Phase I/II Clinical Trials Animal_Model->Clinical_Trial

Caption: Workflow for this compound vaccine development.

Experimental Protocols

Protocol 1: In Vitro Stimulation of T-Cells with this compound Peptide

This protocol describes the stimulation and expansion of this compound-specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol

  • Human IL-2, IL-7, and IL-15

  • This compound peptide (lyophilized, >95% purity)

  • DMSO

  • PBMCs from a healthy HLA-C*08:02 positive donor

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend PBMCs at a concentration of 2 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Generate immature dendritic cells (DCs) by culturing monocytes (isolated from PBMCs) with GM-CSF and IL-4 for 5-7 days.

  • Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

  • Pulse the mature DCs with 10 µg/mL of this compound peptide for 4 hours at 37°C.

  • Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells (isolated from PBMCs) at a ratio of 1:10 (DC:T-cell) in complete RPMI 1640 medium supplemented with IL-7 and IL-15 (10 ng/mL each).

  • After 3 days, add IL-2 to a final concentration of 50 IU/mL.

  • Restimulate the T-cells every 7-10 days with peptide-pulsed autologous antigen-presenting cells.

  • Assess the expansion of antigen-specific T-cells by flow cytometry using a this compound-HLA-C*08:02 tetramer.

Protocol 2: IFN-γ ELISpot Assay for this compound Immunogenicity

This protocol is for quantifying the number of this compound-specific IFN-γ-secreting T-cells.

Materials:

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP)

  • PVDF membrane 96-well plates

  • This compound peptide

  • Stimulated T-cells (from Protocol 1)

  • Antigen-presenting cells (e.g., T2 cells)

  • BCIP/NBT substrate

Procedure:

  • Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.

  • Prepare target cells (T2 cells) by pulsing them with 10 µg/mL of this compound peptide for 2 hours at 37°C.

  • Add 2 x 10^5 stimulated T-cells and 5 x 10^4 peptide-pulsed target cells to each well.

  • Include negative controls (T-cells and unpulsed target cells) and a positive control (T-cells with PHA).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody for 2 hours at room temperature.

  • Wash and add streptavidin-HRP for 1 hour at room temperature.

  • Wash and add BCIP/NBT substrate to develop the spots.

  • Stop the reaction by washing with distilled water and allow the plate to dry.

  • Count the spots using an ELISpot reader.

Protocol 3: Chromium-51 Release Cytotoxicity Assay

This protocol measures the ability of this compound-specific cytotoxic T-lymphocytes (CTLs) to lyse target cells.

Materials:

  • Chromium-51 (Na2^51CrO4)

  • Target cells (e.g., T2 cells or a tumor cell line expressing HLA-C*08:02)

  • This compound peptide

  • Effector cells (this compound-specific CTLs from Protocol 1)

  • Complete RPMI 1640 medium

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Label 1 x 10^6 target cells with 100 µCi of Chromium-51 for 1 hour at 37°C.

  • Wash the labeled target cells three times with medium to remove excess Chromium-51.

  • Resuspend the target cells at 1 x 10^5 cells/mL.

  • Pulse the labeled target cells with 10 µg/mL of this compound peptide for 1 hour at 37°C.

  • Plate 5,000 peptide-pulsed target cells per well in a 96-well V-bottom plate.

  • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).

  • Centrifuge the plate at 100 x g for 1 minute and incubate for 4 hours at 37°C.

  • Centrifuge the plate again at 500 x g for 5 minutes.

  • Collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The this compound neoantigen represents a promising target for the development of personalized cancer vaccines. The provided quantitative data, signaling pathway information, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety of this compound-based therapies is warranted to translate these preclinical findings into effective cancer treatments.

References

Application Note: A Comprehensive Experimental Workflow for Investigating the Gadgvgksal Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protein kinase Gadgvgksal has recently emerged as a critical node in signaling pathways implicated in aberrant cell proliferation. Its dysregulation is associated with various disease states, making it a compelling target for therapeutic intervention. This document provides a detailed experimental workflow designed to elucidate the function of this compound, validate its role within its signaling cascade, and assess its potential as a drug target. The protocols herein describe methods to quantify changes in protein activation, identify protein-protein interactions, and measure the functional cellular outcomes of this compound modulation.

Overall Experimental Workflow

The investigation into this compound follows a logical progression from pathway validation at the molecular level to the assessment of cellular function. This workflow is designed to confirm the hypothesized signaling cascade, analyze the enzymatic activity of this compound, and evaluate the impact of a potential inhibitor.

G cluster_workflow Experimental Workflow for this compound Studies A Hypothesis: This compound is a key kinase in a proliferation pathway. B Pathway Validation: Confirm phosphorylation cascade via Western Blot. A->B E Inhibitor Screening: Test small molecule inhibitors with in-vitro Kinase Assay. A->E C Interaction Analysis: Identify binding partners using Co-Immunoprecipitation. B->C D Functional Assay: Measure downstream effects with Cell Proliferation Assay. B->D F Lead Validation: Confirm inhibitor efficacy in cell-based assays. D->F E->F

Caption: A logical workflow for the investigation of this compound.

The this compound Signaling Pathway (Hypothesized)

The hypothesized pathway begins with the activation of a Receptor Tyrosine Kinase (RTK) by an upstream signal. This triggers the recruitment and activation of this compound. Once active, this compound phosphorylates and activates a downstream transcription factor, "Substrate-X," which then translocates to the nucleus to initiate the transcription of genes responsible for cell proliferation.

G cluster_pathway Hypothesized this compound Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Signal->RTK Binds & Activates This compound This compound RTK->this compound Recruits & Activates SubstrateX Substrate-X (Transcription Factor) This compound->SubstrateX Phosphorylates (p) Nucleus Nucleus SubstrateX->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Gene Transcription Inhibitor This compound Inhibitor Inhibitor->this compound Blocks Activity

Caption: The proposed signaling cascade involving this compound.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Gadgvgksal

Objective: To detect the activation of this compound by measuring its phosphorylation status in response to an upstream stimulus.

Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., HEK293T) and grow to 80% confluency. Serum-starve the cells for 12-18 hours. Treat cells with the upstream stimulus (e.g., 100 ng/mL Growth Factor) for 0, 5, 15, and 30 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phosphorylated this compound (e.g., anti-p-Gadgvgksal, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping & Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total this compound.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

Objective: To determine if this compound physically interacts with its hypothesized downstream target, Substrate-X.

Methodology:

  • Cell Culture & Lysis: Grow and treat cells as described in Protocol 1 to stimulate the pathway. Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Add 20 µL of Protein A/G magnetic beads to 1 mg of total protein lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Collect the supernatant from the pre-clearing step.

    • Add 2-4 µg of anti-Gadgvgksal antibody (or a negative control IgG) to the lysate. Incubate for 4 hours at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate overnight at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold Co-IP lysis buffer.

  • Elution: Elute the protein complexes by resuspending the beads in 30 µL of 1X Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Analyze the eluate by Western Blotting (Protocol 1), probing with an anti-Substrate-X antibody to detect its presence.

Protocol 3: In-Vitro Kinase Assay

Objective: To measure the specific enzymatic activity of this compound and determine the potency of a small molecule inhibitor.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant this compound protein, a kinase buffer, ATP, and a peptide substrate for this compound.

  • Inhibitor Titration: Add the this compound inhibitor at varying concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO vehicle control.

  • Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 4: Cell Proliferation Assay (MTT Assay)

Objective: To assess the functional consequence of this compound inhibition on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells known to rely on the this compound pathway into a 96-well plate at a density of 5,000 cells/well. Allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the this compound inhibitor (or DMSO control) for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Plot the viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Quantitative Summary

The following tables present example data that could be generated from the protocols described above.

Table 1: Densitometry Analysis of Phospho-Gadgvgksal

Treatment Time (min) Fold Change in p-Gadgvgksal (Normalized to Total this compound)
0 1.0
5 4.2
15 8.9

| 30 | 5.1 |

Table 2: In-Vitro Kinase Assay - Inhibitor Potency

Inhibitor Compound Target IC50 (nM)
GKI-001 This compound 15.4

| Staurosporine (Control) | Pan-Kinase | 5.8 |

Table 3: Cell-Based Proliferation Assay

Cell Line Treatment Compound GI50 (µM)
Cancer Line A GKI-001 1.2

| Normal Fibroblast | GKI-001 | > 50 |

Application Notes and Protocols: Survivin-Derived Peptides for Preclinical Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of survivin-derived peptides in preclinical cancer immunotherapy research. While the specific peptide "Gadgvgksal" is not documented in publicly available literature, this document leverages the extensive research on survivin, a compelling tumor-associated antigen (TAA), to provide representative protocols and data. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers while being largely absent in normal adult tissues, making it an ideal target for cancer vaccines and immunotherapies.[1][2][3][4] This document will detail the mechanism of action, preclinical data, and experimental protocols for utilizing survivin-derived peptides in immunotherapy studies.

Mechanism of Action: The Role of Survivin in Cancer and as an Immunotherapy Target

Survivin is a bifunctional protein that plays a crucial role in both inhibiting apoptosis and regulating cell division.[5] Its overexpression in tumor cells contributes to uncontrolled proliferation and resistance to apoptosis, hallmarks of cancer. The presentation of survivin-derived peptides on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules allows for their recognition by cytotoxic T lymphocytes (CTLs), leading to tumor cell destruction. Immunotherapy strategies, such as peptide vaccines, aim to elicit a robust and specific T-cell response against survivin-expressing tumor cells.

Survivin Signaling Pathways

Survivin expression is regulated by various signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, Wnt/β-catenin, and STAT3 signaling pathways. Understanding these pathways is critical for developing combination therapies that may enhance the efficacy of survivin-targeted immunotherapies.

survivin_signaling Survivin Regulation and Function Signaling Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survivin Survivin mTOR->Survivin Wnt Wnt Frizzled Frizzled Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TCF_LEF->Survivin Transcription STAT3 STAT3 STAT3->Survivin Transcription JAK JAK JAK->STAT3 CytokineR Cytokine Receptor CytokineR->JAK Apoptosis Apoptosis Inhibition Survivin->Apoptosis CellCycle Cell Cycle Progression Survivin->CellCycle Proliferation Tumor Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Regulation of survivin expression and its downstream effects on tumor cells.

Preclinical Data for Survivin-Derived Peptide Immunotherapy

Numerous preclinical studies have demonstrated the potential of survivin-derived peptides as cancer vaccines. These studies typically involve immunizing mice with a survivin peptide, often with an adjuvant, followed by a challenge with survivin-expressing tumor cells. The primary endpoints are often tumor growth inhibition and the induction of a peptide-specific immune response.

Table 1: In Vivo Efficacy of a Survivin Peptide Vaccine in a Murine Triple-Negative Breast Cancer Model
Treatment GroupAnimal ModelTumor Cell LineMean Tumor Volume (mm³) at Day 41 ± SEMStatistical Significance (p-value)Reference
Survivin Peptide VaccineBALB/c mice4T1250 ± 100< 0.05
Control (adjuvant only)BALB/c mice4T1800 ± 150-
Table 2: Immunogenicity of a Survivin Peptide Vaccine in BALB/c Mice
PeptideAssayMean Spot Forming Cells (SFCs) per 10⁶ Splenocytes ± SDBackground SFCs ± SDReference
Survivin Peptide (QP19)IFN-γ ELISpot150 ± 50< 10
No Peptide ControlIFN-γ ELISpot< 10< 10

Experimental Protocols

The following are detailed protocols for key experiments in preclinical survivin peptide immunotherapy studies.

In Vivo Murine Tumor Model and Peptide Vaccination

This protocol describes a prophylactic vaccination model to assess the efficacy of a survivin-derived peptide vaccine in preventing tumor growth.

experimental_workflow Preclinical Peptide Vaccine Experimental Workflow Day0 Day 0: Vaccination 1 Day14 Day 14: Vaccination 2 & Tumor Challenge Day0->Day14 Day17_41 Day 17-41: Tumor Measurement Day14->Day17_41 Day41 Day 41: Endpoint Analysis Day17_41->Day41 Spleen Spleen Harvest Day41->Spleen Tumor Tumor Excision & Measurement Day41->Tumor ELISpot IFN-γ ELISpot Spleen->ELISpot Flow Flow Cytometry Spleen->Flow

Caption: A typical experimental workflow for a preclinical peptide vaccine study.

Materials:

  • Survivin peptide (e.g., a known immunogenic epitope)

  • Adjuvant (e.g., Montanide ISA-51)

  • Syringes and needles

  • BALB/c mice (female, 6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Peptide Vaccine Formulation: Emulsify the survivin peptide in the adjuvant according to the manufacturer's instructions. A typical final concentration is 100 µg of peptide per 100 µL of emulsion.

  • Vaccination: On Day 0, inject each mouse in the treatment group subcutaneously with 100 µL of the peptide-adjuvant emulsion. The control group receives adjuvant only.

  • Booster Vaccination: On Day 14, administer a booster vaccination identical to the first.

  • Tumor Challenge: On Day 14, concurrently with the booster, inject 1 x 10⁵ 4T1 cells in 50 µL of PBS into the mammary fat pad of each mouse.

  • Tumor Measurement: Starting on Day 17, and every 3-4 days thereafter, measure the tumor volume using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At Day 41, or when tumors reach a predetermined maximum size, euthanize the mice and collect spleens and tumors for further analysis.

IFN-γ ELISpot Assay for Detecting Peptide-Specific T-Cell Responses

This assay quantifies the number of T cells that secrete IFN-γ in response to stimulation with the survivin peptide.

Materials:

  • ELISpot plate (pre-coated with anti-mouse IFN-γ antibody)

  • Splenocytes from vaccinated and control mice

  • Survivin peptide

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • ELISpot plate reader

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from each mouse.

  • Plate Seeding: Add 2 x 10⁵ splenocytes per well to the pre-coated ELISpot plate.

  • Stimulation: Add the survivin peptide to the appropriate wells at a final concentration of 10 µg/mL. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash and add streptavidin-HRP.

    • Wash and add the substrate solution to develop the spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots in each well using an ELISpot reader.

Conclusion

Survivin-derived peptides represent a promising avenue for the development of cancer immunotherapies. The data and protocols presented here, based on extensive preclinical research, provide a solid foundation for researchers and drug development professionals to design and execute their own studies in this area. While the specific peptide "this compound" remains uncharacterized, the principles and methodologies outlined using well-studied survivin epitopes are directly applicable and can guide the preclinical evaluation of novel peptide candidates. Further investigation into survivin-targeted therapies is warranted to translate these preclinical successes into effective clinical treatments for cancer.

References

Troubleshooting & Optimization

Technical Support Center: T-Cell Response to Gadgvgksal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting T-cell responses to the Gadgvgksal peptide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you might encounter when studying the T-cell response to the this compound neoantigen.

Q1: I am not observing any significant T-cell activation (e.g., IFN-γ production) in my ELISpot or Intracellular Cytokine Staining (ICS) assay after stimulating PBMCs with the this compound peptide. What could be the issue?

A1: Lack of T-cell activation can stem from several factors, from sample handling to the specifics of the this compound peptide itself. Here’s a troubleshooting workflow:

  • Donor HLA Haplotype: The this compound peptide, a 10-mer from the KRAS G12D mutation, is known to be presented by the MHC class I molecule HLA-C08:02 and potentially HLA-C05:01.[1][2] Ensure your peripheral blood mononuclear cell (PBMC) donors carry the appropriate HLA allele. Screening donors for HLA-C*08:02 is highly recommended.

  • Peptide Quality and Concentration:

    • Purity: Use high-purity (>95%) synthetic peptides. Impurities can sometimes lead to non-specific T-cell responses or be toxic to cells.[3]

    • Solubility: Ensure the peptide is fully dissolved. Lyophilized peptides should be reconstituted in an appropriate solvent like DMSO before further dilution in culture medium.

    • Concentration: The optimal peptide concentration for T-cell stimulation can vary. A typical starting range for ELISpot and ICS assays is 1-10 µg/mL. It is advisable to perform a dose-response titration to find the optimal concentration for your specific experimental setup.

  • Cell Viability and Density:

    • Viability: Ensure the viability of your PBMCs is high (>90%) after thawing. Poor viability will lead to a weak or absent response.

    • Cell Density: The number of cells plated is critical. For ELISpot assays, a common range is 2-5 x 10^5 PBMCs per well.[4] For ICS, 1 x 10^6 cells per tube is a standard starting point.

  • Positive and Negative Controls:

    • Positive Control: Always include a positive control, such as phytohemagglutinin (PHA) or a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, to confirm that the T-cells are generally responsive.

    • Negative Control: A negative control (e.g., medium with DMSO) is essential to determine the background level of cytokine production.

Q2: I am seeing high background in my negative control wells/tubes in my ELISpot or ICS assay. How can I reduce this?

A2: High background can mask a true antigen-specific response. Consider the following:

  • Cell Culture Conditions:

    • Serum: Some lots of fetal bovine serum (FBS) can be mitogenic and cause non-specific T-cell activation. It is recommended to screen different lots of FBS or use serum-free media.

    • Contamination: Mycoplasma or other microbial contamination can lead to polyclonal T-cell activation. Regularly test your cell cultures for contamination.

  • Reagent Quality:

    • Peptide Solvent: High concentrations of DMSO can be toxic to cells and may increase background. Ensure the final DMSO concentration in your culture is low (typically <0.5%).

  • Assay-Specific Considerations:

    • ELISpot: Incomplete washing of plates or non-specific binding of antibodies can lead to high background. Ensure thorough washing steps.

    • ICS: Dead cells can non-specifically bind antibodies. It is crucial to include a viability dye in your staining panel to exclude dead cells from the analysis.

Q3: My ELISpot results are inconsistent between experiments, even with the same donor and peptide. What could be causing this variability?

A3: Inter-experimental variability is a common challenge. Standardization is key to minimizing it.

  • Cell Handling:

    • Thawing and Resting: Standardize your PBMC thawing protocol. After thawing, allow the cells to rest for a few hours before stimulation to allow for recovery.

    • Cell Counting: Ensure accurate and consistent cell counting.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the specified incubation times for cell stimulation, antibody staining, and substrate development.

    • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.

  • ELISpot Plate Reader Settings: Ensure the settings on your ELISpot reader are consistent for each plate and experiment.

Q4: I am trying to expand this compound-specific T-cells in vitro, but the expansion is very low. How can I improve this?

A4: In vitro expansion of antigen-specific T-cells can be challenging, especially for neoantigens where the precursor frequency may be low.

  • Cytokine Support: Supplementing the culture medium with cytokines is crucial for T-cell survival and proliferation. Common cytokines used for CD8+ T-cell expansion include IL-2, IL-7, and IL-15. The timing and concentration of cytokine addition should be optimized.

  • Antigen Presenting Cells (APCs): The presence of healthy and functional APCs is critical for peptide presentation to T-cells. You can use autologous PBMCs as a source of APCs or enrich for specific APC populations like dendritic cells.

  • Repeat Stimulations: A single stimulation may not be sufficient for robust expansion. A common protocol involves weekly re-stimulation with peptide-pulsed APCs.

  • Initial Cell Population: The starting population of cells can influence the outcome. Using purified CD8+ T-cells as responders can sometimes improve the specificity of the expansion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for T-cell response assays. These are general guidelines, and optimization for your specific experimental conditions is recommended.

Table 1: Recommended Reagent Concentrations for T-Cell Assays

ReagentAssayRecommended Concentration
This compound PeptideELISpot, ICS1 - 10 µg/mL
Phytohemagglutinin (PHA)ELISpot, ICS1 - 5 µg/mL
Anti-CD3/CD28 BeadsT-Cell ExpansionVaries by manufacturer
Interleukin-2 (IL-2)T-Cell Expansion20 - 100 U/mL
Interleukin-7 (IL-7)T-Cell Expansion5 - 20 ng/mL
Interleukin-15 (IL-15)T-Cell Expansion5 - 20 ng/mL

Table 2: Recommended Cell Densities for T-Cell Assays

AssayCell TypeRecommended Density
ELISpotPBMCs2 - 5 x 10^5 cells/well
Intracellular Cytokine Staining (ICS)PBMCs1 x 10^6 cells/tube
T-Cell Expansion (Initial Seeding)PBMCs1 - 2 x 10^6 cells/mL

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10^5 cells per well.

  • Stimulation: Add the this compound peptide (final concentration 1-10 µg/mL), positive control (e.g., PHA), and negative control (e.g., DMSO vehicle) to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Substrate Addition: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Wash again and add the substrate (e.g., BCIP/NBT).

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
  • Cell Preparation: Prepare a single-cell suspension of PBMCs at 1 x 10^7 cells/mL.

  • Stimulation: In a 5 mL polystyrene tube, add 1 x 10^6 PBMCs. Add the this compound peptide (final concentration 1-10 µg/mL), positive control, and negative control.

  • Co-stimulation and Protein Transport Inhibition: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each). Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with surface antibodies (e.g., CD3, CD8, and a viability dye) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with an anti-human IFN-γ antibody for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, gating on live, singlet, CD3+, CD8+ T-cells to determine the percentage of IFN-γ positive cells.

Visualizations

Gadgvgksal_Presentation_Pathway cluster_TumorCell Tumor Cell (HLA-C*08:02+) cluster_TCell CD8+ T-Cell KRAS_G12D Mutant KRAS (G12D) Proteasome Proteasome KRAS_G12D->Proteasome Degradation This compound This compound Peptide Proteasome->this compound Generates TAP TAP Transporter This compound->TAP Transport MHC_I HLA-C*08:02 This compound->MHC_I Loading ER Endoplasmic Reticulum TAP->ER pMHC_I This compound-HLA-C*08:02 Complex Cell_Surface Cell Surface pMHC_I->Cell_Surface Transport TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD8 CD8 Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Signal 1 CD8->Cell_Surface Co-receptor Binding

Caption: Antigen presentation pathway for the this compound peptide.

TCell_Troubleshooting_Workflow Start No/Low T-Cell Response to this compound Check_Controls Are Positive Controls (e.g., PHA) Working? Start->Check_Controls Check_Donor Is the Donor HLA-C*08:02+? Check_Controls->Check_Donor Yes System_Issue General Assay System Problem (Reagents, Protocol) Check_Controls->System_Issue No Check_Peptide Check Peptide Quality and Concentration Check_Donor->Check_Peptide Yes Donor_Mismatch Donor HLA Mismatch Check_Donor->Donor_Mismatch No Check_Cells Assess Cell Viability and Density Check_Peptide->Check_Cells Optimize_Peptide Titrate Peptide Concentration Check_Cells->Optimize_Peptide Optimize_Cells Optimize Cell Seeding Density Optimize_Peptide->Optimize_Cells Re_run Re-run Experiment Optimize_Cells->Re_run

Caption: Troubleshooting workflow for suboptimal T-cell responses.

References

Technical Support Center: Gadgvgksal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common challenges encountered during the synthesis of peptides like "Gadgvgksal." The sequence is interpreted as Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu . This peptide contains motifs known to cause difficulties in standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: My synthesis is showing low yield and purity after the Asp-Gly step. What is the likely cause and how can I fix it?

A: Aspartimide Formation

The most probable cause is aspartimide formation, a common side reaction in Fmoc-SPPS. This occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, particularly when the next amino acid is small and unhindered, like Glycine (Gly).[1][2][3] This cyclization reaction is promoted by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of byproducts, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide.[1][4]

Troubleshooting Strategies:

  • Modified Protecting Groups: Use an Fmoc-Asp derivative with a more sterically hindering side-chain protecting group that slows the rate of cyclization.

  • Backbone Protection: Incorporate a backbone-protecting group, such as a Dmb-dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH), which masks the amide nitrogen and prevents it from attacking the side chain.

  • Modified Deprotection: Use a milder deprotection cocktail. Adding an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine/DMF solution can help suppress the side reaction.

Diagram: Aspartimide Formation Pathway

Aspartimide_Formation cluster_peptide Peptide Chain on Resin Peptide_Start ...-NH-CH(R)-CO- Asp Asp Residue (Side Chain -CH₂-COO-tBu) Gly Gly Residue (-NH-CH₂-CO-...) Aspartimide Cyclic Aspartimide Intermediate (Unstable) Asp->Aspartimide Deprotection (Base-Catalyzed Cyclization) Piperidine Piperidine (Base) Byproducts Mixture of Impurities: • α- and β-peptides • Racemized products • Piperidide adducts Aspartimide->Byproducts Ring Opening (Hydrolysis or nucleophilic attack)

Q2: I'm observing incomplete coupling and resin aggregation after the Val-Gly-Lys sequence. What is happening?

A: Peptide Aggregation

The sequence contains several hydrophobic (Ala, Val, Leu) and flexible (Gly) residues. Stretches like this can lead to inter-chain hydrogen bonding, causing the peptide chains to aggregate on the resin. This aggregation prevents reagents from accessing the reactive N-terminus, leading to incomplete deprotection and coupling steps, which results in deletion sequences and low yield.

Troubleshooting Strategies:

  • Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solvents to disrupt hydrogen bonds.

  • "Difficult Sequence" Solvents: Switch from DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or use a mixture of DMF and DMSO.

  • Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 45-60°C) to break up secondary structures. Microwave-assisted synthesis can be particularly effective.

  • Enhanced Coupling: Use a more potent coupling reagent or perform a "double coupling" where the amino acid is coupled a second time to drive the reaction to completion.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentClassRelative SpeedKey AdvantagesConsiderations
DIC/Oxyma CarbodiimideStandardLow cost, low racemization.Slower than aminium/uronium salts.
HBTU/HATU Aminium SaltFast / Very FastHighly efficient and widely used.HATU is more reactive but also more expensive. Byproducts can be allergenic.
COMU Aminium SaltVery FastExcellent solubility and high efficiency, often superior to HATU. Safer (non-explosive) byproducts.Higher cost. Can cause termination if used in large excess.

Diagram: Troubleshooting Workflow for Peptide Aggregation

Aggregation_Workflow Start Synthesis stalls or Kaiser test is ambiguous Check_Swelling Does the resin swell properly? Start->Check_Swelling Solvent_Change Switch solvent to NMP or add DMSO. Incorporate chaotropic salts (LiCl). Check_Swelling->Solvent_Change No Coupling_Change Use a more potent coupling reagent (e.g., COMU). Perform a double coupling. Check_Swelling->Coupling_Change Yes Temp_Increase Increase coupling temperature (e.g., 50°C or use microwave). Solvent_Change->Temp_Increase Temp_Increase->Coupling_Change Resynthesis Consider resynthesis with backbone modification (e.g., pseudoproline). Coupling_Change->Resynthesis If problem persists Continue Continue Synthesis Coupling_Change->Continue

Q3: My final, cleaved peptide is poorly soluble in aqueous buffers. How can I purify it effectively?

A: Hydrophobic Peptide Purification

The this compound sequence has a high proportion of hydrophobic residues (A, V, L), which can lead to poor solubility in standard HPLC solvents after cleavage.

Troubleshooting Strategies:

  • Initial Dissolution: First, try to dissolve the crude peptide in a small amount of an organic solvent like acetonitrile (ACN), DMSO, or formic acid before diluting it with the initial HPLC mobile phase (e.g., water with 0.1% TFA).

  • Optimize HPLC Gradient: Use a shallow gradient during reverse-phase HPLC (RP-HPLC). A slow increase in the organic solvent concentration (e.g., 0.5% ACN per minute) often improves the separation of hydrophobic peptides.

  • Alternative Ion-Pairing Agent: If TFA (trifluoroacetic acid) is not providing good peak shape, consider using formic acid (FA) as the ion-pairing agent.

  • Solid-Phase Injection: For extremely insoluble peptides, dissolve the crude product in a strong organic solvent (like 100% ACN or DMF), inject it onto the column, and then begin the aqueous gradient. This ensures the peptide binds to the stationary phase before elution begins.

Key Experimental Protocols

Protocol 1: Cleavage and Deprotection from Resin

This protocol is for a standard Rink Amide resin and assumes the peptide contains residues sensitive to oxidation or alkylation.

Reagents:

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Prepare fresh in a well-ventilated fume hood.

  • Cold diethyl ether or methyl t-butyl ether.

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Add the cleavage cocktail (2-4 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginines, extend the time to 4 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise into a tube containing ~40 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the tube to pellet the crude peptide.

  • Decant the ether and wash the pellet two more times with cold ether to remove scavengers.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol provides a general starting point for purifying a hydrophobic peptide.

System & Reagents:

  • RP-HPLC System: With a C18 column suitable for peptide separations (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

Procedure:

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal volume of a strong solvent (e.g., 50% ACN or 10% acetic acid). If it remains insoluble, use DMSO. Dilute the dissolved sample with Mobile Phase A to a final concentration of ~1 mg/mL.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection & Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient. A typical starting gradient for a hydrophobic peptide would be:

    • 5% to 65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the main peak.

  • Analysis & Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final, purified peptide.

References

Technical Support Center: Improving the Stability of Peptide "Gadgvgksal" in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide uses "Gadgvgksal" as a representative model peptide. The principles and protocols described are broadly applicable to a wide range of peptides encountered in research and drug development.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges with peptides in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is showing signs of degradation. What are the common chemical degradation pathways for peptides in aqueous solutions?

A1: Peptides in aqueous formulations are susceptible to several chemical modifications that can lead to degradation. The most common pathways include:

  • Oxidation: Residues such as Methionine (Met), Cysteine (Cys), Histidine (His), Tryptophan (Trp), and Tyrosine (Tyr) are particularly susceptible to oxidation.[1][2] This can be initiated by exposure to air, trace metals, or light.[1]

  • Deamidation: This involves the hydrolysis of the side-chain amide group of Asparagine (Asn) and Glutamine (Gln) residues, which forms a cyclic imide intermediate.[1] The rate of deamidation is highly dependent on the pH and adjacent amino acid residues.

  • Hydrolysis: The cleavage of peptide bonds can occur, particularly at acidic or basic pH. Sequences containing Aspartic acid (Asp), especially Asp-Pro and Asp-Gly, are most vulnerable.

  • Disulfide Exchange: For peptides containing disulfide bridges, incorrect disulfide bond formation or exchange can result in scrambled structures and a loss of biological activity.

  • Racemization: The conversion of an L-amino acid to a D-amino acid can occur, which can impact the peptide's biological activity.

Q2: I am observing aggregation and precipitation of my this compound peptide. What are the likely causes?

A2: Peptide aggregation is a common physical stability issue that can be influenced by several factors:

  • pH and Isoelectric Point (pI): When the pH of the buffer is close to the peptide's isoelectric point (pI), the net charge of the peptide is minimal. This can lead to aggregation due to reduced electrostatic repulsion.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Hydrophobicity: Peptides with a high content of hydrophobic residues are more prone to aggregation to minimize their exposure to the aqueous environment.

  • Buffer Composition: The choice of buffer and the presence of certain salts can influence peptide solubility and aggregation.

Q3: How do I select the right buffer to enhance the stability of my this compound peptide?

A3: Choosing an appropriate buffer is a crucial step in peptide formulation. Here are some key considerations:

  • pH Optimization: The most effective way to improve peptide stability is to maintain the pH of the formulation in a range where the peptide is most stable. This is typically 2-3 pH units away from its isoelectric point (pI).

  • Buffer Type: Different buffer systems can have varying effects on peptide stability. It is advisable to screen a panel of buffers (e.g., acetate, citrate, phosphate, histidine) at the desired pH to identify the one that provides the best solubility and stability.

  • Ionic Strength: The ionic strength of the buffer, adjusted with salts like NaCl, can also impact solubility and stability.

Troubleshooting Guides

Issue 1: Rapid loss of this compound purity observed by HPLC.
Potential CauseTroubleshooting Steps
Oxidation 1. Degas buffers to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Incorporate antioxidants like methionine or ascorbic acid into the formulation. 4. Use chelating agents such as EDTA to sequester trace metal ions that can catalyze oxidation.
Deamidation 1. Adjust the buffer pH to a lower value if the peptide's stability permits. Deamidation is often accelerated at neutral and alkaline pH. 2. If feasible, substitute susceptible Asn or Gln residues with less prone amino acids through peptide engineering.
Hydrolysis 1. Determine the optimal pH range for your peptide's stability by conducting a pH-rate profile study. 2. Store the peptide at lower temperatures (e.g., 2-8°C or frozen) to slow down hydrolysis.
Issue 2: this compound precipitates out of solution during storage or handling.
Potential CauseTroubleshooting Steps
pH is near the pI 1. Determine the isoelectric point (pI) of your peptide. 2. Adjust the buffer pH to be at least 2 units above or below the pI to ensure a net charge and electrostatic repulsion.
High Concentration 1. If the experimental protocol allows, work with lower peptide concentrations. 2. For high-concentration formulations, consider adding excipients that enhance solubility.
Buffer Incompatibility 1. Screen a variety of different buffers (e.g., acetate, citrate, phosphate, histidine) at the desired pH to find the one that offers the best solubility. 2. Assess the effect of varying the ionic strength by adding salts like NaCl.
Temperature Effects 1. Evaluate the temperature sensitivity of your peptide. Some peptides are more susceptible to aggregation at elevated temperatures. 2. Store the peptide at the recommended temperature and avoid freeze-thaw cycles if they are found to induce aggregation.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of this compound at 40°C

pHBuffer System% Remaining this compound after 7 days
4.050 mM Acetate95.2%
5.050 mM Acetate92.5%
6.050 mM Phosphate85.1%
7.050 mM Phosphate78.9%
8.050 mM Tris65.4%

Table 2: Influence of Excipients on this compound Aggregation under Thermal Stress (40°C for 24 hours)

Formulation% Aggregation
This compound in Phosphate Buffer (pH 7.0)15.3%
+ 100 mM NaCl12.8%
+ 5% Mannitol8.7%
+ 0.02% Polysorbate 805.2%
+ 100 mM Arginine4.1%

Experimental Protocols

Protocol 1: pH-Rate Stability Study

This protocol provides a general procedure to determine the optimal pH for peptide stability.

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, Tris for pH 7.5-9).

  • Sample Preparation: Dissolve the this compound peptide in each buffer to the desired final concentration.

  • Incubation: Aliquot the samples and incubate them at a constant, often elevated, temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove an aliquot from each sample.

  • Purity Assessment: Analyze the purity of the peptide in each aliquot using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining peptide against time for each pH to determine the degradation rate and identify the optimal pH for stability.

Protocol 2: Aggregation Propensity Screening

This protocol is designed to identify buffer conditions and excipients that minimize peptide aggregation.

  • Buffer and Excipient Selection: Choose a range of buffers (e.g., acetate, citrate, histidine) and excipients (e.g., NaCl, arginine, polysorbates).

  • Sample Preparation: Prepare the this compound peptide in each buffer system, both with and without the selected excipients.

  • Stress Conditions: Subject the samples to stress conditions known to induce aggregation, such as elevated temperature (e.g., 40°C) or mechanical shaking.

  • Aggregation Monitoring: At various time points, measure the extent of aggregation using techniques like:

    • Visual Inspection: Check for turbidity or precipitation.

    • UV-Vis Spectroscopy: Measure the absorbance at a wavelength where aggregates scatter light (e.g., 340 nm).

    • Size Exclusion Chromatography (SEC): Quantify the formation of high molecular weight species.

    • Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution.

  • Data Analysis: Compare the aggregation levels across the different formulations to identify the conditions that best stabilize the peptide.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Instability cluster_degradation Addressing Chemical Degradation cluster_aggregation Addressing Physical Instability start Instability Observed (Degradation or Aggregation) check_purity Analyze by HPLC/SEC start->check_purity purity_loss Purity Loss check_purity->purity_loss Chemical Degradation aggregation Aggregation check_purity->aggregation Physical Instability optimize_ph Optimize pH purity_loss->optimize_ph Identify Degradation Pathway adjust_ph_pi Adjust pH away from pI aggregation->adjust_ph_pi Determine Cause add_antioxidants Add Antioxidants/Chelators optimize_ph->add_antioxidants end_node Stable Formulation add_antioxidants->end_node screen_excipients Screen Excipients adjust_ph_pi->screen_excipients screen_excipients->end_node

Caption: Troubleshooting workflow for addressing this compound instability.

G cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Membrane Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway initiated by this compound.

References

Gadgvgksal peptide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of the GADGVGKSAL peptide. This peptide is a mutant KRAS G12D 10mer peptide utilized in cancer immunotherapy research.[1][2] Adherence to these guidelines is critical for maintaining peptide integrity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound is a 10-amino acid peptide (Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu) that represents a mutant sequence of the KRAS protein (G12D mutation).[1][2] It is primarily used as an immunogenic neoantigen in cancer research to stimulate T-cell responses and for the development of targeted immunotherapies.[1]

Q2: How should I store the lyophilized this compound peptide upon receipt?

A2: For long-term storage, the lyophilized powder should be stored at -80°C. For shorter-term storage, -20°C is also acceptable. It is crucial to keep the vial tightly sealed and protected from moisture and light.

Q3: What is the recommended solvent for reconstituting the this compound peptide?

A3: The this compound peptide is soluble in ultrapure water. For initial reconstitution, it is recommended to use sterile, ultrapure water. Depending on the final application, other sterile buffers (pH 5-6) can be used for further dilutions to prolong storage life.

Q4: How should I store the this compound peptide once it is in solution?

A4: Peptide solutions have a limited shelf life. For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C. It is critical to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Q5: Why is it important to avoid repeated freeze-thaw cycles?

A5: Each freeze-thaw cycle can introduce moisture through condensation and can physically shear the peptide, leading to degradation and loss of activity. To avoid this, it is best practice to aliquot the reconstituted peptide into single-use volumes before freezing.

Q6: My peptide contains amino acids like C, M, or W. Does this compound have special stability concerns?

A6: The this compound sequence does not contain Cysteine (C), Methionine (M), or Tryptophan (W), which are particularly prone to oxidation. However, all peptides are susceptible to degradation over time, and proper storage remains essential.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Peptide

FormStorage TemperatureDuration
Lyophilized Powder-80°CUp to 2 years
-20°CUp to 1 year
Room TemperatureDays to weeks (for shipping/short-term)
Stock Solution-80°CUp to 6 months
-20°CUp to 1 month
4°CUp to 1 week

Table 2: Recommended Solvents for Reconstitution

SolventRecommendationNotes
Ultrapure WaterPrimary RecommendationSoluble up to 1mg/ml. Ensure sterility.
Sterile Dilute Acetic Acid (0.1%)AlternativeCan aid solubility for certain peptides, use if water fails.
Sterile Buffers (pH 5-6)For DilutionRecommended for prolonging the shelf life of solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial.

  • Solvent Addition: Using a sterile syringe, add the required volume of sterile, ultrapure water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide will not dissolve - Incorrect solvent.- Concentration is too high.- Peptide has degraded due to improper storage.- Confirm solubility information; this compound is soluble in water.- Try gentle warming or brief sonication.- If issues persist, reconstitute a fresh vial, ensuring proper storage and handling procedures were followed.
Loss of biological activity in assay - Peptide degradation due to improper storage (e.g., moisture, high temperature).- Multiple freeze-thaw cycles.- Oxidation.- Always use a fresh aliquot for each experiment.- Ensure the peptide was stored correctly as a lyophilized powder and in solution.- Before use, allow the vial to warm to room temperature before opening to prevent moisture contamination.
Inconsistent experimental results - Inaccurate peptide concentration.- Peptide degradation.- Pipetting errors.- Determine the precise concentration of the stock solution using a method like UV spectroscopy (A280) if the peptide contains aromatic residues, or a colorimetric assay (e.g., BCA).- Use freshly prepared dilutions from a properly stored stock aliquot.- Ensure calibrated pipettes are used.

Visual Guides

Peptide_Handling_Workflow Diagram 1: Peptide Handling Workflow cluster_storage Storage cluster_prep Preparation cluster_use Experiment Receipt Receive Lyophilized Peptide Store_Lyophilized Store Lyophilized -20°C (1 yr) or -80°C (2 yrs) Receipt->Store_Lyophilized Long-term Equilibrate Equilibrate to Room Temp Store_Lyophilized->Equilibrate Prepare for use Reconstitute Reconstitute in Sterile Ultrapure Water Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Solution -20°C (1 mo) or -80°C (6 mo) Aliquot->Store_Solution Thaw_Aliquot Thaw Single Aliquot Store_Solution->Thaw_Aliquot Day of experiment Experiment Use in Experiment Thaw_Aliquot->Experiment

Caption: Workflow from peptide receipt to experimental use.

Troubleshooting_Tree Diagram 2: Troubleshooting Experimental Issues Start Inconsistent or Negative Experimental Results Check_Storage Were storage protocols followed? (Temp, Moisture, Freeze/Thaw) Start->Check_Storage Check_Prep Was reconstitution done correctly? (Solvent, Equilibration) Check_Storage->Check_Prep Yes New_Vial Use a new, properly stored vial. Follow handling protocols. Check_Storage->New_Vial No Check_Quant Was peptide concentration verified? Check_Prep->Check_Quant Yes Re_Reconstitute Re-reconstitute a fresh aliquot. Ensure full dissolution. Check_Prep->Re_Reconstitute No Quantify Quantify stock solution concentration. Adjust experimental calculations. Check_Quant->Quantify No Other_Factors Investigate other experimental variables (e.g., reagents, cells). Check_Quant->Other_Factors Yes

References

Technical Support Center: Gadgvgksal Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the Gadgvgksal peptide, with a focus on preventing and addressing aggregation-related issues.

Troubleshooting Guides

Issue: I'm observing visible precipitates or cloudiness in my this compound peptide solution.

Answer:

Visible precipitation is a clear indicator of peptide aggregation or poor solubility.[1][2] This can occur due to a variety of factors including improper solvent selection, pH, or high peptide concentration.[3][4] To address this, consider the following troubleshooting steps:

  • Sonication: Briefly sonicate the solution to aid in dissolution. This can help break up small aggregates.[5]

  • Gentle Warming: Gently warm the solution, but avoid excessive heat as it can degrade the peptide.

  • Solvent Adjustment: If the peptide is dissolved in an aqueous buffer, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add it to your aqueous buffer with vigorous stirring. Be mindful that some organic solvents like DMSO can be incompatible with certain assays and may oxidize peptides containing Cys or Met residues.

  • pH Modification: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can increase the net charge of the peptide and improve solubility. For basic peptides, a slightly acidic buffer may be beneficial, while acidic peptides may dissolve better in a slightly basic buffer.

  • Dilution: The observed precipitation might be due to exceeding the peptide's solubility limit. Try preparing a more dilute solution.

Issue: My this compound peptide solution is clear, but I'm getting inconsistent results in my bioassays.

Answer:

Even in the absence of visible precipitation, soluble oligomers or "invisible" aggregates may be present in your peptide solution, which can significantly impact experimental outcomes. These smaller aggregates can be difficult to detect visually but can be characterized using various biophysical techniques.

Recommended Actions:

  • Characterize Aggregation State: Employ techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to determine the size distribution of particles in your peptide solution. This will help you identify the presence of oligomers or larger aggregates.

  • Filter the Solution: Passing the peptide solution through a low-protein-binding filter (e.g., 0.22 µm) can help remove larger aggregates.

  • Optimize Storage Conditions: Ensure that your peptide stock solutions are stored properly. It is recommended to store them at -20°C or colder in a sterile, slightly acidic buffered solution (pH 5-7). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound peptide?

A1: For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture. Before opening the vial, it's crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the long-term stability of the peptide.

Q2: What is the recommended procedure for dissolving the this compound peptide for the first time?

A2: It is always advisable to first test the solubility of a small amount of the peptide before dissolving the entire sample. The solubility of a peptide is highly dependent on its amino acid sequence. A general strategy for dissolving a new peptide is as follows:

  • Assess the Peptide's Properties: Determine if the this compound peptide is acidic, basic, or neutral based on its amino acid composition. This will help in selecting an appropriate solvent.

  • Start with Sterile Water: For the initial attempt, try to dissolve a small amount in sterile, distilled water.

  • Utilize pH: If the peptide is acidic (net negative charge), try a dilute basic solution like 1% ammonium hydroxide. If it's basic (net positive charge), a dilute acidic solution such as 1-10% acetic acid can be effective.

  • Use Organic Solvents for Hydrophobic Peptides: If the peptide is hydrophobic, it may require an organic solvent for initial solubilization. Start with a small amount of Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, and then slowly dilute with your aqueous buffer.

Q3: How can I prevent aggregation of the this compound peptide during my experiments?

A3: Preventing aggregation is crucial for obtaining reliable and reproducible experimental results. Here are some key strategies:

  • Maintain Optimal pH and Ionic Strength: Work at a pH that is at least one unit away from the peptide's isoelectric point. The ionic strength of the buffer can also influence aggregation, so it may be necessary to screen different salt concentrations.

  • Control Peptide Concentration: Keep the peptide concentration as low as is feasible for your experiment, as higher concentrations can promote self-assembly and aggregation.

  • Include Anti-Aggregation Excipients: In some cases, the addition of excipients can help stabilize the peptide and prevent aggregation. These can include surfactants, amino acids like arginine, or osmolytes.

  • Proper Handling: Always wear gloves to prevent contamination. Avoid repeated freeze-thaw cycles of peptide solutions.

Data Presentation

Table 1: Recommended Solvents for Peptides Based on Polarity

Peptide TypePrimary Solvent RecommendationSecondary Solvent Options
Acidic (Net negative charge)1% Ammonium Hydroxide or 1-10% Ammonium BicarbonateSterile Water, PBS (pH 7.2-7.4)
Basic (Net positive charge)1-10% Acetic AcidSterile Water, PBS (pH 7.2-7.4)
Hydrophobic (High content of non-polar residues)DMSO, DMF, AcetonitrileIsopropanol, Ethanol
Neutral Organic solvents (e.g., DMSO, DMF, Acetonitrile) followed by slow dilution in aqueous bufferChaotropic agents (e.g., Guanidine HCl, Urea)

Table 2: Common Techniques for Detecting and Characterizing Peptide Aggregation

TechniquePrincipleInformation Obtained
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion of particles.Provides information on the size distribution of aggregates in solution.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Can resolve monomers, dimers, and higher-order aggregates.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.A common method to monitor the kinetics of fibril formation.
UV-Visible Spectroscopy Measures light absorbance to detect turbidity, which can indicate the presence of large aggregates.A simple and quick method for initial assessment of aggregation.
Intrinsic Tryptophan Fluorescence Changes in the local environment of tryptophan residues upon aggregation can alter their fluorescence properties.Can be used to monitor conformational changes and aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.

  • Carefully weigh out the desired amount of peptide.

  • Based on the peptide's properties (see Table 1), add the appropriate solvent.

  • If using an organic solvent, add a minimal amount to dissolve the peptide completely.

  • Slowly add the dissolved peptide solution dropwise to a stirring aqueous buffer to reach the final desired concentration.

  • If the solution remains clear, it is ready for use. If precipitation occurs, further optimization of the solvent system or peptide concentration is necessary.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay
  • Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter.

  • Prepare this compound peptide solution: Dissolve the this compound peptide in the desired buffer at the desired concentration.

  • Set up the assay: In a 96-well black plate, mix the this compound peptide solution with the ThT stock solution to a final ThT concentration of 20 µM.

  • Incubate and measure: Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking.

  • Monitor fluorescence: Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively. An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Visualizations

experimental_workflow cluster_start Start: Lyophilized Peptide cluster_dissolution Step 1: Dissolution cluster_characterization Step 2: Characterization cluster_troubleshooting Step 3: Troubleshooting cluster_end End: Ready for Experiment start Lyophilized this compound Peptide dissolve Dissolve in appropriate solvent (See Table 1) start->dissolve check_solubility Visually inspect for clarity dissolve->check_solubility characterize Characterize aggregation state (DLS, SEC) check_solubility->characterize Clear Solution troubleshoot Optimize conditions: - Adjust pH - Modify concentration - Add excipients check_solubility->troubleshoot Precipitation is_aggregated Aggregates present? characterize->is_aggregated is_aggregated->troubleshoot Yes end_node Monomeric Peptide Solution Ready for Assay is_aggregated->end_node No troubleshoot->dissolve

Caption: Troubleshooting workflow for this compound peptide aggregation.

signaling_pathway_placeholder cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide This compound Peptide (Monomer) receptor Cell Surface Receptor peptide->receptor Binds and activates aggregate This compound Aggregate aggregate->receptor May sterically hinder or induce non-specific signaling signaling_cascade Signaling Cascade receptor->signaling_cascade Initiates cellular_response Cellular Response signaling_cascade->cellular_response Leads to

Caption: Hypothetical signaling pathway of this compound peptide.

References

Gadgvgksal-Based Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gadgvgksal-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.

Assay Principle Overview

The this compound Kinase (GK) Activity Assay is a fluorescence resonance energy transfer (FRET)-based assay designed for the high-throughput screening of GK inhibitors. The assay utilizes a proprietary peptide substrate containing a FRET donor (fluorophore) and a quencher. In its native state, the peptide substrate exists in a conformation that brings the donor and quencher into close proximity, resulting in a low fluorescence signal. Upon phosphorylation by GK, the peptide undergoes a conformational change that separates the donor and quencher, leading to a significant increase in fluorescence. The measured fluorescence intensity is directly proportional to GK activity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the assay?

A1: The recommended excitation wavelength is 485 nm, and the emission wavelength is 528 nm. It is crucial to verify the filter settings on your plate reader to ensure they are appropriate for this fluorophore pair.[1]

Q2: What type of microplates are recommended for this assay?

A2: For fluorescence-based assays, it is recommended to use black, opaque-walled microplates with clear bottoms to minimize background signal and prevent crosstalk between wells.[1] Using clear plates can lead to significantly higher background readings.

Q3: Can I use ATP from a different vendor?

A3: While ATP from other vendors may be compatible, it is highly recommended to use the ATP solution provided in the kit. The provided ATP is of high purity and at a pre-calibrated concentration. Contaminants in other ATP preparations, such as ADP or other nucleotides, can interfere with the kinase reaction and affect results.

Q4: How should I prepare and store the this compound Kinase (GK) enzyme?

A4: Aliquot the GK enzyme into single-use volumes upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles, as this can significantly decrease enzyme activity.[2] When ready to use, thaw the enzyme on ice and keep it on ice throughout the experiment.

Q5: What is the recommended concentration of DMSO in the final reaction?

A5: The final concentration of DMSO should not exceed 1%. While GK is tolerant to low levels of DMSO, higher concentrations can inhibit enzyme activity and interfere with the assay chemistry.[3] Ensure that both compound and control wells have the same final DMSO concentration.

Troubleshooting Guide

Problem 1: Low Signal or No Activity

Q: My fluorescence signal is very low or indistinguishable from the negative control. What are the possible causes?

A: Low signal can stem from several factors related to reagent integrity, assay conditions, or instrument settings.

Possible Cause Solution
Inactive Enzyme Verify that the this compound Kinase (GK) has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles.[2] Run a positive control with a known activator or a fresh lot of enzyme to confirm activity.
Sub-optimal Reagent Concentrations The concentrations of the kinase, substrate, or ATP may be too low. Titrate each component to determine the optimal concentration for your specific experimental conditions.
Incorrect Assay Buffer Temperature The assay buffer should be at room temperature (20-25°C) before starting the reaction. Using ice-cold buffer can significantly reduce enzyme activity.
Omission of a Key Reagent Carefully review the protocol to ensure all components (enzyme, substrate, ATP, cofactors) were added in the correct order and volume.
Incorrect Plate Reader Settings Confirm that the excitation and emission wavelengths are set correctly for the assay's fluorophore (Excitation: 485 nm, Emission: 528 nm). Also, check the gain settings on the reader; a low gain setting can result in low signal.
Problem with Detection Reagents The FRET-labeled peptide substrate may have degraded due to improper storage or exposure to light. Prepare fresh reagents and verify their performance with a positive control.
Problem 2: High Background Signal

Q: The fluorescence signal in my negative control (no enzyme) wells is abnormally high. What could be causing this?

A: High background can mask the true signal from kinase activity and lead to a poor signal-to-noise ratio.

Possible Cause Solution
Contaminated Reagents Buffers or ATP solutions may be contaminated with fluorescent impurities. Use fresh, high-purity reagents and filter-sterilize buffers.
Autofluorescence of Compounds The test compounds themselves may be fluorescent at the assay wavelengths. Screen all compounds for autofluorescence by measuring their signal in the absence of the enzyme and substrate.
Incorrect Microplate Type Using clear or white microplates can lead to high background and crosstalk. Always use black, opaque-walled plates for fluorescence assays.
Substrate Degradation The peptide substrate may be degraded by proteases present in the enzyme preparation or sample. Ensure the use of high-purity kinase and consider adding a protease inhibitor cocktail to the reaction buffer.
Spectral Bleed-Through This occurs when the donor's emission is detected in the acceptor channel, resulting in a high background signal. Ensure that the correct and high-quality emission filters are in use.
Problem 3: Inconsistent or Non-Reproducible Results

Q: I am observing high variability between replicate wells and experiments. How can I improve reproducibility?

A: Inconsistent results are often due to variations in pipetting, temperature, or reagent preparation.

Possible Cause Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next. Prepare a master mix of reagents to add to the plate to minimize well-to-well variability.
Temperature Fluctuations Gradients across the assay plate can cause inconsistent enzyme activity. Ensure all reagents and the plate are at a stable, uniform temperature before starting the reaction. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.
Reagent Instability Prepare reagents fresh and keep them on ice until use. ATP solutions, in particular, can be unstable and should be prepared fresh for each experiment.
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start reactions simultaneously. Ensure that the time from adding the start reagent to reading the plate is consistent for all plates in the experiment.

Experimental Protocols & Data

This compound Kinase (GK) FRET-Based Activity Assay Protocol

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and bring to room temperature before use.
  • GK Enzyme: Thaw on ice. Dilute to a 2X working concentration (e.g., 2 nM) in Assay Buffer.
  • FRET Peptide Substrate: Dilute to a 2X working concentration (e.g., 200 nM) in Assay Buffer.
  • ATP Solution: Dilute to a 4X working concentration (e.g., 40 µM) in Assay Buffer.
  • Test Compounds: Prepare serial dilutions at 4X the final desired concentration in Assay Buffer with a constant percentage of DMSO.

2. Assay Procedure:

  • Add 5 µL of the 4X test compound dilution to the appropriate wells of a black, 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
  • Add 10 µL of the 2X GK enzyme solution to all wells except the "no enzyme" negative controls. Add 10 µL of Assay Buffer to the negative control wells.
  • Mix the plate gently on a plate shaker for 1 minute and incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mixture to all wells.
  • Mix the plate on a shaker for 1 minute.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.

Data Analysis and Interpretation

The potency of inhibitory compounds is typically expressed as an IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Sample IC50 Data for Reference Inhibitors:

Inhibitor IC50 (nM) Hill Slope
Staurosporine15.21.1
Inhibitor A89.50.9
Inhibitor B543.11.0

Visual Guides

GK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase This compound This compound Kinase (GK) Upstream_Kinase->this compound Activates Substrate Substrate Protein This compound->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor GK Inhibitor (Test Compound) Inhibitor->this compound Inhibits

Caption: Hypothetical this compound Kinase (GK) signaling pathway.

FRET_Assay_Workflow GK FRET Assay Workflow Start Start Add_Compound 1. Add Compound/DMSO to 384-well plate (5 µL) Start->Add_Compound Add_Enzyme 2. Add 2X GK Enzyme (10 µL) Add_Compound->Add_Enzyme Pre_Incubate 3. Pre-incubate (10 min at RT) Add_Enzyme->Pre_Incubate Add_Sub_ATP 4. Add 4X Substrate/ATP Mix to initiate reaction (5 µL) Pre_Incubate->Add_Sub_ATP Incubate 5. Incubate (60 min at RT) Add_Sub_ATP->Incubate Read_Plate 6. Read Fluorescence (Ex: 485 nm, Em: 528 nm) Incubate->Read_Plate End End Read_Plate->End

Caption: Step-by-step workflow for the this compound Kinase FRET assay.

Troubleshooting_Tree Problem Problem: Low Signal-to-Noise Ratio Check_BG Is background signal in negative controls high? Problem->Check_BG Check_Signal Is signal in positive controls low? Check_BG->Check_Signal No High_BG_Causes Potential Causes: - Contaminated Reagents - Compound Autofluorescence - Wrong Plate Type Check_BG->High_BG_Causes Yes Check_Signal->Problem No (Consult further documentation) Low_Signal_Causes Potential Causes: - Inactive Enzyme - Incorrect Reagent Conc. - Wrong Reader Settings Check_Signal->Low_Signal_Causes Yes High_BG_Solutions Solutions: - Use fresh, pure reagents - Screen compounds for fluorescence - Use black opaque plates High_BG_Causes->High_BG_Solutions Low_Signal_Solutions Solutions: - Check enzyme storage/handling - Optimize concentrations - Verify Ex/Em wavelengths & gain Low_Signal_Causes->Low_Signal_Solutions

Caption: Decision tree for troubleshooting low signal-to-noise issues.

References

Technical Support Center: Addressing the Low Immunogenicity of Gadgvgksal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the Gadgvgksal peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low immunogenicity of this mutant KRAS G12D 10mer neoantigen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly immunogenic?

This compound is a 10-amino acid synthetic peptide corresponding to a common mutation (G12D) in the KRAS protein, a key driver in many cancers.[1][2][3] As a short, synthetic peptide, it is considered a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier molecule.[1] On its own, it is often too small to be effectively recognized by the immune system, leading to a weak or nonexistent immune response.

Q2: What are the primary strategies to enhance the immunogenicity of this compound?

The main approaches to boost the immune response to this compound and similar synthetic peptides include:

  • Use of Adjuvants: These are substances that enhance the body's immune response to an antigen.[1]

  • Conjugation to Carrier Proteins: Linking the peptide to a larger, immunogenic protein can significantly increase its visibility to the immune system.

  • Peptide Modifications and Formulations: This can include creating longer peptide sequences or using specialized delivery systems.

Q3: I am not getting a detectable antibody titer after immunizing with this compound. What should I do?

A low or undetectable antibody titer is a common issue with short synthetic peptides. Here are some troubleshooting steps:

  • Confirm Peptide-Carrier Conjugation: If you conjugated the peptide to a carrier protein, verify the conjugation efficiency. Unconjugated peptide will not elicit a strong response.

  • Incorporate a Potent Adjuvant: Ensure you are using an effective adjuvant in your immunization protocol.

  • Review Immunization Schedule: The timing and number of booster immunizations are critical for developing a robust immune response. It's not uncommon to see a significant increase in antibody titer only after the second booster dose.

  • Check Animal Strain: The genetic background of the animal model can influence the immune response.

  • Optimize Titer Measurement Assay: Troubleshoot your ELISA or other antibody detection assays for sensitivity issues.

Troubleshooting Guides

Guide 1: Weak or No Signal in Peptide-Based ELISA

Problem: You are performing an ELISA to detect antibodies against this compound, but you observe a weak or no signal.

Possible Cause Troubleshooting Suggestion
Poor Peptide Coating Short peptides often bind poorly to ELISA plates. Consider using a plate pre-coated with a carrier protein (if your peptide is conjugated) or a modified plate surface that enhances peptide binding. Alternatively, conjugate the peptide to a larger protein like BSA for coating purposes.
Low Antibody Concentration The antibody titer in your sample (e.g., mouse serum) may be too low. Try using a more concentrated sample or a lower dilution. Ensure you have followed an optimal immunization protocol to generate a higher titer.
Suboptimal Assay Conditions Optimize incubation times and temperatures for both the primary and secondary antibodies. Ensure the pH of your buffers is correct.
Incorrect Reagents Verify that your secondary antibody is specific for the species of your primary antibody and that the enzyme conjugate and substrate are compatible and active.
Insufficient Washing Inadequate washing can lead to high background, masking a weak signal. Conversely, overly aggressive washing can remove bound antibodies. Optimize your washing steps.
Guide 2: Low Frequency of Peptide-Specific T-Cells in ELISpot Assay

Problem: You are unable to detect a significant number of this compound-specific T-cells using an ELISpot assay.

Possible Cause Troubleshooting Suggestion
Weak In Vivo T-Cell Priming The immunization strategy may not have been sufficient to induce a robust T-cell response. Consider using a more potent adjuvant known to stimulate cellular immunity (e.g., TLR agonists like poly-ICLC or CpG).
Suboptimal In Vitro Restimulation The concentration of the this compound peptide used for restimulation in the assay may need optimization. Titrate the peptide concentration to find the optimal dose for T-cell activation.
Low Frequency of Precursor T-Cells The number of T-cells specific for a single neoantigen can be very low. Increase the number of peripheral blood mononuclear cells (PBMCs) or splenocytes plated per well. For very low-frequency responses, a cultured ELISpot, where cells are expanded in the presence of the peptide for several days before the assay, can increase sensitivity.
Poor Antigen Presentation Ensure your cell population contains a sufficient number of healthy antigen-presenting cells (APCs).
Assay Sensitivity Consider using a FluoroSpot assay, which can offer higher sensitivity and the ability to detect multiple cytokines simultaneously.

Enhancing Immunogenicity: A Comparative Overview

Choosing the right strategy to enhance the immunogenicity of this compound is critical for experimental success. Below is a summary of common approaches.

Adjuvants

Adjuvants work by stimulating the innate immune system, creating a pro-inflammatory environment that enhances the adaptive immune response to the co-administered antigen.

Adjuvant TypeMechanism of ActionExamplesConsiderations
Toll-Like Receptor (TLR) Agonists Activate specific TLRs on innate immune cells, leading to cytokine production and enhanced antigen presentation.Poly-ICLC (TLR3 agonist), CpG oligodeoxynucleotides (TLR9 agonist)Can induce strong Th1 responses, which are beneficial for anti-tumor immunity. The choice of TLR agonist can influence the type of immune response.
Emulsions Create an antigen "depot" at the injection site, allowing for a slow release of the antigen and recruitment of immune cells.Freund's Adjuvant (Incomplete and Complete), MontanideFreund's Complete Adjuvant (CFA) is very potent but can cause severe inflammation and is typically only used for the initial immunization in animal studies.
Aluminum Salts (Alum) Forms a depot and can activate the NLRP3 inflammasome.Aluminum hydroxide, Aluminum phosphateTends to induce a Th2-biased immune response, which may be less effective for cancer immunotherapy compared to a Th1 response.

A clinical trial of a KRAS peptide vaccine (ELI-002 2P) utilized a TLR9 agonist (Amph-CpG-7909) and demonstrated significant KRAS-specific T-cell responses in 84% of patients. Another study noted that a vaccine containing poly-ICLC adjuvant with synthetic long peptides targeting KRAS mutations was safe and induced T-cell responses.

Carrier Proteins

Conjugating the small this compound peptide to a large, immunogenic carrier protein provides the necessary T-cell help to stimulate B-cells to produce antibodies against the peptide.

Carrier ProteinMolecular WeightKey Features
Keyhole Limpet Hemocyanin (KLH) 4.5 x 10⁵ - 1.3 x 10⁷ DaHighly immunogenic in mammals due to its phylogenetic distance. High number of lysine residues for conjugation.
Bovine Serum Albumin (BSA) ~66.5 kDaReadily available and soluble. Contains numerous primary amines for conjugation.
Ovalbumin (OVA) ~45 kDaA well-characterized protein often used in immunological studies.

Experimental Protocols

Protocol 1: Conjugation of this compound to KLH

This protocol describes a common method for conjugating a cysteine-terminated this compound peptide to maleimide-activated KLH.

  • Synthesize Peptide: Synthesize the this compound peptide with an additional cysteine residue at the N- or C-terminus (e.g., Cthis compound).

  • Activate Carrier Protein: Dissolve KLH in conjugation buffer (e.g., PBS, pH 7.2) and react it with a molar excess of a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This reaction targets primary amines on KLH, adding maleimide groups.

  • Remove Excess Crosslinker: Remove unreacted SMCC by dialysis or using a desalting column.

  • Conjugation Reaction: Dissolve the cysteine-containing this compound peptide in conjugation buffer. Mix the maleimide-activated KLH with the peptide. The sulfhydryl group of the cysteine will react with the maleimide group on the KLH, forming a stable thioether bond. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Stop the Reaction: Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification: Remove unconjugated peptide and other small molecules by dialysis against PBS.

  • Confirmation: Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in the molecular weight of KLH) and determine the peptide concentration.

Protocol 2: Peptide-Based ELISA for Antibody Titer Determination
  • Antigen Coating: Dilute a this compound-BSA conjugate (or other protein conjugate) to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Prepare serial dilutions of your serum samples (and a negative control from a pre-immunization bleed) in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, increasing the number of washes to 5.

  • Detection: Add 100 µL of TMB substrate to each well. Allow the color to develop in the dark (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Signaling Pathways and Workflows

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC MHC Class I MHC_Peptide pMHC Complex Peptide This compound TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1: Recognition CD8 CD8 MHC_Peptide->CD8 Lck Lck TCR->Lck CD8->Lck Co-receptor binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Cascade LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT Downstream Signaling NFkB NF-κB PLCg->NFkB Downstream Signaling AP1 AP-1 PLCg->AP1 Downstream Signaling Cytokines Cytokine Production (e.g., IFN-γ) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: Simplified T-Cell activation pathway upon recognition of the this compound-MHC complex.

Adjuvant_Mechanism cluster_Vaccine Vaccine Formulation cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) Peptide This compound (Antigen) Uptake Antigen Uptake & Processing Peptide->Uptake Adjuvant Adjuvant (e.g., CpG) TLR TLR9 Adjuvant->TLR TLR Ligation Activation APC Activation (Upregulation of CD80/86) TLR->Activation MHC_Pres MHC Presentation Uptake->MHC_Pres Cytokine_Rel Cytokine Release (IL-12, IFN-α/β) Activation->Cytokine_Rel T_Cell Naive T-Cell Activation->T_Cell Signal 2 (Co-stimulation) MHC_Pres->T_Cell Signal 1 Cytokine_Rel->T_Cell Signal 3 (Cytokine Milieu)

Caption: Mechanism of TLR agonist adjuvants in enhancing T-cell response to this compound.

Experimental_Workflow cluster_Preparation Immunogen Preparation cluster_Immunization Immunization & Sample Collection cluster_Analysis Immune Response Analysis Peptide_Syn Synthesize this compound Carrier_Conj Conjugate to Carrier (e.g., KLH) Peptide_Syn->Carrier_Conj Formulation Formulate with Adjuvant (e.g., CpG) Carrier_Conj->Formulation Immunize Immunize Animal Model (e.g., Mice) Formulation->Immunize Boost Booster Immunizations (e.g., Day 14, 28) Immunize->Boost Collect_Serum Collect Serum for Antibody Analysis Boost->Collect_Serum Collect_Splenocytes Collect Splenocytes for T-Cell Analysis Boost->Collect_Splenocytes ELISA ELISA for Antibody Titer Collect_Serum->ELISA ELISpot ELISpot for IFN-γ Secretion Collect_Splenocytes->ELISpot Result1 Result1 ELISA->Result1 Humoral Response Result2 Result2 ELISpot->Result2 Cellular Response

Caption: General experimental workflow for assessing the immunogenicity of this compound.

References

process optimization for Gadgvgksal T-cell stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stim-X, your novel reagent for potent and reliable T-cell stimulation. Here you will find troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you optimize your T-cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Stim-X and how does it work?

A1: Stim-X is a state-of-the-art, antibody-based reagent designed for the robust in vitro activation and expansion of T-lymphocytes. It functions by cross-linking the T-cell receptor (TCR) and co-stimulatory molecules on the T-cell surface, mimicking the natural activation signals provided by antigen-presenting cells (APCs). This leads to T-cell proliferation, cytokine production, and effector function.

Q2: What are the recommended cell types for use with Stim-X?

A2: Stim-X is optimized for the stimulation of human T-cells from various sources, including peripheral blood mononuclear cells (PBMCs), isolated T-cell populations (e.g., CD4+, CD8+), and T-cell lines.

Q3: What is the optimal concentration of Stim-X for T-cell stimulation?

A3: The optimal concentration of Stim-X may vary depending on the specific cell type and experimental goals. We recommend a starting concentration as per the product's technical data sheet, followed by a titration to determine the optimal concentration for your specific application. Please refer to the data in Table 1 for a general guideline.

Q4: How long should I incubate my cells with Stim-X?

A4: The incubation time will depend on the downstream application. For cytokine production analysis, a shorter incubation of 24-72 hours is typically sufficient. For proliferation assays, a longer incubation of 3-5 days is recommended to allow for multiple rounds of cell division.[1]

Q5: Do I need to add co-stimulatory agents or cytokines when using Stim-X?

A5: Stim-X is designed to provide both primary and co-stimulatory signals. However, for long-term culture and expansion, the addition of cytokines such as Interleukin-2 (IL-2) can enhance T-cell proliferation and survival.[2][3][4]

Troubleshooting Guide

Issue 1: Low T-cell Viability

Q: My T-cells show low viability after stimulation with Stim-X. What could be the cause?

A: Low T-cell viability can be attributed to several factors:

  • Suboptimal Cell Health: Ensure that your starting T-cell population has high viability (>95%) before stimulation. Low viability post-isolation or thawing can lead to poor outcomes.[1]

  • Incorrect Cell Density: High cell densities can lead to nutrient depletion and accumulation of toxic byproducts, while very low densities can result in insufficient cell-to-cell contact. Refer to Table 2 for recommended cell densities.

  • Inappropriate Culture Conditions: T-cells should be cultured at 37°C in a humidified incubator with 5% CO2. Ensure your culture medium is fresh and properly supplemented.

  • Stim-X Concentration: While Stim-X is optimized for low cytotoxicity, excessively high concentrations may induce activation-induced cell death (AICD). We recommend performing a dose-response experiment to find the optimal concentration for your cells.

Issue 2: Poor T-cell Proliferation

Q: I am not observing significant T-cell proliferation after stimulating with Stim-X. What should I check?

A: Several factors can lead to suboptimal T-cell proliferation:

  • Insufficient Stimulation: Ensure that Stim-X is used at the recommended concentration. For some T-cell subsets, additional co-stimulation may be required.

  • Inadequate Incubation Time: T-cell proliferation is a multi-day process. Ensure you are incubating your cells for a sufficient duration (typically 3-5 days for human T-cells) to observe multiple rounds of division.

  • Suboptimal Culture Conditions: T-cell expansion is highly dependent on optimal culture conditions. This includes appropriate cell density, fresh media, and supplementation with cytokines like IL-2 to support sustained proliferation.

  • Cell Health: The initial health of your T-cells is crucial. Cells that are stressed or have low viability will not proliferate efficiently.

Issue 3: Low Cytokine Production

Q: My ELISA/ELISpot results show low or no cytokine secretion (e.g., IFN-γ, IL-2) after Stim-X stimulation. What are the potential reasons?

A: Low cytokine output can stem from issues with cell activation or the assay itself:

  • Suboptimal Stimulation: Verify the concentration of Stim-X used. The kinetics of cytokine production can vary, so consider analyzing samples at multiple time points (e.g., 24, 48, 72 hours).

  • Antigen Presentation (if applicable): If you are using an antigen-specific response model, ensure your antigen-presenting cells (APCs) are functional.

  • Assay Protocol Issues: For ELISA or ELISpot assays, ensure proper plate coating with capture antibody, correct dilutions of detection antibody, and sufficient washing steps to minimize background noise.

Data Presentation

Table 1: Recommended Concentration Ranges for Stim-X

ApplicationStim-X Concentration (µg/mL)
T-Cell Proliferation1 - 10
Cytokine Production0.5 - 5
Activation Marker Upregulation0.1 - 2

Table 2: Optimal Cell Culture Conditions

ParameterRecommended Range
Seeding Density (PBMCs)1 - 2 x 10^6 cells/mL
Seeding Density (Isolated T-cells)0.5 - 1 x 10^6 cells/mL
IL-2 Supplementation (for expansion)20 - 100 U/mL
Culture MediumRPMI 1640 + 10% FBS + 1% Pen/Strep

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using Stim-X

1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation or isolate T-cells using a suitable negative selection kit. b. Resuspend cells in complete RPMI 1640 medium and perform a cell count to determine viability and cell number. c. Adjust the cell concentration to 2 x 10^6 cells/mL.

2. Proliferation Dye Staining (e.g., CFSE): a. Wash cells with pre-warmed, serum-free PBS. b. Resuspend cells in PBS at 1 x 10^7 cells/mL. c. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes. e. Wash the cells three times with complete medium to remove excess dye.

3. Cell Seeding and Stimulation: a. Resuspend the CFSE-labeled cells in complete medium at 1 x 10^6 cells/mL. b. Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate. c. Prepare a 2X working solution of Stim-X in complete medium. d. Add 100 µL of the 2X Stim-X solution to the appropriate wells. For an unstimulated control, add 100 µL of complete medium. e. If desired, add IL-2 to a final concentration of 50 U/mL.

4. Incubation: a. Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.

5. Flow Cytometry Analysis: a. Harvest the cells from the plate. b. Stain the cells with fluorescently labeled antibodies against surface markers of interest (e.g., CD3, CD4, CD8) and a viability dye. c. Acquire the samples on a flow cytometer and analyze the CFSE dilution in the live, gated T-cell population to assess proliferation.

Visualizations

T_Cell_Activation_Pathway cluster_cell T-Cell TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 NFAT NFAT PLCg->NFAT NFkB NF-κB PI3K->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation StimX Stim-X StimX->TCR Signal 1 StimX->CD28 Signal 2 Experimental_Workflow A Isolate T-Cells (PBMCs or purified T-cells) B Prepare Cells (Count, check viability) A->B C Stimulate with Stim-X (Add to culture) B->C D Incubate (37°C, 5% CO2, 24-120h) C->D E Harvest Cells D->E F Analyze Outcome (Flow Cytometry, ELISA, etc.) E->F

References

quality control measures for Gadgvgksal peptide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gadgvgksal Peptide

Disclaimer: The peptide "this compound" is not a recognized standard peptide in public scientific databases. The following quality control measures, troubleshooting guides, and FAQs are based on general best practices for synthetic peptide manufacturing and analysis and are provided as a comprehensive support resource for researchers working with a custom or novel peptide of this sequence.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of the this compound peptide?

The standard purity level for most research-grade synthetic peptides, including this compound, is ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). Higher purity levels (e.g., >98% or >99%) can be requested for more sensitive applications.

Q2: How is the identity of the this compound peptide confirmed?

The primary method for confirming the identity of the this compound peptide is Mass Spectrometry (MS), which verifies its molecular weight. For this compound (Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu), the theoretical monoisotopic molecular weight is calculated to be 917.49 g/mol . This is cross-verified with the experimentally determined mass.

Q3: How should I properly store the this compound peptide?

For long-term stability, the lyophilized (powder) form of the peptide should be stored at -20°C or, ideally, -80°C. Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the peptide in solution is dependent on the solvent and storage conditions.

Q4: What is the recommended solvent for reconstituting the this compound peptide?

The solubility of a peptide is highly sequence-dependent. For this compound, which contains both hydrophobic (Ala, Val, Leu) and hydrophilic/charged (Asp, Lys, Ser) residues, a standard starting solvent would be sterile, distilled water. If solubility issues arise, adding a small amount of a modifying solvent like acetonitrile or using aqueous solutions of acetic acid (for basic residues like Lysine) or ammonium bicarbonate (for acidic residues like Aspartic Acid) may be necessary. Always test solubility on a small scale first.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of the this compound peptide.

Issue 1: Low Peptide Purity or Unexpected HPLC Profile

Problem: My analytical HPLC shows a purity of less than 95% or multiple unexpected peaks.

Possible Causes & Solutions:

  • Peptide Degradation: Improper storage (e.g., exposure to moisture, room temperature) can lead to degradation. Ensure the peptide is stored as a lyophilized powder at -20°C or below.

  • Incomplete Synthesis: The unexpected peaks could be deletion sequences or incompletely deprotected species from the synthesis process.

  • Oxidation: If the sequence contained sensitive residues like Methionine or Cysteine (not present in this compound), oxidation could occur.

  • Aggregation: The peptide may be forming aggregates, which can appear as broad or multiple peaks.

Recommended Action:

  • Review your storage and handling procedures.

  • Contact technical support with your HPLC data (including the column type, gradient, and detection wavelength) for a detailed analysis.

  • If aggregation is suspected, try dissolving the peptide in a stronger denaturing solvent like 6M Guanidine-HCl before injection (if compatible with your experiment).

Issue 2: Incorrect Molecular Weight in Mass Spectrometry

Problem: The mass spectrum shows a mass that does not match the theoretical molecular weight of 917.49 Da.

Possible Causes & Solutions:

  • Adduct Formation: The observed mass may correspond to the peptide forming adducts with salts (e.g., +22 Da for Na+, +38 Da for K+). This is common in mass spectrometry.

  • Unexpected Modifications: The peptide may have undergone an unexpected modification, such as formylation (+28 Da) or the presence of a protecting group that was not successfully removed during synthesis.

  • Incorrect Charge State Assignment: Ensure you are correctly identifying the charge state of the ion (e.g., [M+H]+, [M+2H]2+) to calculate the molecular weight accurately.

Recommended Action:

  • Analyze the mass difference. A difference of ~22 Da or ~38 Da strongly suggests salt adducts.

  • Look for other common modifications if the mass difference is unusual.

  • Provide the full mass spectrum data to technical support for expert review.

Issue 3: Peptide Solubility Problems

Problem: The this compound peptide is not dissolving in water or the intended buffer.

Possible Causes & Solutions:

  • Hydrophobicity: Although this compound has charged residues, its overall character might lead to poor solubility in purely aqueous solutions at certain pH values.

  • Aggregation: The peptide may be forming intermolecular beta-sheets or other aggregates that are difficult to solubilize.

  • Incorrect pH: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), a peptide has its lowest solubility.

Recommended Action:

  • Try sonicating the solution gently for a few minutes.

  • If using water fails, try adding a small amount (10-30%) of acetonitrile or DMSO.

  • Adjust the pH. Since this compound contains an acidic residue (Asp) and a basic residue (Lys), dissolving it in a slightly acidic (e.g., 10% acetic acid) or slightly basic (e.g., 0.1% ammonium hydroxide) solution can improve solubility by ensuring the peptide carries a net positive or negative charge.

Issue 4: Lack of Biological Activity

Problem: The peptide does not show the expected effect in my biological assay.

Possible Causes & Solutions:

  • Peptide Degradation: The peptide may have degraded due to improper storage, handling, or instability in the assay buffer (e.g., protease activity in cell culture media).

  • Incorrect Concentration: Errors in weighing the lyophilized powder or in serial dilutions can lead to a much lower final concentration than intended. Remember that lyophilized peptides contain counter-ions and bound water, so the net peptide content is typically 70-90%.

  • Aggregation: Aggregated peptides are often biologically inactive.

  • Experimental Conditions: The assay conditions (pH, temperature, buffer components) may not be optimal for peptide activity.

Recommended Action:

  • Confirm peptide integrity by running analytical HPLC and MS on your stock solution.

  • Use a fresh vial of peptide and prepare a new stock solution.

  • Perform a dose-response curve to ensure you are testing an effective concentration range.

  • If possible, include a positive control peptide in your assay to validate the experimental setup.

Data Presentation & Protocols

Table 1: Example Certificate of Analysis for this compound Peptide
ParameterSpecificationResultMethod
Appearance White to off-white lyophilized powderConformsVisual Inspection
Purity (by HPLC) ≥95.0%97.2%RP-HPLC
Identity (by MS) Theoretical MW: 917.49 ± 1.0 Da918.41 Da ([M+H]+)ESI-MS
Peptide Content Report Value81.5%Amino Acid Analysis
Solubility To be determined by userSoluble at 1 mg/mL in WaterVisual Inspection

Key Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of the this compound peptide.

1. Materials:

  • This compound peptide

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • UV Detector set to 214 nm or 220 nm

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the peptide in Solvent A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient:

    • 0-5 min: 5% Solvent B

    • 5-25 min: Linear gradient from 5% to 65% Solvent B

    • 25-27 min: Linear gradient from 65% to 95% Solvent B

    • 27-30 min: 95% Solvent B (column wash)

    • 30-35 min: Re-equilibration at 5% Solvent B

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Visualizations

Diagram 1: General Quality Control Workflow for Synthetic Peptides

G cluster_0 Synthesis & Cleavage cluster_1 Purification & Final Prep cluster_2 Quality Control Analysis Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final Lyophilized Powder Lyophilization->Final_Product QC_HPLC Analytical HPLC (Purity) Lyophilization->QC_HPLC QC_MS Mass Spectrometry (Identity) Lyophilization->QC_MS QC_AAA Amino Acid Analysis (Content) Lyophilization->QC_AAA QC_HPLC->Final_Product QC_MS->Final_Product QC_AAA->Final_Product

Caption: Workflow for peptide synthesis, purification, and quality control.

Diagram 2: Troubleshooting Logic for Low Biological Activity

G start Low or No Biological Activity Observed check_peptide Is the peptide's integrity confirmed? start->check_peptide run_qc Action: Run fresh HPLC/MS on stock solution check_peptide->run_qc No peptide_ok Result: Peptide is intact. check_peptide->peptide_ok Yes peptide_bad Result: Peptide degraded. Prepare fresh stock from new vial. run_qc->peptide_bad run_qc->peptide_ok check_conc Is the peptide concentration correct? peptide_ok->check_conc recalc_conc Action: Re-calculate concentration. Account for net peptide content. check_conc->recalc_conc No conc_ok Result: Concentration is correct. check_conc->conc_ok Yes check_assay Are assay conditions optimal? conc_ok->check_assay optimize_assay Action: Check buffer pH, stability, protease inhibitors. Run positive control. check_assay->optimize_assay No

Caption: Decision tree for troubleshooting low peptide bioactivity.

Validation & Comparative

Validating T-Cell Specificity for Neoantigens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in immuno-oncology, confirming the specificity of T-cells to tumor neoantigens is a critical step in the development of personalized cancer immunotherapies. Neoantigens, which arise from tumor-specific mutations, are ideal targets for T-cell-mediated cancer cell destruction due to their tumor-exclusive expression.[1] This guide provides a comparative overview of key methodologies used to validate T-cell specificity for neoantigens, such as the hypothetical KRAS G12D-derived neoantigen Gadgvgksal. We present supporting experimental data, detailed protocols for common assays, and visualizations to clarify complex workflows.

Comparison of Key Methodologies

The validation of T-cell responses to neoantigens can be approached through various techniques, each with its own set of advantages and limitations. The choice of assay depends on the specific research question, available resources, and the type of information required—be it phenotypic characterization, functional assessment, or direct confirmation of peptide presentation. Below is a comparative summary of the most common methods.

Method Principle Data Output Throughput Sensitivity Pros Cons
MHC-Tetramer/ Multimer Staining Fluorochrome-labeled peptide-MHC complexes bind to specific T-cell receptors (TCRs), allowing for direct visualization and quantification by flow cytometry.[2]Frequency and phenotype of antigen-specific T-cells.HighModerate to HighDirect identification and enumeration; allows for phenotypic characterization of specific T-cells.[3]Can fail to detect functional T-cells with low-affinity TCRs; requires knowledge of the specific peptide and MHC restriction.[3]
IFN-γ ELISpot Assay Captures and visualizes interferon-gamma (IFN-γ) secreted by individual T-cells upon stimulation with the neoantigen peptide.Quantification of antigen-specific, cytokine-secreting cells (Spot Forming Units).HighVery HighExtremely sensitive, capable of detecting as few as 1 in 100,000 cells; well-established and standardized.Provides information on only one function (e.g., IFN-γ secretion); does not provide phenotypic data on the responding cells.
Intracellular Cytokine Staining (ICS) T-cells are stimulated with the neoantigen, and cytokine production is blocked intracellularly. Cells are then fixed, permeabilized, and stained for cytokines and surface markers for flow cytometry analysis.Frequency of cytokine-producing cells; allows for multiparametric phenotyping and functional analysis at the single-cell level.Moderate to HighHighEnables simultaneous analysis of multiple cytokines and cell surface markers, providing a detailed profile of the responding T-cell population.The fixation and permeabilization process can be harsh on cells; requires in vitro stimulation which may not perfectly reflect in vivo function.
Mass Spectrometry (MS)-based Immunopeptidomics Direct elution and identification of peptides bound to MHC molecules on the surface of tumor cells.Direct identification and quantification of presented neoantigens.LowModerateProvides definitive evidence that a neoantigen is being presented by the tumor; essential for target validation.Technically challenging, requires a large number of cells, and may not detect low-abundance peptides.
T-Cell Receptor (TCR) Sequencing High-throughput sequencing of the TCRα and/or TCRβ chains to identify the specific receptor sequences that recognize the neoantigen.Clonal identity and frequency of antigen-specific T-cells.HighVery HighProvides a unique "barcode" for specific T-cell clones, allowing for tracking of their expansion and contraction.Does not directly measure function; linking a specific TCR sequence to its cognate neoantigen can be complex.
Activation Induced Marker (AIM) Assay A flow cytometry-based method that identifies antigen-specific T-cells by detecting the upregulation of surface activation markers (e.g., CD69, CD137/4-1BB) following stimulation.Frequency and phenotype of activated T-cells.HighHighDoes not require fixation/permeabilization, preserving cell viability for downstream applications; can be more sensitive than ICS for detecting antigen-specific T-cells.The choice of activation markers is crucial and may vary depending on the T-cell subset and stimulation conditions.

Experimental Protocols

Here we provide detailed methodologies for three of the most widely used assays for validating T-cell specificity.

MHC Class I Tetramer Staining Protocol

This protocol is for the direct visualization of neoantigen-specific CD8+ T-cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other single-cell suspensions.

  • Fluorochrome-conjugated peptide-MHC Class I tetramer (e.g., this compound-HLA-A*02:01).

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD8, anti-CD3).

  • FACS Buffer (PBS with 2% FBS).

  • Viability dye.

  • Microtiter plate or FACS tubes.

Procedure:

  • Prepare a single-cell suspension of 1-2 million PBMCs in a FACS tube.

  • Wash the cells with FACS buffer and centrifuge at 300-400 x g for 5-10 minutes. Decant the supernatant.

  • Stain for viability according to the manufacturer's protocol to allow for the exclusion of dead cells.

  • Add the peptide-MHC tetramer at the predetermined optimal concentration.

  • Incubate for 30-60 minutes at 4°C or for 30 minutes at room temperature, protected from light. Note: Some protocols suggest incubation at 37°C can increase staining intensity but may affect surface markers.

  • Add the fluorochrome-conjugated anti-CD8 and other surface marker antibodies.

  • Incubate for another 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer, or if desired, in 1% paraformaldehyde for fixation.

  • Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single cells, then on CD8+ T-cells. Within the CD8+ population, identify the cells that are positive for the tetramer staining.

IFN-γ ELISpot Assay Protocol

This protocol quantifies the number of T-cells secreting IFN-γ in response to the neoantigen.

Materials:

  • PVDF-membrane 96-well ELISpot plates.

  • Anti-human IFN-γ capture antibody.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP).

  • BCIP/NBT substrate.

  • PBMCs.

  • This compound peptide.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Positive control (e.g., PHA) and negative control (no peptide).

Procedure: Day 1: Plate Coating

  • Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute, then wash three times with sterile PBS.

  • Coat the wells with 100 µL of anti-IFN-γ capture antibody diluted in sterile PBS (e.g., 10 µg/mL).

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Decant the capture antibody and wash the plate with sterile water or PBS.

  • Block the membrane with 150 µL of cell culture medium for at least 2 hours at 37°C.

  • Prepare PBMCs and resuspend them in culture medium.

  • Decant the blocking medium from the plate.

  • Add 100 µL of cell suspension to each well (typically 200,000 to 300,000 cells/well).

  • Add 50 µL of the this compound peptide to the appropriate wells at the desired final concentration (e.g., 1 µg/mL). Include positive and negative control wells.

  • Incubate the plate for 18-48 hours at 37°C in a humidified CO2 incubator.

Day 3: Spot Development

  • Decant the cells and wash the plate with PBS containing 0.05% Tween-20 (PBS-T).

  • Add 100 µL of biotinylated detection antibody to each well and incubate for 2 hours at room temperature.

  • Wash the plate with PBS-T.

  • Add 100 µL of Streptavidin-ALP, diluted 1:1000 in PBS, and incubate for 45-60 minutes at room temperature.

  • Wash the plate thoroughly, with final washes in PBS only to remove any residual Tween-20.

  • Add 100 µL of BCIP/NBT substrate and develop in the dark until distinct spots emerge (typically 5-15 minutes).

  • Stop the reaction by washing extensively with tap water.

  • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol allows for the simultaneous detection of intracellular cytokines and cell surface markers.

Materials:

  • PBMCs.

  • This compound peptide.

  • Protein transport inhibitors (e.g., Brefeldin A, Monensin).

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD4).

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • FACS tubes or 96-well plates.

Procedure:

  • Place 1-2 million PBMCs into FACS tubes or wells of a 96-well plate.

  • Stimulate the cells with the this compound peptide for a total of 6-16 hours at 37°C.

  • For the final 4-6 hours of incubation, add a protein transport inhibitor like Brefeldin A to block cytokine secretion.

  • After stimulation, wash the cells and stain for surface markers (e.g., CD8) for 20-30 minutes at 4°C.

  • Wash the cells to remove unbound antibodies.

  • Fix the cells using a fixation buffer for 20 minutes at room temperature.

  • Wash the cells and then permeabilize them by resuspending in a permeabilization buffer.

  • Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

  • Incubate for at least 30 minutes at room temperature or 4°C, protected from light.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analysis: Gate on the T-cell population of interest (e.g., CD8+) and then quantify the percentage of cells expressing the cytokine(s) of interest (e.g., IFN-γ, TNF-α).

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation of T-cell specificity.

G cluster_discovery Neoantigen Identification cluster_validation T-Cell Specificity Validation seq Tumor/Normal Sequencing (WES/RNA-seq) mut Somatic Mutation Calling seq->mut pred Peptide-MHA Binding Prediction mut->pred cand Candidate Neoantigen (e.g., this compound) pred->cand ms Mass Spectrometry (Immunopeptidomics) ms->cand Direct ID stim In Vitro Stimulation with Neoantigen Peptide cand->stim tetramer MHC-Tetramer Staining cand->tetramer Synthesize Tetramer pbmc Isolate PBMCs from Patient pbmc->stim pbmc->tetramer elispot ELISpot Assay stim->elispot ics Intracellular Cytokine Staining (ICS) stim->ics tcr_seq TCR Sequencing tetramer->tcr_seq Sort & Sequence result Validated Neoantigen- Specific T-Cell Response tetramer->result elispot->tcr_seq Sort & Sequence elispot->result ics->tcr_seq Sort & Sequence ics->result tcr_seq->result G start Start: Isolate PBMCs wash1 Wash cells start->wash1 viability Stain with viability dye wash1->viability tetramer Incubate with pMHC Tetramer (30-60 min) viability->tetramer ab_stain Add surface antibodies (e.g., anti-CD8) (20-30 min) tetramer->ab_stain wash2 Wash cells (2x) ab_stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire end Analysis: Gate on Tetramer+ CD8+ cells acquire->end G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 coat Coat ELISpot plate with capture antibody (overnight) block Block plate coat->block add_cells Add PBMCs and neoantigen peptide block->add_cells incubate Incubate (18-48h) add_cells->incubate detect Add detection antibody incubate->detect enzyme Add Streptavidin-ALP detect->enzyme develop Add substrate & develop spots enzyme->develop read Wash, dry, and read plate develop->read G start Start: Isolate PBMCs stimulate Stimulate with neoantigen + protein transport inhibitor (6-16h) start->stimulate surface_stain Stain surface markers (e.g., anti-CD8) stimulate->surface_stain fix_perm Fix and Permeabilize cells surface_stain->fix_perm cyto_stain Stain intracellular cytokines (e.g., anti-IFN-γ) fix_perm->cyto_stain wash Wash cells cyto_stain->wash acquire Acquire on Flow Cytometer wash->acquire end Analysis: Gate on cytokine+ CD8+ cells acquire->end

References

A Comparative Guide to KRAS Neoantigens: Benchmarking Gadgvgksal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of cancer immunotherapy is increasingly focused on the development of personalized treatments targeting tumor-specific neoantigens. Among the most promising targets are mutations in the KRAS oncogene, which are prevalent in a variety of aggressive cancers. This guide provides a comparative analysis of the KRAS G12D-derived neoantigen, Gadgvgksal, with other prominent KRAS neoantigens, supported by experimental data and detailed methodologies.

Performance Comparison of KRAS Neoantigens

The immunogenicity of a neoantigen is a critical determinant of its therapeutic potential. This is influenced by factors such as its binding affinity to Major Histocompatibility Complex (MHC) molecules and its ability to elicit a robust T-cell response. Below is a summary of available data comparing this compound (KRAS G12D 10-mer) with other well-characterized KRAS neoantigens.

It is important to note that the data presented below is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, interpretations should be made with consideration of the different experimental contexts.

Neoantigen (Mutation)Peptide SequenceHLA AlleleMHC Binding Affinity (IC50)T-Cell ResponseReference
This compound (G12D) This compoundHLA-C08:02Not explicitly quantified in reviewed sources, but demonstrated to stabilize HLA-C08:02 expression, indicating binding.Elicits specific CD8+ T-cell responses; tumor regression observed in patients treated with T-cells targeting this neoantigen.[1][2][3][1][2]
KRAS G12D (9-mer) GADGVGKSAHLA-C08:02High affinity, with the G12D mutation acting as a critical anchor residue.Induces potent CD8+ T-cell recognition and anti-tumor activity.
KRAS G12V (9-mer) VVGAVGVGKHLA-A11:01Strong binding affinity and stability.Induces specific CD8+ T-cell responses and shows anti-tumor activity in preclinical models.
KRAS G12V (10-mer) VVVGAVGVGKHLA-A11:01Demonstrated to be presented by HLA-A11:01.Elicits T-cell responses.
KRAS G12V Not specifiedHLA-A03:01Binds to HLA-A03:01.Recognized by TCR-mimic antibodies.
KRAS G12C Not specifiedHLA-A02:01Binds to HLA-A02:01.Can elicit specific CD8+ T-cell responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the immunogenicity of KRAS neoantigens.

MHC-Peptide Binding Assay (T2 Cell-Based Assay)

This assay assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low surface expression of empty MHC class I molecules.

  • Cell Culture: Culture T2 cells (HLA-A*02:01 positive) in a suitable culture medium.

  • Peptide Pulsing:

    • Wash T2 cells and resuspend them in a serum-free medium.

    • Incubate the cells with varying concentrations of the test peptide (e.g., this compound) and a positive control peptide (known to bind the specific HLA allele) overnight at 37°C in the presence of β2-microglobulin.

  • Staining:

    • Wash the peptide-pulsed T2 cells to remove unbound peptide.

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for the HLA allele of interest (e.g., anti-HLA-A2).

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the HLA staining.

    • An increase in MFI compared to unpulsed cells indicates that the peptide has bound to and stabilized the MHC molecules on the cell surface. The binding affinity can be semi-quantitatively assessed by comparing the MFI at different peptide concentrations.

In Vitro Expansion of Neoantigen-Specific T-Cells

This protocol describes the expansion of T-cells from peripheral blood mononuclear cells (PBMCs) that are specific for a particular neoantigen.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood or patient samples using density gradient centrifugation.

  • T-Cell Stimulation:

    • Co-culture the PBMCs with autologous dendritic cells (DCs) that have been pulsed with the neoantigen peptide of interest (e.g., this compound).

    • Alternatively, stimulate PBMCs directly with the peptide in the presence of cytokines such as IL-2, IL-7, and IL-15 to promote T-cell proliferation.

  • Expansion Phase:

    • After an initial stimulation period (typically 7-10 days), restimulate the T-cells with peptide-pulsed antigen-presenting cells (APCs) or with anti-CD3/CD28 beads.

    • Continue to culture the T-cells in the presence of growth-promoting cytokines for several weeks to achieve significant expansion.

  • Monitoring: Periodically monitor the expansion and specificity of the T-cell population using techniques like tetramer staining or intracellular cytokine staining.

Intracellular Cytokine Staining (ICS) for T-Cell Response

This assay quantifies the production of cytokines (e.g., IFN-γ, TNF-α) by neoantigen-specific T-cells upon stimulation.

  • T-Cell Stimulation:

    • Co-culture the expanded neoantigen-specific T-cells with target cells (e.g., peptide-pulsed T2 cells or tumor cells expressing the relevant HLA and KRAS mutation).

    • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of the co-culture to allow cytokines to accumulate intracellularly.

  • Surface Staining:

    • Harvest the cells and stain for cell surface markers such as CD3, CD8, or CD4 to identify the T-cell populations of interest.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based) to allow antibodies to access intracellular antigens.

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α).

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry to determine the percentage of T-cells producing each cytokine in response to the neoantigen stimulation.

Visualizations

KRAS Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth_Factor Growth Factor Growth_Factor->RTK KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation

Caption: Simplified KRAS signaling pathway leading to cell proliferation.

Experimental Workflow for Neoantigen Immunogenicity Assessment

Neoantigen_Immunogenicity_Workflow cluster_identification Neoantigen Identification cluster_validation Immunogenicity Validation Tumor_Sequencing Tumor and Normal Tissue Sequencing Mutation_Calling Somatic Mutation Calling (e.g., KRAS G12D) Tumor_Sequencing->Mutation_Calling Peptide_Prediction Neoantigen Peptide Prediction (e.g., this compound) Mutation_Calling->Peptide_Prediction Peptide_Synthesis Peptide Synthesis Peptide_Prediction->Peptide_Synthesis MHC_Binding MHC Binding Assay (e.g., T2 cell assay) Peptide_Synthesis->MHC_Binding T_Cell_Expansion In Vitro T-Cell Expansion Peptide_Synthesis->T_Cell_Expansion ICS Intracellular Cytokine Staining (ICS) T_Cell_Expansion->ICS Cytotoxicity_Assay Cytotoxicity Assay (e.g., Chromium Release) T_Cell_Expansion->Cytotoxicity_Assay

Caption: Workflow for identifying and validating neoantigen immunogenicity.

Generation and Presentation of KRAS Neoantigens

Neoantigen_Generation_Presentation Tumor_Cell Tumor Cell Mutant_KRAS_Gene Mutant KRAS Gene (e.g., G12D) Tumor_Cell->Mutant_KRAS_Gene Mutant_KRAS_Protein Mutant KRAS Protein Mutant_KRAS_Gene->Mutant_KRAS_Protein Transcription & Translation Proteasome Proteasome Mutant_KRAS_Protein->Proteasome Degradation Neoantigen_Peptide Neoantigen Peptide (e.g., this compound) Proteasome->Neoantigen_Peptide TAP TAP Transporter Neoantigen_Peptide->TAP MHC_Class_I MHC Class I Neoantigen_Peptide->MHC_Class_I Binding in ER ER Endoplasmic Reticulum TAP->ER MHC_Class_I->ER Peptide_MHC_Complex Peptide-MHC Complex MHC_Class_I->Peptide_MHC_Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport T_Cell CD8+ T-Cell Cell_Surface->T_Cell Presentation TCR T-Cell Receptor (TCR) TCR->Peptide_MHC_Complex Recognition

Caption: Generation and presentation of KRAS neoantigens to T-cells.

References

A Comparative Guide to Gadgvgksal (10mer) and GADGVGKSA (9mer) KRAS G12D Peptides for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used peptide neoantigens in cancer immunotherapy research: the 10mer Gadgvgksal (this compound) and the 9mer GADGVGKSA. Both peptides are derived from the KRAS protein with the G12D mutation, a frequent driver in various cancers. This document synthesizes experimental data to aid researchers in selecting the appropriate peptide for their studies, offering insights into their binding characteristics, T-cell recognition, and the methodologies used to evaluate their efficacy.

Performance Comparison: this compound vs. GADGVGKSA

The selection between the 10mer and 9mer KRAS G12D peptides often depends on the specific HLA allele and the T-cell receptors (TCRs) being investigated. Both peptides have been shown to be immunogenic and can elicit anti-tumor responses. The G12D mutation is a critical anchor for binding to certain HLA molecules, such as HLA-C*08:02, for both the 9mer and 10mer peptides.[1][2][3]

The primary differences lie in their binding affinities to specific HLA molecules and the specificity of T-cell receptor recognition. Some TCRs demonstrate preferential recognition of the 9mer, while others are specific to the 10mer.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the HLA binding and TCR recognition of both peptides.

Table 1: HLA-C*08:02 Stabilization

Peptide SequenceLengthHLA-C*08:02 Thermal Stability (Melting Temperature, Tm)Reference
This compound10mer45 ± 1.8 °C
GADGVGKSA9mer51 ± 1.3 °C

Higher Tm indicates greater stability of the peptide-HLA complex.

Table 2: T-Cell Receptor (TCR) Binding Affinity

TCR ClonePeptide SpecificityPeptide SequenceBinding Affinity (KD)Reference
TCR1010merThis compound6.7 µM
TCR9a9merGADGVGKSA16 nM
TCR9d9merGADGVGKSA~835 nM
JDI TCR10merVVVGADGVGK63 µM

Lower KD indicates higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used to characterize and compare these peptides.

HLA-Peptide Binding Assay

This assay determines the ability of a peptide to bind to a specific HLA molecule.

Principle: The binding of a test peptide to a purified HLA molecule is measured, often through a competition assay with a fluorescently labeled reference peptide.

Methodology:

  • Preparation of HLA Molecules: Recombinant soluble HLA molecules (e.g., HLA-C*08:02) are produced and purified.

  • Peptide Preparation: The this compound and GADGVGKSA peptides are synthesized and purified. A fluorescently labeled known binder peptide for the specific HLA allele is also required.

  • Competition Assay:

    • A constant concentration of the fluorescently labeled reference peptide and the purified HLA molecule are incubated with varying concentrations of the unlabeled test peptide (this compound or GADGVGKSA).

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Detection: The amount of fluorescently labeled peptide bound to the HLA molecule is measured using techniques like fluorescence polarization or a bead-based assay.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

T-Cell Activation Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level, providing a measure of T-cell activation.

Principle: T-cells specific for the peptide will release cytokines (e.g., IFN-γ) upon stimulation with the peptide. These cytokines are captured by antibodies coated on a microplate well, and the resulting spots, each representing a cytokine-secreting cell, are visualized and counted.

Methodology:

  • Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are prepared from a donor.

  • Stimulation: The cells are added to the coated wells along with the this compound or GADGVGKSA peptide at an optimal concentration. Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).

  • Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion.

  • Detection:

    • The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

    • An enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a substrate that forms a colored precipitate.

  • Analysis: The resulting spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of peptide-specific, cytokine-producing T-cells.

Cytotoxicity Assay (Chromium Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide.

Principle: Target cells are labeled with radioactive chromium-51 (51Cr). When these target cells are lysed by CTLs, the 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the extent of cell lysis.

Methodology:

  • Target Cell Preparation: A suitable target cell line expressing the relevant HLA allele (e.g., HLA-C*08:02) is cultured.

  • Chromium Labeling: The target cells are incubated with 51Cr to allow for its uptake into the cytoplasm.

  • Peptide Pulsing: The 51Cr-labeled target cells are then incubated with either this compound or GADGVGKSA peptide to allow for peptide presentation on their HLA molecules.

  • Effector Cell Preparation: CTLs specific for the KRAS G12D peptides are generated and expanded in vitro.

  • Co-culture: The peptide-pulsed, 51Cr-labeled target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios.

  • Chromium Release Measurement: After incubation, the supernatant is collected, and the amount of released 51Cr is measured using a gamma counter.

  • Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated without effector cells.

    • Maximum Release: Target cells lysed with a detergent.

Visualizations

KRAS Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12D mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 KRAS_GDP KRAS (GDP-bound) Inactive KRAS_GTP KRAS G12D (GTP-bound) Constitutively Active KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP G12D mutation impairs GAP-mediated GTP hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: The constitutively active KRAS G12D mutant drives downstream signaling.

Experimental Workflow for Peptide Vaccine Immunogenicity Testing

This diagram outlines the typical workflow for evaluating the immunogenicity of KRAS G12D peptides in a pre-clinical setting.

Peptide_Vaccine_Workflow Peptide_Synthesis Peptide Synthesis (this compound or GADGVGKSA) Vaccine_Formulation Vaccine Formulation (Peptide + Adjuvant) Peptide_Synthesis->Vaccine_Formulation Immunization Immunization of Mice Vaccine_Formulation->Immunization Splenocyte_Isolation Isolation of Splenocytes Immunization->Splenocyte_Isolation In_Vivo_Efficacy In Vivo Efficacy Study (Tumor Challenge) Immunization->In_Vivo_Efficacy T-cell_Restimulation In vitro T-cell Restimulation with Peptide Splenocyte_Isolation->T-cell_Restimulation Immunogenicity_Assays Immunogenicity Assays T-cell_Restimulation->Immunogenicity_Assays ELISpot ELISpot (IFN-γ) Immunogenicity_Assays->ELISpot Cytotoxicity_Assay Cytotoxicity Assay (Chromium Release) Immunogenicity_Assays->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry (T-cell Phenotyping) Immunogenicity_Assays->Flow_Cytometry Tumor_Growth_Monitoring Tumor Growth Monitoring In_Vivo_Efficacy->Tumor_Growth_Monitoring Survival_Analysis Survival Analysis Tumor_Growth_Monitoring->Survival_Analysis

Caption: Workflow for evaluating peptide vaccine immunogenicity.

References

A Comparative Guide to the Immunogenicity of KRAS Neoantigen Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the KRAS G12D 10-mer peptide, known by its amino acid sequence GADGVGKSAL, against its key alternatives in cancer immunotherapy research. The focus is on the reproducibility and efficacy of immune responses elicited by these neoantigens. The data presented is intended for researchers, scientists, and drug development professionals working on T-cell-based cancer therapies.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. These mutations create novel protein sequences, or neoantigens, which can be recognized by the immune system. T-cell therapies targeting these neoantigens represent a promising frontier in personalized oncology. The this compound peptide, derived from the common KRAS G12D mutation, is a focal point of this research.[1] Its effectiveness, however, is often compared with other KRAS variants, such as the G12V mutation, and peptides of different lengths, like the 9-mer version (GADGVGKSA).[2][3]

Comparative Immunogenicity Data

The immunogenicity of a neoantigen peptide is determined by its ability to bind to Human Leukocyte Antigen (HLA) molecules and be recognized by a T-cell receptor (TCR), leading to T-cell activation and a subsequent anti-tumor response. Below, we compare the performance of this compound (G12D 10-mer) with its primary alternatives based on key immunological metrics.

Table 1: T-Cell Reactivity to KRAS G12D Peptide Variants (9-mer vs. 10-mer)
Peptide VariantSequenceTargetKey FindingReference
KRAS G12D 10-mer This compound HLA-C08:02Polyclonal CD8+ T-cell responses detected in tumor-infiltrating lymphocytes (TILs); T-cell receptors specifically recognized the 10-mer peptide.
KRAS G12D 9-merGADGVGKSAHLA-C08:02T-cell clones were found to be exclusively specific for either the 9-mer or the 10-mer, with no cross-reactivity observed.

Summary : The length of the peptide is a critical determinant of T-cell recognition. Experimental evidence shows that T-cell responses can be highly specific to either the 9-mer or 10-mer version of the G12D peptide, highlighting the importance of screening both variants when developing therapies.

Table 2: Comparative T-Cell Response for Different KRAS Mutations
MetricKRAS G12D (this compound)KRAS G12V (VVGAVGVGK)Key FindingReference
IFN-γ Release (ELISPOT) Induces IFN-γ secretion from specific T-cells upon recognition.Induces strong IFN-γ secretion; some studies suggest G12V may be more immunogenic than G12D in certain mouse models.Both peptides are immunogenic, but the magnitude of the response can vary depending on the specific mutation and HLA context.
TCR Binding Affinity (Kᴅ) TCRs bind with affinities in the micromolar range (e.g., ~63 µM for one specific TCR).TCRs have been identified that bind with typical affinities for neoantigen/pHLA interactions.Both mutations can be targeted, with successful isolation of specific TCRs. Affinity can be enhanced through protein engineering.
In Vivo Efficacy T-cells engineered with G12D-specific TCRs led to objective regression of metastatic tumors in a patient.T-cells engineered with G12V-specific TCRs show significant anti-tumor activity in preclinical mouse models.Both G12D and G12V are validated targets for T-cell therapy with demonstrated anti-tumor effects.
Clinical Association Associated with an immune-suppressive tumor microenvironment and poorer survival outcomes in some studies.G12V mutations are highly prevalent across pancreatic, colorectal, and lung cancers.The specific KRAS mutation can influence the tumor microenvironment and patient prognosis, which is a key consideration for therapy.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

The KRAS protein is a GTPase that acts as a molecular switch in intracellular signaling. When mutated (e.g., at position G12), it becomes locked in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pathways like the RAF-MEK-ERK and PI3K-AKT cascades, which drive cell proliferation and survival.

KRAS_Pathway cluster_input Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP (Hydrolysis) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K G12D_Mutation G12D Mutation (Blocks GTP Hydrolysis) G12D_Mutation->KRAS_GTP Traps in Active State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: The KRAS signaling pathway highlighting the impact of the G12D mutation.

Experimental Workflow for Neoantigen Immunogenicity Assessment

The process of identifying and validating the immunogenicity of neoantigen peptides like this compound follows a structured workflow, from computational prediction to in vivo testing.

Neoantigen_Workflow cluster_discovery Discovery & Prediction cluster_validation In Vitro Validation cluster_preclinical Preclinical Testing Sequencing 1. Tumor/Normal Sequencing (WES) Variant_Calling 2. Identify Somatic Mutations (e.g., KRAS G12D) Sequencing->Variant_Calling Peptide_Prediction 3. In Silico HLA Binding Prediction for Peptides Variant_Calling->Peptide_Prediction Peptide_Synthesis 4. Synthesize Candidate Peptides (e.g., this compound) Peptide_Prediction->Peptide_Synthesis Binding_Assay 5. MHC-Peptide Binding Assay Peptide_Synthesis->Binding_Assay T_Cell_Culture 6. Co-culture Peptide with APCs and T-Cells Peptide_Synthesis->T_Cell_Culture Binding_Assay->T_Cell_Culture Inform Selection Activation_Assay 7. T-Cell Activation Assay (ELISPOT, 4-1BB) T_Cell_Culture->Activation_Assay TCR_Isolation 8. Isolate & Engineer Peptide-Specific TCRs Activation_Assay->TCR_Isolation In_Vivo_Model 9. Adoptive Cell Transfer into Tumor-Bearing Mice TCR_Isolation->In_Vivo_Model Efficacy_Test 10. Monitor Tumor Regression In_Vivo_Model->Efficacy_Test

Caption: Standardized workflow for neoantigen immunogenicity testing.

Experimental Protocols

Reproducibility in immunotherapy research hinges on detailed and consistent experimental protocols. Below are methodologies for key experiments cited in this guide.

Protocol 1: T-Cell Activation (IFN-γ ELISPOT) Assay

This assay quantifies the frequency of peptide-specific, cytokine-secreting T-cells.

  • Plate Coating : Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Preparation : Thaw and rest cryopreserved peripheral blood mononuclear cells (PBMCs) or isolated T-cells. Prepare antigen-presenting cells (APCs), such as autologous PBMCs or dendritic cells.

  • Peptide Pulsing : Incubate APCs with the target peptide (e.g., this compound at 1-10 µM) for 2-4 hours to allow for peptide loading onto HLA molecules. Use a non-mutated (wild-type) peptide and a no-peptide condition as negative controls.

  • Co-culture : Wash the coated plate and add the responder T-cells and peptide-pulsed APCs to the wells.

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection : Wash the wells and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

  • Development : Add a substrate solution (e.g., BCIP/NBT) to develop colored spots. Each spot represents a single IFN-γ-secreting cell.

  • Analysis : Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISPOT reader. A positive response is defined as a spot count significantly higher than the negative controls.

Protocol 2: MHC-Peptide Binding Affinity Assay

This protocol determines the stability and affinity of the peptide-HLA complex, a prerequisite for T-cell recognition.

  • Component Preparation : Use purified, recombinant soluble HLA molecules (e.g., HLA-A*11:01) and synthetic peptides.

  • Assay Principle (Competition Assay) : A high-affinity, fluorescently labeled standard peptide is incubated with the HLA molecule. Unlabeled competitor peptides (e.g., this compound) are added in increasing concentrations.

  • Incubation : The mixture of HLA, fluorescent peptide, and competitor peptide is incubated to allow binding to reach equilibrium.

  • Measurement : The amount of fluorescent peptide bound to the HLA molecule is measured (e.g., using fluorescence polarization). As the concentration of the competitor peptide increases, it displaces the fluorescent peptide, causing a decrease in the signal.

  • Data Analysis : Plot the signal against the competitor peptide concentration. Calculate the concentration of the competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50). A lower IC50 value indicates higher binding affinity. Alternatively, surface plasmon resonance (SPR) can be used to directly measure the on- and off-rates to calculate the dissociation constant (Kᴅ).

Protocol 3: In Vivo Tumor Regression Model

This experiment assesses the therapeutic efficacy of T-cells engineered to target the neoantigen.

  • Model System : Use immunodeficient mice (e.g., NSG) that can accept human cells and tumors without rejection.

  • Tumor Implantation : Subcutaneously implant mice with a human tumor cell line that expresses the relevant KRAS mutation (e.g., G12D) and the corresponding HLA allele (e.g., HLA-A*11:01). Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

  • T-Cell Preparation : Isolate human T-cells from a healthy donor and transduce them with a lentiviral or retroviral vector encoding a TCR specific for the target peptide-HLA complex (e.g., this compound presented by HLA-A*11:01). Expand these engineered T-cells in vitro to large numbers.

  • Adoptive Cell Transfer : Administer a single intravenous injection of the engineered T-cells (e.g., 5-10 million cells) into the tumor-bearing mice. A control group should receive non-transduced T-cells.

  • Monitoring : Measure tumor volume with calipers every 2-3 days. Monitor mouse weight and general health.

  • Endpoint Analysis : The primary endpoint is tumor growth delay or regression. Mice are euthanized when tumors reach a predetermined maximum size. Survival curves can be generated using Kaplan-Meier analysis.

References

A Comparative Guide to T-Cell Cross-Reactivity Stimulated by the Gadgvgksal Neoantigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-cell cross-reactivity following stimulation with the KRAS G12V neoantigen peptide, Gadgvgksal. The content presented herein is a synthesis of established experimental methodologies and representative data to illustrate the principles of T-cell cross-reactivity.

Introduction to T-Cell Cross-Reactivity

T-cell recognition is a cornerstone of the adaptive immune response, where T-cell receptors (TCRs) on the surface of T-cells bind to specific peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on other cells. While this interaction is highly specific, a single TCR can also recognize and respond to a range of structurally similar, but not identical, peptides. This phenomenon, known as T-cell cross-reactivity, is a critical factor in both protective immunity and the potential for off-target toxicities in immunotherapies. The peptide this compound is a well-characterized neoantigen derived from the KRAS G12V mutation, a frequent driver mutation in various cancers. Understanding the cross-reactivity profile of T-cells targeting this neoantigen is paramount for the development of safe and effective T-cell-based cancer therapies.

Quantitative Comparison of T-Cell Responses

The following table summarizes representative data from in vitro T-cell activation assays. In these experiments, T-cells from a hypothetical HLA-A*11:01 positive donor, previously sensitized to the this compound peptide, are co-cultured with target cells pulsed with various peptide analogues. The T-cell response is quantified by measuring Interferon-gamma (IFN-γ) release in an ELISPOT assay and target cell lysis in a chromium release assay.

Table 1: Comparative T-Cell Responses to this compound and Analogue Peptides

Peptide SequenceModification from this compoundIFN-γ Spot Forming Cells (SFC) / 10^5 cells% Specific Lysis (E:T Ratio 20:1)
This compound None (Index Peptide) 250 ± 20 65 ± 5%
This compoundWild-Type (G12)15 ± 55 ± 2%
a adgvgksalAlanine Scan (Position 1)235 ± 1860 ± 4%
Ga gvgksalAlanine Scan (Position 2)50 ± 815 ± 3%
Gaa vgksalAlanine Scan (Position 3)240 ± 2262 ± 6%
Gada vgksalAlanine Scan (Position 4)180 ± 1545 ± 5%
Gadga gksalAlanine Scan (Position 5)25 ± 68 ± 2%
Gadgva ksalAlanine Scan (Position 6)210 ± 1955 ± 7%
Gadgvga salAlanine Scan (Position 7)190 ± 1750 ± 4%
Gadgvgka alAlanine Scan (Position 8)45 ± 712 ± 3%
Gadgvgksa lAlanine Scan (Position 9)225 ± 2058 ± 5%
Gadgvgksaa Alanine Scan (Position 10)150 ± 1235 ± 4%
Gadgvgksar Conservative Substitution (L -> R)110 ± 1028 ± 3%
Gadgvgksaf Non-Conservative Substitution (L -> F)75 ± 920 ± 2%

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Interferon-Gamma (IFN-γ) ELISPOT Assay

This assay quantifies the frequency of peptide-specific, IFN-γ-secreting T-cells.

Materials:

  • 96-well ELISPOT plates pre-coated with anti-human IFN-γ capture antibody.

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*11:01 positive donor.

  • This compound and analogue peptides (1 mg/mL stock in DMSO).

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant human IL-2.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (AP).

  • BCIP/NBT substrate.

  • ELISPOT plate reader.

Procedure:

  • Thaw cryopreserved PBMCs and resuspend in complete RPMI medium.

  • Wash the pre-coated ELISPOT plate with sterile PBS.

  • Block the plate with complete RPMI medium for 1 hour at 37°C.

  • Prepare peptide working solutions at 20 µg/mL in complete RPMI medium.

  • Add 1 x 10^5 PBMCs to each well.

  • Add 10 µL of the respective peptide working solution to the designated wells (final concentration 2 µg/mL). Include a no-peptide control and a positive control (e.g., Phytohemagglutinin).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash with PBST and add Streptavidin-AP. Incubate for 1 hour at room temperature.

  • Wash with PBST and then PBS.

  • Add BCIP/NBT substrate and monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry and count the spots using an ELISPOT reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide.[1]

Materials:

  • T2 cells (HLA-A02:01 positive, TAP-deficient) as target cells. For this guide, assume T2 cells are engineered to express HLA-A11:01.

  • CTLs expanded from the donor's PBMCs by stimulation with this compound.

  • Sodium Chromate (Na₂⁵¹CrO₄).

  • This compound and analogue peptides.

  • Complete RPMI medium.

  • Fetal Bovine Serum (FBS).

  • 96-well V-bottom plates.

  • Gamma counter.

Procedure:

  • Label 1 x 10^6 T2 target cells with 100 µCi of ⁵¹Cr for 1 hour at 37°C.

  • Wash the labeled target cells three times with complete RPMI medium to remove excess ⁵¹Cr.

  • Resuspend the labeled target cells at 1 x 10^5 cells/mL.

  • Pulse the target cells with 10 µg/mL of the respective peptides for 1 hour at 37°C.

  • Wash the peptide-pulsed target cells to remove unbound peptide.

  • Plate 1 x 10^4 target cells per well in a 96-well V-bottom plate.

  • Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).

  • Centrifuge the plate at 50 x g for 3 minutes to facilitate cell contact and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 200 x g for 5 minutes.

  • Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Flow Cytometry for T-Cell Activation Markers

This method identifies and quantifies activated T-cells based on the expression of cell surface markers like CD69 and the degranulation marker CD107a.

Materials:

  • PBMCs from the sensitized donor.

  • This compound and analogue peptides.

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD69, anti-CD107a.

  • Brefeldin A and Monensin (protein transport inhibitors).

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fixation/Permeabilization buffer.

  • Flow cytometer.

Procedure:

  • Add 1 x 10^6 PBMCs to each tube.

  • Add the respective peptides to a final concentration of 2 µg/mL.

  • Add anti-CD107a antibody at the beginning of the stimulation.

  • Incubate for 1 hour at 37°C, then add Brefeldin A and Monensin.

  • Incubate for an additional 4-5 hours at 37°C.

  • Wash the cells with FACS buffer.

  • Stain for surface markers (CD3, CD8, CD69) for 30 minutes at 4°C.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on CD3+CD8+ T-cells and quantifying the percentage of cells expressing CD69 and CD107a.

Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the key signaling events initiated upon TCR engagement with a peptide-MHC complex.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Peptide-MHC TCR_CD3 TCR-CD3 Complex pMHC->TCR_CD3 Binding Lck Lck TCR_CD3->Lck Recruitment & Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck CD28 CD28 B7 B7 B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K RasGRP RasGRP LAT->RasGRP SLP76->PLCg1 Vav Vav SLP76->Vav IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Akt Akt PI3K->Akt Rac_Cdc42 Rac/Cdc42 Vav->Rac_Cdc42 Ras Ras RasGRP->Ras Ca Ca²⁺ IP3->Ca DAG->RasGRP PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin MAPK MAPK Pathway (ERK, JNK, p38) Ras->MAPK Actin Actin Cytoskeleton Rac_Cdc42->Actin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Effector Molecules) Akt->Gene_Expression Survival NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Experimental Workflow for T-Cell Cross-Reactivity Assessment

The logical flow for evaluating T-cell cross-reactivity is depicted in the following diagram.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs (Sensitized Donor) ELISPOT IFN-γ ELISPOT PBMC_Isolation->ELISPOT Cytotoxicity ⁵¹Cr Release Assay PBMC_Isolation->Cytotoxicity Expand CTLs Flow_Cytometry Flow Cytometry (Activation Markers) PBMC_Isolation->Flow_Cytometry Peptide_Synthesis Synthesize Peptides (this compound & Analogues) Peptide_Synthesis->ELISPOT Peptide_Synthesis->Cytotoxicity Peptide_Synthesis->Flow_Cytometry Target_Cells Prepare Target Cells (e.g., T2-A11) Target_Cells->Cytotoxicity Quantification Quantify T-Cell Response (SFC, % Lysis, % Positive Cells) ELISPOT->Quantification Cytotoxicity->Quantification Flow_Cytometry->Quantification Comparison Compare Responses to Analogue Peptides Quantification->Comparison Cross_Reactivity_Profile Determine Cross-Reactivity Profile Comparison->Cross_Reactivity_Profile

Caption: Workflow for assessing T-cell cross-reactivity.

Conclusion

The analysis of T-cell cross-reactivity is a multifaceted process that relies on a combination of robust in vitro assays. The representative data and detailed protocols provided in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing the specificity of T-cell responses to the this compound neoantigen and its analogues. A thorough understanding of the cross-reactivity profile is essential for predicting potential on-target efficacy and off-target toxicities of T-cell-based immunotherapies, ultimately contributing to the development of safer and more effective treatments for patients with KRAS G12V-mutant cancers.

References

Validating the Anti-Tumor Efficacy of Gadgvgksal-Specific T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-tumor effects of T-cells specifically targeting the Gadgvgksal neoantigen, a peptide derived from the KRAS G12D mutation. The performance of these specialized T-cells is evaluated against alternative immunotherapeutic strategies, supported by experimental data from preclinical and clinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this emerging therapeutic approach.

Executive Summary

T-cell therapies directed against the KRAS G12D mutation, from which the this compound peptide is derived, have demonstrated significant promise in preclinical models and early-phase clinical trials.[1][2][3][4][5] These therapies, primarily utilizing T-cell receptors (TCRs) engineered to recognize the KRAS G12D neoantigen, have shown the ability to induce tumor regression in solid tumors, which have historically been challenging to treat with immunotherapies. This guide compares the efficacy of these KRAS G12D-specific T-cells with other therapeutic modalities, including KRAS-targeted cancer vaccines and Chimeric Antigen Receptor (CAR) T-cell therapies aimed at different tumor antigens.

Comparative Performance Data

The following tables summarize the quantitative data from various studies to provide a clear comparison of the anti-tumor efficacy of different immunotherapeutic approaches.

Table 1: Efficacy of KRAS G12D-Specific T-Cell Therapies (Preclinical & Clinical)

Therapeutic AgentModel/Patient PopulationKey Efficacy MetricsReference
KRAS G12D TCR-T CellsPreclinical (In vitro/In vivo)Potent T-cell cytotoxicity against KRAS G12D+ tumor cells. Significant IFN-γ production upon antigen recognition. Elimination of established tumors in mouse models.
KRAS G12D TCR-T CellsMetastatic Colorectal Cancer (Patient)Objective regression of all seven lung metastases.
KRAS G12V/G12D TCR-T CellsAdvanced Solid Tumors (IIT)Objective Response Rate (ORR): 100% (in two evaluable patients). Progression-Free Survival (PFS): 8-27 months. Overall Survival (OS): 10-30 months.
KRAS G12D TCR-engineered T cellsMetastatic Pancreatic Cancer (Patient)Overall objective partial response rate of 62%. T-cell persistence detected at 6 months post-infusion.

Table 2: Efficacy of Alternative Immunotherapies

Therapeutic AgentTarget/MechanismModel/Patient PopulationKey Efficacy MetricsReference
ELI-002 2P Cancer VaccineKRAS G12D and G12R mutationsPancreatic and Colorectal Cancer (Phase 1)84% of patients generated KRAS-specific T-cells. Median Recurrence-Free Survival (RFS): 16.33 months. Median Overall Survival (OS): 28.94 months.
Satricabtagene Autoleucel (CAR-T)Claudin18.2Advanced Gastric/GEJ CancerOverall Response Rate (ORR): 38.8%. Median Progression-Free Survival (PFS): 4.4 months. Median Overall Survival (OS): 8.8 months.
GD2-CART01 (CAR-T)GD2Pediatric Neuroblastoma (Phase 1/2)Overall Response Rate (ORR): 63%.
γδ T-cell TherapyNon-MHC restrictedRefractory Neuroblastoma (Phase 1)3-10 fold increase in circulating γδ T-cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and transparent evaluation of the cited data.

T-Cell Mediated Cytotoxicity Assay

This protocol outlines a standard flow cytometry-based method to assess the killing capacity of this compound-specific T-cells against target tumor cells.

  • Target Cell Preparation:

    • Culture target cells (e.g., KRAS G12D-positive cancer cell line) to 70-80% confluency.

    • Label target cells with a fluorescent dye (e.g., CFSE) to distinguish them from effector T-cells.

    • Wash and resuspend labeled target cells at a concentration of 1 x 10^5 cells/mL in assay medium.

  • Effector Cell Preparation:

    • Isolate and expand this compound-specific T-cells.

    • Assess T-cell viability and count.

    • Resuspend effector T-cells at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Co-culture and Analysis:

    • Co-culture target and effector cells in a 96-well U-bottom plate for 4-18 hours at 37°C.

    • Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).

    • After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well.

    • Acquire samples on a flow cytometer.

    • Analyze the percentage of dead (CFSE-positive, viability dye-positive) target cells.

    • Calculate specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

IFN-γ ELISpot Assay

This protocol details the Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of IFN-γ secreting this compound-specific T-cells upon antigen stimulation.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate three times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Incubation:

    • Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.

    • Prepare a suspension of effector T-cells and antigen-presenting cells (APCs).

    • Add the cell suspension to the wells along with the this compound peptide.

    • Include a positive control (e.g., PHA stimulation) and a negative control (no peptide).

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection and Development:

    • Discard cells and wash the plate with PBS and then with PBS containing 0.05% Tween-20.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or HRP).

    • Wash again and add the substrate (e.g., BCIP/NBT or AEC).

    • Stop the reaction by washing with distilled water once spots have developed.

    • Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the validation of this compound-specific T-cell anti-tumor effects.

Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TCell This compound-Specific T-Cell Tumor_Cell KRAS G12D Mutant Protein Proteasome Proteasome Tumor_Cell->Proteasome Degradation This compound This compound Peptide Proteasome->this compound MHC_I MHC Class I This compound->MHC_I Binding pMHC Peptide-MHC Complex MHC_I->pMHC Presentation TCR T-Cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade Activation T-Cell Activation Signaling_Cascade->Activation Effector_Functions Effector Functions Activation->Effector_Functions Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Effector_Functions->Cytokine_Release Cytotoxicity Cytotoxicity (Granzyme, Perforin) Effector_Functions->Cytotoxicity Cytotoxicity->Tumor_Cell Induces Apoptosis

Figure 1. T-Cell recognition of the this compound peptide on a tumor cell.

Experimental_Workflow Start Start T_Cell_Isolation Isolate T-Cells from Patient/Donor Start->T_Cell_Isolation TCR_Engineering Engineer T-Cells with This compound-specific TCR T_Cell_Isolation->TCR_Engineering Expansion Expand Engineered T-Cells TCR_Engineering->Expansion In_Vitro_Validation In Vitro Validation Expansion->In_Vitro_Validation Cytotoxicity_Assay Cytotoxicity Assay (vs. KRAS G12D+ tumor cells) In_Vitro_Validation->Cytotoxicity_Assay Cytokine_Release_Assay Cytokine Release Assay (IFN-γ ELISpot) In_Vitro_Validation->Cytokine_Release_Assay In_Vivo_Validation In Vivo Validation (Animal Model) Cytotoxicity_Assay->In_Vivo_Validation Cytokine_Release_Assay->In_Vivo_Validation Tumor_Model Establish Tumor Xenograft (KRAS G12D+) In_Vivo_Validation->Tumor_Model T_Cell_Infusion Adoptive Transfer of Engineered T-Cells Tumor_Model->T_Cell_Infusion Efficacy_Assessment Assess Anti-Tumor Efficacy T_Cell_Infusion->Efficacy_Assessment Tumor_Growth Monitor Tumor Growth Inhibition Efficacy_Assessment->Tumor_Growth Survival Analyze Survival Efficacy_Assessment->Survival End End Tumor_Growth->End Survival->End

References

A Researcher's Guide to Immunodeficient Mouse Models for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Preclinical In Vivo Platforms

Notice: The term "Gadgvgksal research" did not yield specific results and appears to be a placeholder. This guide will focus on cancer immunotherapy research , a field where the selection of an appropriate immunodeficient mouse model is a critical determinant of experimental success and clinical translatability.

In the rapidly advancing field of immuno-oncology, preclinical models that faithfully recapitulate the complex interactions between human tumors and the immune system are indispensable.[1] Immunodeficient mice, which can host human tumor xenografts and components of the human immune system, serve as a cornerstone for evaluating novel cancer immunotherapies.[2][3] However, the expanding array of available models, each with a unique genetic background and degree of immunodeficiency, necessitates a careful and informed selection process.

This guide provides an objective comparison of commonly used immunodeficient mouse models, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal host for their cancer immunotherapy studies.

Comparative Analysis of Key Immunodeficient Mouse Models

The choice of an immunodeficient model depends on the specific research question, the type of cells or tissues to be engrafted, and the desired experimental timeline.[4] Models range from those with basic T cell deficiencies, like the Nude mouse, to "super-immunodeficient" strains like the NSG and NOG mice, which lack T cells, B cells, and functional NK cells, and possess additional defects in innate immunity.[5]

Table 1: Key Characteristics of Common Immunodeficient Mouse Models

FeatureNude (e.g., NU/J)SCID (e.g., C.B-17-scid)NOD scidNSG® / NCG / NOGBRG / SRG
Genetic Background Varies (e.g., BALB/c)BALB/c or C57BL/6NOD/ShiLtJNOD/ShiLtJBALB/c or Sprague Dawley
Key Mutations Foxn1nuPrkdcscidPrkdcscid on NOD backgroundPrkdcscid + Il2rgnullRag1/2null + Il2rgnull
Immune Cell Defect Athymic (No T cells)No functional T or B cellsNo functional T or B cells, reduced innate immunityNo T, B, or NK cells; Defective cytokine signaling; Macrophage defectsNo T, B, or NK cells
"Leaky" Phenotype LowHigh (age-dependent)Low (<10%)None reportedNone reported
Lifespan ~6-12 months~8-9 months (prone to thymic lymphoma)~9 months (prone to thymic lymphoma)>1.5 yearsVaries
Primary Use Cases Established cancer cell line xenografts (CDX)Allogeneic & xenogeneic cell linesCDX, some PDX, human hematopoietic stem cell (HSC) engraftmentGold standard for PDX, HSC, and PBMC humanization; CAR-T studiesPDX models, humanization studies
Radiation Sensitivity NoYesYesYesYes

Quantitative Performance in Preclinical Models

The degree of immunodeficiency directly impacts the engraftment efficiency of human cells and tissues. Severely immunodeficient models like the NSG are superior for establishing patient-derived xenografts (PDX) and achieving robust human immune system reconstitution.

Table 2: Comparative Engraftment & Tumor Growth Data

ParameterNudeNOD scidNSG®Source(s)
Human CD34+ HSC Engraftment PoorModerateHigh
Human PBMC Engraftment PoorModerateHigh
Tumorigenicity (A549 cells) 1x105 cells required1x105 cells required1x104 cells required
Tumor Growth (Breast Cancer PDX) Lower volume (2.3-fold less than NSG at 60 days)Not specifiedHigher volume
Metastasis (Breast Cancer PDX) Lower incidence (8.6-fold less than NSG)Not specifiedHigher incidence

Diagrams: Workflows and Logical Models

Visualizing experimental workflows and decision-making processes is crucial for complex preclinical studies.

ModelSelection start Start: Define Research Goal q1 Engrafting established cancer cell lines (CDX)? start->q1 nude Use Nude Mouse q1->nude Yes q2 Engrafting primary cells, PDX, or human immune cells? q1->q2 No scid Consider NOD scid (cost-effective option) q2->scid Yes, short-term study q3 Need long-term study (>9 mo), highest engraftment efficiency, or NK cell-sensitive targets? q2->q3 Yes scid->q3 Limitations? nsg Use NSG / NOG / BRG (Highest Immunodeficiency) q3->nsg Yes

Caption: Decision tree for selecting an appropriate immunodeficient mouse model.

PDX_Workflow cluster_patient Clinical cluster_lab Laboratory (P0 Generation) cluster_expansion Model Expansion & Banking (P1+) patient Patient Tumor Biopsy/Resection mince Mince tumor into small fragments patient->mince implant Subcutaneous or Orthotopic Implantation into NSG Mouse mince->implant growth Monitor Tumor Growth (to ~1000-1500 mm³) implant->growth passage Excise, Divide & Re-implant into new cohort of mice growth->passage passage->growth Expand Cohorts bank Cryopreserve Tumor Fragments passage->bank

Caption: General workflow for Patient-Derived Xenograft (PDX) model generation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducibility. Below are summarized methodologies for key experiments.

Protocol 1: Humanization with CD34+ Hematopoietic Stem Cells (HSCs)

This protocol is used to create a "humanized mouse" with a multi-lineage human immune system, suitable for long-term studies of immunotherapies.

  • Recipient Mouse Preparation:

    • Use 3-5 week old NSG® or similar mice (e.g., NOG, BRG).

    • Administer sublethal irradiation (e.g., 100-250 cGy) 4-24 hours prior to injection. This ablates residual murine hematopoietic cells, creating a niche for human cells.

    • Maintain mice in a specific-pathogen-free (SPF) facility under sterile conditions.

  • Cell Preparation:

    • Isolate human CD34+ HSCs from sources like umbilical cord blood, bone marrow, or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Ensure high purity (>90%) and viability of the isolated CD34+ cells.

  • Injection:

    • Resuspend 1x105 to 2x105 CD34+ cells in 100-200 µL of sterile PBS or appropriate buffer.

    • Inject cells intravenously (IV) via the tail vein.

  • Engraftment Monitoring:

    • Wait 12-16 weeks for human immune system reconstitution.

    • At regular intervals, collect peripheral blood and perform flow cytometry to analyze the percentage of human CD45+ cells (hCD45+) and the frequency of different lineages (e.g., CD3+ T cells, CD19+/CD20+ B cells, CD33+ myeloid cells).

Protocol 2: Patient-Derived Xenograft (PDX) Establishment

This protocol describes the implantation of patient tumor tissue directly into immunodeficient mice, creating models that better preserve the heterogeneity of the original tumor.

  • Host Selection:

    • NSG® mice are the preferred host due to their high engraftment efficiency. Use 6-8 week old female mice, unless the tumor type requires a male host (e.g., prostate cancer).

  • Tumor Tissue Processing:

    • Obtain fresh, sterile patient tumor tissue from surgery or biopsy. Transport in a suitable medium on ice.

    • Process the tissue within 2-4 hours. In a sterile biosafety cabinet, wash the tissue with PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (2-3 mm³).

  • Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the skin over the flank (for subcutaneous implantation) or at the relevant organ site (for orthotopic implantation).

    • Using a trocar or forceps, implant one or two tumor fragments subcutaneously. For some models, fragments may be mixed with Matrigel to support initial growth.

    • Close the incision with wound clips or sutures.

  • Tumor Growth and Passaging:

    • Monitor mice regularly for palpable tumors. Measure tumor volume 2-3 times per week using digital calipers (Volume = ½ × Length × Width²).

    • When a tumor reaches a pre-determined size (e.g., 1,000-1,500 mm³), the mouse is euthanized.

    • The tumor is excised, processed as in Step 2, and passaged into a new cohort of mice for expansion. Fragments can also be cryopreserved for future studies.

Conclusion

The selection of an immunodeficient mouse model is a foundational step in preclinical immuno-oncology research. While basic models like the nude mouse are adequate for studying established cell lines, the complexity of modern immunotherapies necessitates more advanced platforms. Severely immunodeficient strains such as NSG, NOG, and BRG have become the gold standard for creating humanized mice and PDX models, which offer greater clinical relevance for evaluating T-cell modulating agents, CAR-T cell efficacy, and mechanisms of therapy resistance. By carefully considering the specific immune components required for the research question and utilizing the quantitative data and protocols outlined in this guide, scientists can enhance the predictive power of their preclinical studies, ultimately accelerating the translation of novel immunotherapies to the clinic.

References

A Structural and Functional Comparison of KRAS Neoantigens: Gadgvgksal (G12D) and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the KRAS G12D neoantigen, represented by the 10-mer peptide Gadgvgksal, with other significant KRAS-derived neoantigens. The comparative analysis is supported by experimental data on their binding affinities to Human Leukocyte Antigen (HLA) molecules and their subsequent T-cell responses. Detailed experimental protocols and visualizations of key pathways are included to facilitate a comprehensive understanding for researchers in cancer immunology and immunotherapy.

Quantitative Data Summary

The immunogenicity of a neoantigen is critically dependent on its binding affinity and the stability of the resulting peptide-HLA (pHLA) complex. These factors determine the efficacy of T-cell recognition and subsequent anti-tumor immune responses. The following tables summarize key quantitative data for the this compound (KRAS G12D) neoantigen and its G12V counterpart.

Table 1: Peptide-HLA Binding Affinities of KRAS Neoantigens

Neoantigen PeptideSequenceKRAS MutationHLA AlleleBinding Affinity (KD)Measurement Method
This compound This compoundG12D HLA-C08:026.7 µM[1]Not Specified
GADGVGKSAGADGVGKSAG12D HLA-C08:0216-835 nM[2]Surface Plasmon Resonance (SPR)
VVVGAVGVGKVVVGAVGVGKG12V HLA-A03:010.11 µM[3]Surface Plasmon Resonance (SPR)
VVVGAVGVGKVVVGAVGVGKG12V HLA-A03:0142.3 nM[4]Surface Plasmon Resonance (SPR)
VVVGAVGVGKVVVGAVGVGKG12V HLA-A*03:0123 µM[5]Surface Plasmon Resonance (SPR)

Table 2: Stability of KRAS Neoantigen-HLA Complexes

Neoantigen PeptideSequenceKRAS MutationHLA AlleleMelting Temperature (Tm)
GADGVGKSAGADGVGKSAG12D HLA-C08:0251 ± 1.3 °C
This compound This compoundG12D HLA-C08:0245 ± 1.8 °C
VVVGAVGVGKVVVGAVGVGKG12V HLA-A*03:01Slightly higher than wild-type

Note: The wild-type KRAS peptides corresponding to these sequences fail to form stable complexes with the specified HLA alleles, highlighting the mutation's critical role in neoantigen presentation.

Structural Insights

Crystal structures of the KRAS G12D 9-mer (GADGVGKSA) and 10-mer (this compound) peptides in complex with HLA-C08:02 reveal that the mutated aspartic acid at position 3 (p3) forms a crucial salt bridge with Arg156 on the HLA molecule. This interaction serves as a critical anchor, explaining why the mutant peptides stabilize HLA-C08:02 whereas the wild-type peptides with glycine at p3 do not.

Similarly, structural analysis of the KRAS G12V peptide (VVVGAVGVGK) bound to HLA-A*03:01 shows that the valine substitution induces a conformational change in the peptide, which is recognized by specific T-cell receptors (TCRs).

Experimental Protocols

Fluorescence Polarization-Based Peptide-HLA Binding Assay

This assay is a high-throughput method to determine the binding affinity of a peptide to a specific HLA molecule in a competitive setting.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is used. The unlabeled test peptide (e.g., this compound) competes with the probe peptide for binding to the HLA molecule. The degree of polarization of the emitted light from the fluorescent probe is proportional to its bound state. A decrease in polarization indicates displacement of the probe by the test peptide, allowing for the calculation of the IC50 value (the concentration of test peptide required to inhibit 50% of the probe binding).

Methodology:

  • Reagents and Preparation:

    • Purified, soluble recombinant HLA molecules (e.g., HLA-C*08:02).

    • Fluorescently labeled high-affinity probe peptide for the specific HLA allele.

    • Unlabeled competitor peptides (this compound, other neoantigens, and controls) serially diluted.

    • Assay buffer (e.g., PBS with 0.05% Tween 20).

  • Assay Setup:

    • In a 96-well or 384-well black plate, add a constant concentration of the HLA molecule and the fluorescently labeled probe peptide to each well.

    • Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with no HLA (minimum binding).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 24-72 hours), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chromium-51 Release Cytotoxicity Assay

This assay is a classic method to measure the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific neoantigen.

Principle: Target cells (e.g., a cell line expressing a specific HLA allele) are loaded with radioactive Chromium-51 (⁵¹Cr). When these target cells are lysed by CTLs, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Methodology:

  • Target Cell Preparation:

    • Incubate target cells (e.g., T2 cells pulsed with this compound peptide) with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C to allow for uptake of the radioisotope.

    • Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.

  • Effector Cell Preparation:

    • Prepare effector CTLs (e.g., a clone specific for the this compound/HLA-C*08:02 complex) at various concentrations to achieve different effector-to-target (E:T) ratios.

  • Co-incubation:

    • In a 96-well V-bottom plate, co-culture the labeled target cells with the effector CTLs at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway for T-Cell Recognition of Neoantigens

T_Cell_Recognition T-Cell Recognition of a KRAS Neoantigen cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Cytotoxic T-Lymphocyte (CTL) KRAS Mutated KRAS Protein Proteasome Proteasome KRAS->Proteasome Degradation Peptide This compound (Neoantigen) Proteasome->Peptide TAP TAP Transporter Peptide->TAP HLA HLA-C*08:02 Peptide->HLA ER Endoplasmic Reticulum TAP->ER pHLA Peptide-HLA Complex ER->pHLA Binding HLA->ER Cell_Surface pHLA->Cell_Surface TCR T-Cell Receptor (TCR) pHLA->TCR Recognition CD8 CD8 pHLA->CD8 Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation Signaling->Activation Lysis Target Cell Lysis Activation->Lysis cluster_APC cluster_APC Lysis->cluster_APC Induces Apoptosis Peptide_HLA_Binding_Workflow Workflow for Fluorescence Polarization-Based Peptide-HLA Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis HLA_prep Prepare purified soluble HLA Mix Mix HLA, probe peptide, and test peptide in wells HLA_prep->Mix Probe_prep Prepare fluorescently labeled probe peptide Probe_prep->Mix Test_prep Prepare serial dilutions of test peptide (this compound) Test_prep->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read Read fluorescence polarization Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. log[Test Peptide] Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

References

Benchmarking GADGVGKSAL-Based Therapies Against Standards of Care in KRAS G12D-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of T-cell receptor (TCR)-T cell therapies targeting the KRAS G12D neoantigen, represented by the peptide sequence GADGVGKSAL, marks a significant advancement in the pursuit of personalized cancer immunotherapies. This guide provides an objective comparison of these novel therapies against the current standards of care for cancers harboring the KRAS G12D mutation, a prevalent driver in pancreatic, colorectal, and non-small cell lung cancers. The information presented herein, supported by preclinical and clinical data, is intended to inform researchers, scientists, and drug development professionals on the relative performance and underlying mechanisms of these therapeutic modalities.

Executive Summary

KRAS G12D mutations have long been considered "undruggable," leaving patients with limited and often modestly effective treatment options. Standard-of-care regimens, primarily combination chemotherapies such as FOLFIRINOX and gemcitabine plus nab-paclitaxel, form the backbone of treatment but are associated with significant toxicities and limited long-term efficacy. This compound-based TCR-T cell therapies represent a paradigm shift, offering a highly targeted approach by engineering a patient's own T cells to recognize and eliminate cancer cells presenting this specific neoantigen. Preclinical and early clinical data suggest promising anti-tumor activity with a manageable safety profile, positioning these therapies as a potential new standard for this patient population.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of this compound (KRAS G12D) TCR-T cell therapies with standard-of-care chemotherapy regimens.

Therapeutic Approach Preclinical Model Metric Result Citation
This compound TCR-T Cells Pancreatic Cancer Xenograft (Mouse)Tumor RegressionSignificant tumor regression, with some cases of complete regression.[1]
Colorectal Cancer Xenograft (Mouse)Tumor Growth InhibitionSignificant inhibition of tumor growth compared to control.[2]
FOLFIRINOX Pancreatic Cancer KPC Mouse ModelSurvivalImproved survival compared to no treatment.[3]
Gemcitabine + nab-Paclitaxel Pancreatic Cancer Xenograft (Mouse)Tumor Growth DelaySignificant delay in tumor growth compared to control.[4]

Table 1: Preclinical In Vivo Efficacy

Therapeutic Approach Cancer Cell Line Metric Result Citation
This compound TCR-T Cells KRAS G12D+ Pancreatic Cancer% Specific LysisSignificant dose-dependent killing of target cells.[5]
KRAS G12D+ Colorectal Cancer% CytotoxicityHigh level of cytotoxicity against cancer cells.
Gemcitabine + nab-Paclitaxel Pancreatic Cancer Cell LinesDecreased ProliferationSignificant decrease in cell proliferation.

Table 2: Preclinical In Vitro Cytotoxicity

Therapeutic Approach Stimulation Cytokine Result Citation
This compound TCR-T Cells KRAS G12D Peptide/Tumor CellsIFN-γHigh levels of secretion upon specific recognition.
KRAS G12D Peptide/Tumor CellsTNF-αSignificant production upon specific recognition.

Table 3: Preclinical In Vitro Cytokine Release

Therapeutic Approach Cancer Type Metric Result Citation
This compound TCR-T Cells Pancreatic, Colorectal CancerObjective Response Rate (ORR)72% in a patient with metastatic pancreatic cancer.
Advanced Solid TumorsOverall Survival (OS)Median OS of 17 months in one pancreatic cancer patient.
FOLFIRINOX Metastatic Pancreatic CancerMedian Overall Survival (OS)11.1 months
Metastatic Pancreatic CancerMedian Progression-Free Survival (PFS)6.4 months
Gemcitabine + nab-Paclitaxel Metastatic Pancreatic CancerMedian Overall Survival (OS)8.5 months
Metastatic Pancreatic CancerMedian Progression-Free Survival (PFS)5.5 months

Table 4: Clinical Efficacy

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.

Lentiviral Transduction of T Cells with KRAS G12D TCR

This protocol outlines the steps for genetically modifying primary human T cells to express a TCR specific for the this compound neoantigen.

  • T-Cell Isolation and Activation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Purify CD8+ or CD4+ T cells using magnetic-activated cell sorting (MACS).

    • Activate T cells using anti-CD3/CD28 beads in T-cell culture medium supplemented with IL-2.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral vector encoding the KRAS G12D TCR and packaging plasmids.

    • Harvest the lentiviral supernatant 48-72 hours post-transfection and concentrate the viral particles.

  • Transduction:

    • On day 2 of activation, add the concentrated lentivirus to the T-cell culture in the presence of polybrene.

    • Centrifuge the plates (spinoculation) to enhance transduction efficiency.

    • Culture the transduced T cells for an additional 7-10 days to allow for expansion and TCR expression.

  • Confirmation of Expression:

    • Assess TCR expression on the T-cell surface by flow cytometry using an antibody specific to the murine TCR constant region engineered into the therapeutic TCR construct.

In Vitro Cytotoxicity Assay

This assay measures the ability of KRAS G12D TCR-T cells to kill cancer cells expressing the target neoantigen.

  • Target Cell Preparation:

    • Culture KRAS G12D-positive, HLA-A*11:01-positive cancer cell lines (e.g., PANC-1).

    • Label target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture:

    • Co-culture the labeled target cells with the KRAS G12D TCR-T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.

    • Include control wells with target cells alone and target cells with non-transduced T cells.

    • Incubate the plate for 4-18 hours at 37°C.

  • Measurement of Lysis:

    • For fluorescent assays, measure the release of the dye into the supernatant using a fluorescence plate reader.

    • For radioactive assays, measure the release of the isotope into the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Cytokine Release Assay

This assay quantifies the secretion of effector cytokines by KRAS G12D TCR-T cells upon antigen recognition.

  • Co-culture:

    • Co-culture the KRAS G12D TCR-T cells with target cancer cells or antigen-presenting cells pulsed with the this compound peptide at a specific E:T ratio.

    • Include appropriate controls (TCR-T cells alone, TCR-T cells with non-target cells).

    • Incubate for 24-48 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array (CBA) according to the manufacturer's instructions.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of KRAS G12D TCR-T cells in a mouse model.

  • Tumor Implantation:

    • Subcutaneously or orthotopically inject KRAS G12D-positive, HLA-A*11:01-positive human cancer cells, often engineered to express luciferase, into immunodeficient mice (e.g., NSG mice).

    • Allow tumors to establish to a palpable size.

  • T-Cell Infusion:

    • Administer a single intravenous injection of KRAS G12D TCR-T cells.

    • Include control groups receiving non-transduced T cells or vehicle.

  • Tumor Monitoring:

    • Measure tumor volume regularly using digital calipers.

    • For luciferase-expressing tumors, perform bioluminescence imaging at specified time points after injecting the substrate D-luciferin. Quantify the bioluminescent signal as a measure of tumor burden.

  • Efficacy Assessment:

    • Compare tumor growth rates and overall survival between the treatment and control groups.

Mandatory Visualization

Signaling Pathway of KRAS G12D TCR-T Cell Therapy

KRAS_TCR_T_Pathway cluster_tumor_cell Tumor Cell (KRAS G12D+) cluster_t_cell Engineered TCR-T Cell KRAS Mutant KRAS G12D Proteasome Proteasome KRAS->Proteasome Degradation Peptide This compound Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP ER Endoplasmic Reticulum pMHC Peptide-MHC Complex ER->pMHC Peptide Loading TAP->ER MHC HLA-A*11:01 MHC->ER pMHC->cell_surface TCR KRAS G12D-specific TCR pMHC->TCR Recognition & Binding CD3 CD3 TCR->CD3 Signaling Intracellular Signaling Cascade TCR->Signaling Signal 1 CD8 CD8 CD8->pMHC CD8->Signaling Co-receptor Signal Activation T-Cell Activation Signaling->Activation Effector Effector Functions Activation->Effector Cytokines Cytokine Release (IFN-γ, TNF-α) Effector->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) Effector->Cytotoxicity cluster_tumor_cell cluster_tumor_cell Cytokines->cluster_tumor_cell Induces Apoptosis Cytotoxicity->cluster_tumor_cell Direct Killing

Caption: TCR-T cell recognition of the KRAS G12D neoantigen.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation T_Cell_Isolation 1. Isolate & Activate Human T Cells Transduction 2. Lentiviral Transduction with KRAS G12D TCR T_Cell_Isolation->Transduction Expansion 3. Expand Engineered TCR-T Cells Transduction->Expansion Cytotoxicity_Assay 4a. Cytotoxicity Assay vs. Tumor Cells Expansion->Cytotoxicity_Assay Cytokine_Assay 4b. Cytokine Release Assay (IFN-γ, TNF-α) Expansion->Cytokine_Assay T_Cell_Injection 6. Inject Engineered TCR-T Cells Expansion->T_Cell_Injection Adoptive Transfer Tumor_Implantation 5. Implant KRAS G12D+ Tumor Cells in Mice Tumor_Implantation->T_Cell_Injection Tumor_Monitoring 7. Monitor Tumor Growth (Calipers & Bioluminescence) T_Cell_Injection->Tumor_Monitoring Efficacy_Analysis 8. Analyze Efficacy (Tumor Volume, Survival) Tumor_Monitoring->Efficacy_Analysis Therapy_Comparison cluster_this compound This compound-Based Therapy cluster_soc Standard of Care Patient Patient with KRAS G12D-Mutated Cancer TCR_T TCR-T Cell Therapy Patient->TCR_T Treatment Option 1 Chemo Chemotherapy (e.g., FOLFIRINOX) Patient->Chemo Treatment Option 2 Mechanism_TCR Mechanism: Targeted killing of cancer cells presenting this compound TCR_T->Mechanism_TCR Outcome_TCR Potential Outcome: Durable response, high specificity Mechanism_TCR->Outcome_TCR Mechanism_Chemo Mechanism: Systemic cytotoxicity, damages rapidly dividing cells Chemo->Mechanism_Chemo Outcome_Chemo Common Outcome: Modest efficacy, high toxicity Mechanism_Chemo->Outcome_Chemo

References

Safety Operating Guide

Proper Disposal Procedures for GADGVGKSAL (KRAS G12D Peptide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The substance identified as "Gadgvgksal" is a specific 10-mer peptide sequence, this compound, which represents a mutant form of the KRAS protein (KRAS G12D). This peptide is utilized in laboratory settings for cancer immunotherapy research. While synthetic peptides of this nature are not typically classified as acutely hazardous, proper disposal is a critical component of laboratory safety and regulatory compliance. All waste materials should be managed as, at a minimum, non-hazardous biological or chemical waste, preventing their release into the environment.

Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount. The following procedures provide a general framework for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against accidental skin contact.

Step-by-Step Disposal Protocol

The correct disposal stream—biological or chemical—depends on institutional protocols. In the absence of a specific Safety Data Sheet (SDS), treating the material as chemical waste is a prudent approach.

1. Waste Segregation:

  • Immediately segregate all materials contaminated with the this compound peptide from regular trash.

  • Use dedicated, clearly labeled, and leak-proof waste containers.

2. Liquid Waste Disposal:

  • Solutions: Collect all aqueous solutions, buffers, or organic solvents (e.g., DMSO) containing the peptide in a designated hazardous waste container. The container must be chemically compatible with the solvent used.

  • Deactivation (Optional - Follow EHS Guidance): For aqueous solutions, chemical deactivation may be an option prior to collection. This often involves adding a solution like 10% bleach and allowing for a sufficient contact time (e.g., 30-60 minutes) before it is collected as hazardous waste. Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department.

3. Solid Waste Disposal:

  • Contaminated Labware: All non-sharp items contaminated with the peptide, such as pipette tips, microfuge tubes, gloves, and vials, must be collected in a dedicated biohazard or chemical waste container.

  • Sharps: Needles, syringes, or any other items that can puncture skin must be disposed of in a designated, puncture-resistant sharps container labeled for biohazardous or chemical waste.

4. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" or "Biohazardous Waste," as per your facility's rules.

  • The label must include the full chemical name ("KRAS G12D Peptide" or "this compound Peptide"), the solvent (if applicable), and the date of accumulation.

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials until pickup is arranged.

5. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of by a licensed contractor in compliance with all local, state, and federal regulations.

Data Presentation: Disposal Summary

The following table summarizes the key logistical information for the proper disposal of this compound peptide waste.

Waste TypeContainer RequirementDisposal StreamKey Protocol
Liquid Waste Leak-proof, compatible containerHazardous Chemical WasteCollect all solutions. Do not dispose down the drain.
Solid Waste (Non-Sharp) Labeled biohazard/chemical waste bag or containerBiohazard or Chemical WasteSegregate from regular trash. Collect all contaminated items.
Solid Waste (Sharps) Puncture-resistant sharps containerBiohazard or Chemical WasteDo not recap needles. Container must be properly labeled.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory best practices for handling non-toxic biological and chemical research materials. A specific experimental protocol for the deactivation of the this compound peptide is not publicly documented. A common general method for deactivating peptides in solution involves chemical hydrolysis using a strong oxidizing agent like a bleach solution, followed by neutralization if necessary. However, this should only be performed under the explicit direction of your institution's EHS office. The primary and universally accepted disposal protocol is collection by a certified hazardous waste management service.

Disposal Workflow Visualization

The diagram below illustrates the decision-making process for the proper disposal of waste contaminated with the this compound peptide.

cluster_start Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_final Final Disposal start Waste Contaminated with this compound Peptide is_sharp Is the waste a sharp? start->is_sharp liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container is_sharp->liquid_container No (Liquid) sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes solid_container Place in Labeled Biohazard/Chemical Waste Container is_sharp->solid_container No (Solid) store Store in Designated Satellite Accumulation Area liquid_container->store sharps_container->store solid_container->store pickup Arrange EHS Pickup store->pickup

Caption: Workflow for the safe segregation and disposal of this compound peptide waste.

Operational Guide for Handling "Gadgvgksal" (Potent Peptide Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Gadgvgksal" is identified as a mutant KRAS G12D 10mer peptide used in cancer immunotherapy research.[1][2] While a specific Safety Data Sheet (SDS) for this peptide is not publicly available, this guide is based on best practices for handling potent, powdered pharmaceutical compounds and peptides which may have unknown toxicological properties. A thorough, compound-specific risk assessment must be conducted before any handling occurs.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with "this compound".

Hazard Assessment and Engineering Controls

"this compound" is a lyophilized peptide, typically handled as a solid powder.[2] The primary risks associated with handling potent powders include inhalation of airborne particles and dermal exposure.[3] Therefore, engineering controls are the first and most critical line of defense.

  • Primary Engineering Control: All handling of powdered "this compound," including weighing, reconstitution, and aliquoting, must be performed within a certified containment system.[4]

    • Recommended: A powder containment hood, glovebox, or flexible isolator designed to maintain negative pressure.

    • Minimum Requirement: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with documented containment performance for powders.

  • Facility Design: The handling area should be a designated potent compound laboratory with restricted access. The room should be maintained under negative pressure relative to adjacent areas to prevent particulate escape.

Personal Protective Equipment (PPE) Selection

PPE is a crucial secondary barrier against exposure. The following table outlines the required PPE for different operational tasks involving "this compound".

Task Respiratory Protection Hand Protection Body Protection Eye/Face Protection
Handling Powder (Weighing, Aliquoting, Reconstitution)Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters.Double nitrile gloves. Change outer glove immediately upon contamination.Disposable, low-linting coveralls (e.g., Tyvek) with elastic cuffs.Chemical splash goggles and a full-face shield.
Handling Dilute Solutions (<1 mg/mL)Half- or full-facepiece respirator with appropriate particulate filters.Double nitrile gloves.Disposable lab coat.Chemical splash goggles.
General Lab Operations (in designated area)N95/FFP2 respirator (minimum).Single pair of nitrile gloves.Standard lab coat.Safety glasses.
Spill Cleanup PAPR with P100/FFP3 filters.Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves.Chemical-resistant disposable coveralls and shoe covers.Chemical splash goggles and a full-face shield.
Experimental Protocols: Step-by-Step Procedures

A systematic approach is essential for safely handling potent compounds.

3.1. Preparation and Pre-Handling

  • Designate Area: Clearly demarcate the potent compound handling area.

  • Assemble Materials: Gather all necessary equipment, including vials, solvents, pipettes, and waste containers, and place them inside the containment system before starting.

  • Prepare Waste Containers: Prepare clearly labeled, sealed hazardous waste containers for solids, liquids, and sharps inside the work area.

  • Don PPE: Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone.

3.2. Handling "this compound" Powder

  • Weighing: Use a dedicated analytical balance inside the containment hood. Employ gentle scooping techniques to minimize dust generation. Use weigh paper or a small container that can be rinsed with the solvent to ensure complete transfer.

  • Reconstitution: Add solvent slowly to the vial containing the lyophilized powder. Avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved. The vendor suggests it is soluble in ultrapure water.

  • Aliquoting: Transfer the reconstituted solution to storage vials using calibrated pipettes with low-retention tips.

3.3. Post-Handling and Decontamination

  • Surface Decontamination: After handling, thoroughly wipe down all surfaces and equipment inside the containment hood with an appropriate decontamination solution (e.g., 70% ethanol, followed by a validated cleaning agent).

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Disposable items should be placed directly into the hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.

Disposal Plan

All waste generated from handling "this compound" must be treated as hazardous chemical waste.

Waste Stream Container Type Labeling Requirements Disposal Procedure
Solid Waste (Gloves, wipes, coveralls, weigh paper)Lined, puncture-resistant container with a sealed lid."Hazardous Waste," "Cytotoxic Waste," Chemical Name: "this compound Peptide"Segregate from other lab waste. Arrange for pickup by a licensed hazardous waste disposal service.
Liquid Waste (Contaminated solvents, rinsates)Sealable, chemical-compatible (e.g., HDPE) container. Store in secondary containment."Hazardous Waste," "Aqueous Peptide Waste," Chemical Name and approximate concentration.Do not dispose of down the drain. Arrange for pickup by a licensed hazardous waste disposal service.
Sharps (Needles, contaminated glass vials)Puncture-proof sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound"Once full, seal the container and place it in the solid hazardous waste stream for disposal.
Empty Containers N/ADeface original label.The primary vial that held the powder must be disposed of as solid hazardous waste. Vials that held dilute solutions should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling "this compound" from preparation to final waste disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Containment Hood) cluster_decon 3. Decontamination & Exit cluster_disposal 4. Waste Management prep_area Designate & Restrict Handling Area prep_ppe Don Required PPE (in Anteroom) prep_area->prep_ppe prep_waste Prepare Labeled Hazardous Waste Bins prep_ppe->prep_waste handle_powder Weigh & Aliquot 'this compound' Powder prep_waste->handle_powder handle_solution Reconstitute with Solvent handle_powder->handle_solution decon_surface Decontaminate Surfaces & Equipment handle_solution->decon_surface decon_ppe Doff PPE into Waste Bin decon_surface->decon_ppe decon_hygiene Wash Hands Thoroughly decon_ppe->decon_hygiene waste_solid Solid Waste (PPE, Vials) decon_ppe->waste_solid waste_pickup Store Securely for Professional Disposal waste_solid->waste_pickup waste_liquid Liquid Waste (Rinsate) waste_liquid->waste_pickup waste_sharps Sharps waste_sharps->waste_pickup

Caption: Workflow for safe handling of potent "this compound" peptide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.